molecular formula C10H13NO3 B3020970 Ethyl 4-ethoxypicolinate CAS No. 71777-70-3

Ethyl 4-ethoxypicolinate

Cat. No.: B3020970
CAS No.: 71777-70-3
M. Wt: 195.21
InChI Key: LJXADWCGSBYCDC-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxypicolinate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-ethoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-8-5-6-11-9(7-8)10(12)14-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXADWCGSBYCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678745
Record name Ethyl 4-ethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71777-70-3
Record name Ethyl 4-ethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-ethoxypicolinate (CAS 71777-70-3)

This compound, with the CAS Registry Number 71777-70-3, is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a pyridine ring functionalized with both an ethoxy group and an ethyl ester, makes it a versatile building block for the construction of more complex molecules. Picolinates, or esters of picolinic acid, are significant in medicinal chemistry and materials science. The presence of the ethoxy group at the 4-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a ligand in coordination chemistry. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, offering a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental work, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below.

Chemical Structure

The molecular structure of this compound is foundational to its chemical behavior.

Caption: Chemical structure of this compound.

Data Summary Table
PropertyValueSource
CAS Number 71777-70-3[1][2][3]
Molecular Formula C10H13NO3[1][3][4]
Molecular Weight 195.22 g/mol [1][3]
Exact Mass 195.089539[1]
Boiling Point 309.0 ± 22.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 140.7 ± 22.3 °C[1]
Refractive Index 1.498[1]
XLogP3 1.7[1]
PSA (Polar Surface Area) 48.4 Ų[1]

Synthesis and Purification

The synthesis of this compound typically proceeds from more readily available starting materials such as 4-chloropicolinic acid. The general strategy involves two key transformations: esterification of the carboxylic acid and nucleophilic aromatic substitution of the chloro group with ethoxide.

Synthetic Pathway Overview

A common and efficient route involves the initial conversion of 4-chloropicolinic acid to its corresponding ethyl ester, followed by a nucleophilic substitution reaction with sodium ethoxide. This pathway is advantageous as it utilizes common laboratory reagents and reaction conditions.

Synthesis_Workflow Start 4-Chloropicolinic Acid Step1 Esterification (Ethanol, H₂SO₄) Start->Step1 Intermediate Ethyl 4-chloropicolinate Step1->Intermediate Step2 Nucleophilic Substitution (Sodium Ethoxide) Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for esterification and etherification of pyridine derivatives.[1]

Step 1: Synthesis of Ethyl 4-chloropicolinate

  • Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 g, 6.35 mmol) in absolute ethanol (10 mL), cautiously add concentrated sulfuric acid (0.2 mL, 3.75 mmol).

  • Reaction Conditions: Heat the reaction mixture to 85°C and maintain this temperature for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and neutralize by washing with a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer.

  • Purification: Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Ethyl 4-chloropicolinate. The product can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare sodium ethoxide by carefully adding sodium metal to excess absolute ethanol under an inert atmosphere. Alternatively, use commercially available sodium ethoxide.

  • Reaction Conditions: Dissolve the crude Ethyl 4-chloropicolinate in anhydrous ethanol and add the sodium ethoxide solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between water and ethyl acetate. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectral Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups and the pyridine ring protons. The ethoxy group's methylene protons would appear as a quartet, and the methyl protons as a triplet. Similarly, the ethyl ester group would show a quartet and a triplet. The three aromatic protons on the pyridine ring would appear as distinct signals in the downfield region.

  • ¹³C NMR: The carbon NMR would display ten distinct signals corresponding to each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl groups.

  • Mass Spectrometry (MS): In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 196.22.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[5][6]

  • Medicinal Chemistry: Pyridine-based compounds are a cornerstone of drug discovery. This molecule can serve as a scaffold for developing novel therapeutic agents. The ester functionality can be readily converted to amides or other derivatives, allowing for the exploration of structure-activity relationships.[7]

  • Agrochemicals: Substituted pyridines are also found in various herbicides and pesticides. This compound can act as a precursor for the synthesis of new crop protection agents.[5]

  • Materials Science: The pyridine nitrogen atom can coordinate with metal ions, making this compound a potential ligand for the development of novel catalysts or functional materials.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. The toxicological properties have not been fully investigated.[8] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9][10][11]

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[9][11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Disclaimer: This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • SAFETY DATA SHEET - MarkHerb. (n.d.). Retrieved from [Link]

  • methyl 4-chloropicolinate - ChemBK. (2024-04-09). Retrieved from [Link]

  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. (2023). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

Sources

Ethyl 4-ethoxypicolinate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-ethoxypicolinate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical research and development. It details the compound's molecular characteristics, a plausible synthetic route, potential applications, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Molecular and Physicochemical Properties

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of more complex molecules. Its chemical identity is defined by the following properties:

PropertyValueSource
Molecular Formula C10H13NO3[1]
Molecular Weight 195.22 g/mol [1]
CAS Number 71777-70-3[1]
IUPAC Name ethyl 4-ethoxypyridine-2-carboxylate[1]
Synonyms 4-Ethoxy-2-pyridinecarboxylic acid ethyl ester, 4-Ethoxypicolinic acid ethyl ester[1]

The structure consists of a pyridine ring, an ethoxy group at the 4-position, and an ethyl ester at the 2-position. This combination of functional groups provides multiple reaction sites for further chemical modifications, making it a versatile intermediate in medicinal chemistry.

Caption: Molecular Structure of this compound.

Synthesis and Reaction Mechanisms

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous reactions. A logical two-step approach would involve the esterification of 4-hydroxypicolinic acid followed by a Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis can be conceptualized as follows:

  • Fischer Esterification: 4-hydroxypicolinic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form Ethyl 4-hydroxypicolinate.

  • Williamson Ether Synthesis: The resulting ester is then treated with a base (e.g., sodium hydride) to deprotonate the hydroxyl group, followed by reaction with an ethylating agent (e.g., ethyl iodide) to yield the final product, this compound.

G start 4-Hydroxypicolinic Acid step1_reagents Ethanol (EtOH) Sulfuric Acid (H2SO4) start->step1_reagents intermediate Ethyl 4-hydroxypicolinate step1_reagents->intermediate Esterification step2_reagents 1. Sodium Hydride (NaH) 2. Ethyl Iodide (EtI) intermediate->step2_reagents product This compound step2_reagents->product Etherification

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure and would require optimization for laboratory-specific conditions.

Step 1: Synthesis of Ethyl 4-hydroxypicolinate

  • To a solution of 4-hydroxypicolinic acid in excess anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

  • Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-hydroxypicolinate.

  • Purify the crude product by flash column chromatography.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C and add a solution of Ethyl 4-hydroxypicolinate in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for one hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add ethyl iodide dropwise.

  • Let the reaction proceed overnight, warming to room temperature. Monitor for completion by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the final product by flash column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its utility stems from the reactivity of the pyridine ring and the ester functionality, which can be further modified to introduce diverse chemical moieties.

  • Scaffold for Bioactive Molecules: The picolinate core is a common scaffold in medicinal chemistry. The ethoxy and ethyl ester groups can be tailored to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Intermediate for Complex Syntheses: This compound is listed as a drug discovery reagent and a pharmaceutical intermediate, indicating its role in the multi-step synthesis of active pharmaceutical ingredients (APIs).[2]

  • Amide Coupling Reactions: The ethyl ester can be readily converted to amides by reacting with various primary or secondary amines. This is a fundamental transformation for creating libraries of compounds for biological screening.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[3][5] Avoid contact with skin and eyes.[3][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][6]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][5] If skin contact occurs, wash thoroughly with soap and water.[4] If inhaled, move to fresh air.[4] If ingested, seek immediate medical assistance.[5][6]

Conclusion

This compound is a key chemical intermediate with significant applications in pharmaceutical research and drug development. Its versatile structure allows for a wide range of chemical transformations, making it an important building block for the synthesis of novel therapeutic agents. The synthetic pathway and protocols outlined in this guide provide a solid foundation for researchers working with this compound. Adherence to strict safety protocols is essential to ensure safe handling and use in a laboratory setting.

References

  • Vulcanchem. (n.d.). Ethyl 4-ethylpicolinate.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • West Liberty University. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Ethyl 3-ethoxypicolinate.

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The Solubility Profile of Ethyl 4-ethoxypicolinate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] Ethyl 4-ethoxypicolinate, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility challenge due to its combination of polar and non-polar functionalities. This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in a range of organic solvents. Moving beyond a simple recitation of data, this document elucidates the theoretical underpinnings of solubility, offers detailed, field-proven experimental protocols, and equips researchers, scientists, and drug development professionals with the tools to conduct their own rigorous solubility assessments.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical property that cannot be overlooked.[2] It dictates the rate and extent to which a compound dissolves in a solvent, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several key stages of development, including:

  • Synthesis and Purification: The selection of an appropriate solvent system is crucial for achieving high yields and purity during crystallization.[3]

  • Formulation: Developing a stable and effective dosage form, whether oral, topical, or parenteral, is contingent on the API's solubility characteristics.

  • Preclinical and Clinical Testing: The choice of vehicle for in vitro and in vivo studies is guided by the compound's solubility to ensure accurate and reproducible results.

Physicochemical Properties and Theoretical Solubility Considerations

While specific experimental solubility data for this compound is not extensively documented in publicly available literature, we can predict its behavior based on its molecular structure and the fundamental principle of "like dissolves like."[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H13NO3[5]
Molecular Weight195.22 g/mol [5]
IUPAC Nameethyl 4-ethoxypyridine-2-carboxylate[5]

The structure of this compound incorporates a pyridine ring, an ester group, and an ethoxy group. The nitrogen atom in the pyridine ring and the oxygen atoms in the ester and ethoxy groups can act as hydrogen bond acceptors, imparting a degree of polarity to the molecule. However, the presence of the ethyl groups and the aromatic ring contributes to its non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Generally, esters are soluble in a variety of organic solvents.[6][7] The solubility of esters in water tends to decrease as the hydrocarbon chain length increases.[7][8] While this compound is an ester, its overall solubility will be a complex interplay of its various functional groups and the intermolecular forces they can establish with solvent molecules.

A Framework for Solvent Selection

The selection of an appropriate solvent for solubility determination should be systematic. The following table provides a list of common organic solvents with varying polarities, which can serve as a starting point for screening.

Table 2: Properties of Common Organic Solvents for Solubility Screening

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)
Heptane0.11.9298
Toluene2.42.38111
Diethyl Ether2.84.3435
Ethyl Acetate4.46.0277
Acetone5.120.756
Ethanol5.224.5578
Methanol6.632.765
Acetonitrile5.837.582
Dimethyl Sulfoxide (DMSO)7.246.7189
Water10.280.1100

Data compiled from various sources.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[9] This protocol provides a step-by-step guide to ensure accurate and reproducible results.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

  • Equilibration:

    • Securely cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary incubation time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results should be reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

A clear understanding of the experimental process is essential for its successful implementation. The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling & Analysis cluster_res Result prep1 Add excess Ethyl 4-ethoxypicolinate to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge (if necessary) sep1->sep2 samp1 Withdraw supernatant sep2->samp1 samp2 Filter (0.22 µm) samp1->samp2 samp3 Dilute sample samp2->samp3 samp4 Quantify by HPLC samp3->samp4 res1 Calculate solubility (e.g., mg/mL) samp4->res1

Figure 1: Workflow for Shake-Flask Solubility Determination.

The Underlying Science: Intermolecular Forces in Dissolution

The process of dissolution can be understood as a three-step energetic process. The following diagram illustrates the interplay of intermolecular forces.

G cluster_solute Solute-Solute cluster_solvent Solvent-Solvent cluster_solution Solute-Solvent solute This compound (solid lattice) solution Dissolved State solute->solution Overcoming lattice energy solvent Organic Solvent solvent->solution Overcoming solvent cohesion solution->solution

Figure 2: Intermolecular Forces in the Dissolution Process.

For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Conclusion and Future Directions

While this guide provides a robust framework for determining the solubility of this compound, it is important to recognize that solubility is a complex phenomenon influenced by factors such as temperature, pH (in aqueous systems), and the presence of co-solvents.[4] For high-throughput screening, automated systems and miniaturized assays can be employed to rapidly assess solubility in a large number of solvents.[3]

The experimental data generated using the protocols outlined herein will provide invaluable insights for the continued development of this compound as a potential therapeutic agent. A thorough understanding of its solubility profile will enable rational formulation design and facilitate a smoother transition from preclinical to clinical development.

References

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.
  • What are the physical properties of esters and how do they differ from other organic compounds? | TutorChase.
  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchG
  • Properties of Esters - Chemistry LibreTexts.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • Esters: Structure, Properties, and Reactions | Solubility of Things.
  • Factors Affecting Solubility - BYJU'S.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Predicting drug solubility in organic solvents mixtures - Unipd.
  • Ethyl 4-ethoxypicolin

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An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 4-Ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is foundational to innovation. Ethyl 4-ethoxypicolinate, a substituted pyridine derivative, serves as a versatile building block in the synthesis of pharmaceutically active compounds. Its structural integrity is paramount, and its confirmation relies on a multi-faceted analytical approach. This guide provides a comprehensive examination of this compound through the primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the theoretical underpinnings and practical application of each method, this document offers not just data, but a validated framework for structural elucidation, ensuring the reliability and reproducibility required in modern chemical research.

Introduction: The Imperative of Structural Verification

This compound is a bifunctional molecule featuring a pyridine core, an ethyl ester, and an ethoxy ether group. This combination of functionalities makes it a valuable synthon for creating more complex molecules with potential biological activity.[1][2][3] However, the presence of positional isomers and potential impurities necessitates rigorous analytical confirmation. Spectroscopic analysis provides a non-destructive "molecular fingerprint," allowing for unambiguous confirmation of the compound's identity, purity, and structure. This guide explains the causality behind the observed spectral data, empowering researchers to not only interpret but also predict the spectroscopic characteristics of related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides a quantitative map of all hydrogen atoms in a molecule. The spectrum is analyzed based on chemical shift (δ), integration, and signal splitting (multiplicity).

Causality and Interpretation: The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is dictated by its electronic structure.

  • Aromatic Protons (H-3, H-5, H-6): The protons on the pyridine ring are in different electronic environments. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen, is the most deshielded and appears furthest downfield. The protons at the 3 and 5-positions will also be in the aromatic region, with their precise shifts influenced by the electron-donating ethoxy group and the electron-withdrawing ester group.

  • Ethyl Groups: The molecule contains two distinct ethyl groups. The protons of each group are coupled to each other, resulting in a characteristic quartet-triplet pattern due to the 'n+1 rule' of spin-spin splitting. The methylene protons (-CH₂-) are adjacent to electronegative oxygen atoms, causing them to be deshielded and appear further downfield than their corresponding methyl (-CH₃) protons. The methylene protons of the ester are typically slightly more deshielded than those of the ether.

Predicted ¹H NMR Data Summary:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-6 (Pyridine Ring)~8.4 - 8.6Doublet (d)1H
H-5 (Pyridine Ring)~7.2 - 7.4Doublet of Doublets (dd)1H
H-3 (Pyridine Ring)~6.8 - 7.0Doublet (d)1H
Ester Methylene (-COOCH₂CH₃)~4.4 - 4.5Quartet (q)2H
Ether Methylene (-OCH₂CH₃)~4.1 - 4.2Quartet (q)2H
Ester Methyl (-COOCH₂CH₃)~1.4 - 1.5Triplet (t)3H
Ether Methyl (-OCH₂CH₃)~1.3 - 1.4Triplet (t)3H

Note: These are predicted values based on data from similar structures like ethyl picolinate and ethoxy-substituted aromatics.[4][5][6] Actual values may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and insight into their functional group identity.

Causality and Interpretation:

  • Carbonyl Carbon (C=O): This is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms, placing its signal significantly downfield.

  • Aromatic Carbons: The five carbons of the pyridine ring will have distinct signals. The carbons bonded directly to heteroatoms (C-2, C-4) are highly influenced by their electronegativity. C-2 is adjacent to both the ring nitrogen and the ester group, while C-4 is bonded to the ether oxygen, resulting in downfield shifts.

  • Aliphatic Carbons: The methylene carbons (-CH₂-) are deshielded by their adjacent oxygen atoms and appear further downfield than the terminal methyl carbons (-CH₃).

Predicted ¹³C NMR Data Summary:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~165 - 167
C-4 (Pyridine Ring, C-O)~163 - 165
C-2 (Pyridine Ring, C-COOR)~148 - 150
C-6 (Pyridine Ring)~147 - 149
C-5 (Pyridine Ring)~110 - 112
C-3 (Pyridine Ring)~108 - 110
Ester Methylene (-COOCH₂)~62 - 64
Ether Methylene (-OCH₂)~61 - 63
Ester Methyl (-COOCH₂CH₃)~14 - 15
Ether Methyl (-OCH₂CH₃)~13 - 14

Note: Predicted values are based on established chemical shift ranges for esters, ethers, and pyridine derivatives.[7][8][9][10]

Experimental Protocol & Workflow

A robust NMR analysis follows a systematic workflow to ensure data quality and accurate interpretation.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical acquisition time is a few seconds to minutes.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, longer acquisition times (minutes to hours) are often necessary.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed. Phase and baseline corrections are applied to the resulting spectrum.

  • Data Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information from the fragmentation patterns of the molecule.

Causality and Interpretation: Under Electron Ionization (EI), an electron is removed from the molecule to form a radical cation (M⁺˙), which is often unstable and breaks apart into smaller, characteristic fragment ions.

  • Molecular Ion (M⁺˙): The molecular formula of this compound is C₁₀H₁₃NO₃, giving a molecular weight of 195.22 g/mol . The mass spectrum should show a clear molecular ion peak at m/z = 195.

  • Key Fragmentations: The fragmentation of picolinate esters is often directed by the stable pyridine ring. [11] * Loss of Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass 45), resulting in a strong peak at m/z = 150.

    • Loss of Ethene (C₂H₄): A McLafferty rearrangement can lead to the loss of ethene (mass 28) from the ethyl ester, producing a fragment at m/z = 167.

    • Loss of Ethyl Radical (•CH₂CH₃): Cleavage can also occur with the loss of an ethyl radical (mass 29) from either the ester or ether, leading to a fragment at m/z = 166.

    • Pyridine Ring Fragments: The pyridine ring itself is quite stable, but characteristic fragments related to the pyridine core (e.g., m/z 78, 106) may also be observed. [12] Predicted Major Mass Spectrometry Fragments (EI):

m/z ValueIdentityPlausible Origin
195[M]⁺˙Molecular Ion
166[M - C₂H₅]⁺Loss of ethyl radical from ether or ester
150[M - OC₂H₅]⁺Loss of ethoxy radical from ester
122[M - COOC₂H₅]⁺Loss of the entire ester group
108[C₅H₄N-O-CH₂]⁺Cleavage within the ethoxy group

Note: These predictions are based on common fragmentation patterns for aromatic esters and pyridine derivatives.[11][13][14][15]

Experimental Protocol & Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound travels through a capillary column, separating it from any impurities based on boiling point and polarity.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source (e.g., an EI source), where it is bombarded with high-energy electrons to form ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection & Analysis: A detector records the abundance of each ion, generating a mass spectrum. The resulting spectrum is compared against libraries and interpreted to confirm the structure.

Caption: Workflow for GC-MS Analysis.

Conclusion: A Synthesized, Self-Validating System

The structural elucidation of this compound is a self-validating process when NMR, IR, and MS are used in concert. IR spectroscopy confirms the presence of the required ester and ether functional groups. Mass spectrometry verifies the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, NMR spectroscopy offers the definitive proof, mapping out the precise arrangement of every proton and carbon atom in the molecular framework. Together, these techniques provide an unambiguous, comprehensive, and trustworthy characterization essential for any research or development professional relying on the structural integrity of their chemical starting materials.

References

  • ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Bruker. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Mestrelab Research. Retrieved from [Link]

  • Wishart DS, et al. (n.d.). PROSPRE - 1H NMR Predictor. PROSPRE. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chouthaiwale, P. V., & Tanaka, F. (2017). SYNTHESIS OF 4-SUBSTITUTED-PYRIDINE-2,6-DICARBOXYLIC ACID DERIVATIVES FROM PYRUVATES AND ALDEHYDES IN ONE POT. HETEROCYCLES, 95(1), 589.
  • Canadian Science Publishing. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... ResearchGate. Retrieved from [Link]

  • mzCloud. (2018). Ethyl nicotinate. mzCloud. Retrieved from [Link]

  • SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[FTIR] - Spectrum. SpectraBase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl nicotinate. NIST WebBook. Retrieved from [Link]

  • N/A. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • N/A. (n.d.). Appendix I. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the ligand 2-picolinic acid. ResearchGate. Retrieved from [Link]

  • SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Picolinic acid ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl nicotinate. PubChem. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry. PubMed. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Crossref. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Crossref. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubMed. (n.d.). Mass spectrometric fragmentation and photocatalytic transformation of nicotine and cotinine. PubMed. Retrieved from [Link]

  • PubMed. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica. Retrieved from [Link]

Sources

commercial availability of Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-ethoxypicolinate for Researchers and Drug Development Professionals

Introduction

This compound (CAS No. 71777-70-3) is a pyridine derivative belonging to the picolinate ester family.[1][2] Its structure, featuring an ethoxy group at the 4-position and an ethyl ester at the 2-position of the pyridine ring, makes it a valuable building block for medicinal chemists and researchers in drug development. The pyridine core is a common motif in many biologically active molecules, and the strategic placement of substituents allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target engagement. This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, offering field-proven insights for its use in research and development.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. The purity and quantity may vary between suppliers. It is advisable to contact the suppliers directly for up-to-date pricing and availability.

Supplier CAS Number Molecular Formula Molecular Weight Purity Notes
Sunway Pharm Ltd.71777-70-3C10H13NO3195.2297%Available in 1g and 5g quantities.[2]
Ragalahari71777-70-3C10H13NO3195.21Not specified-
MySkinRecipes71777-70-3--97%Listed under research chemicals.[3]

Synthesis of this compound

Proposed Synthetic Workflow

The synthesis involves the deprotonation of the hydroxyl group of Ethyl 4-hydroxypicolinate with a suitable base, followed by nucleophilic substitution with an ethylating agent like ethyl iodide.

Synthetic Workflow for this compound cluster_0 Step 1: Deprotonation cluster_1 Step 2: Etherification cluster_2 Work-up & Purification Start Ethyl 4-hydroxypicolinate (CAS: 53764-72-0) Intermediate Sodium 4-alkoxypicolinate intermediate Start->Intermediate NaH, 0°C to RT Base Sodium Hydride (NaH) in anhydrous THF Product This compound Intermediate->Product EtI, 0°C to RT Reagent Ethyl Iodide (EtI) Workup Quench with NH4Cl (aq) Extraction with Ethyl Acetate Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)

Materials and Reagents:

  • Ethyl 4-hydroxypicolinate (CAS: 53764-72-0)[6]

  • Sodium Hydride (60% dispersion in mineral oil)

  • Ethyl Iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Ethyl 4-hydroxypicolinate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical properties of this compound.

Property Value Source
CAS Number 71777-70-3[2]
Molecular Formula C10H13NO3[2]
Molecular Weight 195.22 g/mol [2]
Appearance (Predicted) Colorless to pale yellow oil or solid-
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.5-8.7 (d, 1H): Pyridine H-6

    • δ 7.8-8.0 (d, 1H): Pyridine H-5

    • δ 7.0-7.2 (s, 1H): Pyridine H-3

    • δ 4.3-4.5 (q, 2H): Ethoxy CH₂ (ester)

    • δ 4.0-4.2 (q, 2H): Ethoxy CH₂ (ether)

    • δ 1.3-1.5 (t, 3H): Ethoxy CH₃ (ester)

    • δ 1.3-1.5 (t, 3H): Ethoxy CH₃ (ether)

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak [M+H]⁺ at m/z 196.0917 (calculated for C₁₀H₁₄NO₃⁺).

    • Fragmentation patterns may include the loss of the ethoxy group (-45 Da) and subsequent loss of CO (-28 Da).

Applications in Research and Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules. Its structural features suggest several potential applications in drug discovery.

  • Scaffold for Library Synthesis: The picolinate core can be elaborated at multiple positions, making it an ideal scaffold for generating libraries of compounds for high-throughput screening.

  • Intermediate for Active Pharmaceutical Ingredients (APIs): Piperidine and pyridine moieties are present in a wide range of APIs, including antihistamines and central nervous system (CNS) agents.[8] this compound can serve as a key building block in the synthesis of such compounds.

  • Structure-Activity Relationship (SAR) Studies: The ethoxy group at the 4-position can be varied to explore the impact of different substituents on biological activity, aiding in the optimization of lead compounds.

SAR Investigation Workflow Start This compound (Scaffold) Modification Chemical Modification (e.g., amide coupling, ester hydrolysis) Start->Modification Library Library of Analogs Modification->Library Screening Biological Screening Library->Screening SAR Structure-Activity Relationship (SAR) Data Screening->SAR Optimization Lead Optimization SAR->Optimization

Caption: A logical workflow for investigating the SAR of this compound derivatives.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for similar compounds, the following precautions should be taken:[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

Always consult the supplier's SDS for the most up-to-date and specific safety information before handling this chemical.

References

  • Ragalahari.
  • Sunway Pharm Ltd.
  • BLD Pharm.
  • Benchchem. Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.
  • SAFETY D
  • Fisher Scientific.
  • Vulcanchem.
  • TCI Chemicals.
  • West Liberty University.
  • MarkHerb.
  • MySkinRecipes.
  • Benchchem.
  • Benchchem.
  • The Role of Ethyl 4-Hydroxypiperidine-1-carboxyl

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-Ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – As novel pyridine derivatives continue to pave the way for advancements in pharmaceutical research and development, a thorough understanding of the safe handling protocols for key intermediates is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth examination of the safety and handling precautions for Ethyl 4-ethoxypicolinate (CAS No. 71777-70-3), a vital building block in modern medicinal chemistry.

Compound Profile and Physicochemical Properties

This compound is a substituted pyridine derivative featuring an ethyl ester at the 2-position and an ethoxy group at the 4-position. Its molecular structure dictates its reactivity and potential hazards.

PropertyValueSource
CAS Number 71777-70-3[1][2]
Molecular Formula C₁₀H₁₃NO₃[1][2]
Molecular Weight 195.21 g/mol [1]
IUPAC Name ethyl 4-ethoxypyridine-2-carboxylate[2]
Storage Temperature Room Temperature, under inert atmosphere[1][2]
Physical State Presumed to be a solid or liquid at room temperatureInferred from analogs

Hazard Identification and GHS Classification

Based on available supplier information, this compound is classified as harmful if swallowed.[1] A more complete, albeit inferred, hazard profile is constructed below based on common hazards associated with similar aromatic esters and pyridine compounds.

GHS PictogramGHS ClassificationHazard Statement (Code)Precautionary Statements (Codes)

Acute Toxicity, Oral (Category 4)Harmful if swallowed (H302)P264, P270, P301+P312, P501
Skin Corrosion/Irritation (Category 2)Causes skin irritation (H315) - InferredP264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation (Category 2A)Causes serious eye irritation (H319) - InferredP264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemMay cause respiratory irritation (H335) - InferredP261, P271, P304+P340, P312, P403+P233, P405

Note: Classifications other than Acute Toxicity (Oral) are inferred based on the safety profiles of structurally related compounds and are intended to provide a conservative safety approach.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls, from most to least effective, should be implemented to minimize potential exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing chemical exposure.

Engineering Controls:

  • All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended. For prolonged handling, consider double-gloving.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: Not typically required when working within a functional chemical fume hood.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to laboratory safety.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.

  • Dispensing: Avoid creating dust or aerosols. If the compound is a solid, handle it gently. If it is a liquid, dispense it carefully to avoid splashing.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or exothermic reactions.[3]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

  • The storage environment should be an inert atmosphere.[1]

First-Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst-Aid Measures
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[3]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

Emergency Spill Response:

Spill_Response_Workflow cluster_workflow Chemical Spill Response Workflow Start Spill Occurs Evacuate Evacuate Immediate Area Alert Others Start->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess SmallSpill Small Spill (Trained Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Large Contain Contain Spill with Absorbent SmallSpill->Contain End Spill Managed LargeSpill->End Follow EHS Instructions Cleanup Collect Residue into Waste Container Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Dispose->End

Sources

A Comprehensive Technical Guide to the Stability and Storage of Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-ethoxypicolinate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any specialized chemical compound, a thorough understanding of its stability and optimal storage conditions is paramount to ensure its integrity, shelf-life, and the reproducibility of experimental results. This guide provides a detailed overview of the factors influencing the stability of this compound, outlines its likely degradation pathways, and offers recommendations for its proper storage and handling.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is intrinsically linked to its molecular structure, which features an ethyl ester and an ethoxy group on a pyridine ring. These functional groups are susceptible to specific degradation pathways, primarily hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ester functional group is the most probable site of hydrolytic attack. This reaction, which can be catalyzed by both acids and bases, results in the cleavage of the ester bond to yield 4-ethoxypicolinic acid and ethanol.[1][2]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This process is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis.[1]

The pyridine ring itself can influence the rate of hydrolysis. The electron-withdrawing nature of the nitrogen atom can make the carbonyl carbon more susceptible to nucleophilic attack.

cluster_products Degradation Products This compound This compound C₁₀H₁₃NO₃ 4-ethoxypicolinic acid 4-ethoxypicolinic acid C₈H₉NO₃ This compound->4-ethoxypicolinic acid Hydrolysis (Acid or Base Catalyzed) Ethanol Ethanol C₂H₅OH This compound->Ethanol Hydrolysis (Acid or Base Catalyzed)

Caption: Primary hydrolytic degradation pathway of this compound.

Oxidative Degradation

While the pyridine ring is generally stable to oxidation, the ethoxy group and the ethyl ester group could be susceptible to oxidative stress. The presence of oxidizing agents, elevated temperatures, and exposure to atmospheric oxygen can potentially lead to the formation of various degradation products. Forced degradation studies using agents like hydrogen peroxide are necessary to fully elucidate the oxidative stability of the molecule.[3][4]

Photodegradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in organic molecules. The pyridine ring, being an aromatic system, can absorb UV radiation, potentially leading to the formation of reactive intermediates and subsequent degradation. Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine the light sensitivity of this compound and the need for light-protective packaging.[5]

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to maintain the long-term stability and purity of this compound.

ParameterRecommendationRationale
Temperature Room TemperatureSeveral suppliers recommend storage at room temperature, suggesting that the compound is reasonably stable under these conditions.[6] However, for long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of any potential degradation reactions.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen)To prevent potential oxidative degradation, storing the compound under an inert atmosphere is recommended.[6] This is particularly important for long-term storage or if the compound is to be used in sensitive applications.
Moisture Dry ConditionsDue to the susceptibility of the ester group to hydrolysis, it is critical to protect the compound from moisture. Storage in a desiccator or with a desiccant is highly recommended.
Light Protect from LightTo prevent photolytic degradation, the compound should be stored in an amber or opaque container.
Container Tightly SealedThe container should be tightly sealed to prevent the ingress of moisture and air.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.[3][7]

Objective

To identify the likely degradation products of this compound and to develop a stability-indicating analytical method.

Materials
  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Calibrated pH meter

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

      • Mix another aliquot with an equal volume of 1 M HCl.

      • Keep both solutions at 60°C for 24 hours.

      • At various time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

      • Mix another aliquot with an equal volume of 1 M NaOH.

      • Keep both solutions at room temperature for 24 hours.

      • At various time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with the mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

      • Mix another aliquot with an equal volume of 30% H₂O₂.

      • Keep both solutions at room temperature for 24 hours, protected from light.

      • At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Place a solid sample of this compound in an oven at 60°C for 48 hours.

      • At various time points, withdraw samples, dissolve in the solvent, and analyze by HPLC.

    • Photodegradation:

      • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]

      • A control sample should be kept in the dark under the same temperature conditions.

      • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. A reverse-phase column (e.g., C18) with a gradient elution of water and acetonitrile (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If coupled to a mass spectrometer, attempt to identify the mass-to-charge ratio (m/z) of the degradation products to aid in structure elucidation.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution\n(1 mg/mL in ACN) Stock Solution (1 mg/mL in ACN) Acid Hydrolysis\n(0.1M & 1M HCl, 60°C) Acid Hydrolysis (0.1M & 1M HCl, 60°C) Stock Solution\n(1 mg/mL in ACN)->Acid Hydrolysis\n(0.1M & 1M HCl, 60°C) Base Hydrolysis\n(0.1M & 1M NaOH, RT) Base Hydrolysis (0.1M & 1M NaOH, RT) Stock Solution\n(1 mg/mL in ACN)->Base Hydrolysis\n(0.1M & 1M NaOH, RT) Oxidation\n(3% & 30% H₂O₂, RT) Oxidation (3% & 30% H₂O₂, RT) Stock Solution\n(1 mg/mL in ACN)->Oxidation\n(3% & 30% H₂O₂, RT) Thermal\n(Solid, 60°C) Thermal (Solid, 60°C) Stock Solution\n(1 mg/mL in ACN)->Thermal\n(Solid, 60°C) Photolytic\n(Solid & Solution, ICH Q1B) Photolytic (Solid & Solution, ICH Q1B) Stock Solution\n(1 mg/mL in ACN)->Photolytic\n(Solid & Solution, ICH Q1B) HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis\n(0.1M & 1M HCl, 60°C)->HPLC-UV/MS Analysis Base Hydrolysis\n(0.1M & 1M NaOH, RT)->HPLC-UV/MS Analysis Oxidation\n(3% & 30% H₂O₂, RT)->HPLC-UV/MS Analysis Thermal\n(Solid, 60°C)->HPLC-UV/MS Analysis Photolytic\n(Solid & Solution, ICH Q1B)->HPLC-UV/MS Analysis Identify Degradants Identify Degradants HPLC-UV/MS Analysis->Identify Degradants Develop Stability-Indicating Method Develop Stability-Indicating Method Identify Degradants->Develop Stability-Indicating Method

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While specific experimental data on the stability of this compound is not extensively available in the public domain, a comprehensive understanding of its chemical structure allows for scientifically sound recommendations for its storage and handling. The primary degradation pathway is likely to be hydrolysis of the ester functional group. To ensure the integrity of the compound, it should be stored at room temperature (or refrigerated for long-term storage) in a tightly sealed, light-protective container under a dry, inert atmosphere. For critical applications, conducting a forced degradation study is highly recommended to establish a definitive stability profile and to develop a validated stability-indicating analytical method.

References

  • MedCrave. Forced Degradation Studies. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

  • PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

  • Sunway Pharm Ltd. This compound - CAS:71777-70-3. [Link]

  • CIC. This compound. [Link]

  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]

  • European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Google Patents.
  • PubMed. 4-hydroxycinnamic ethyl ester derivatives and related dehydrodimers: Relationship between oxidation potential and protective effects against oxidation of low-density lipoproteins. [Link]

  • ACS Publications. Efficient Aerobic Oxidation of Ethyl Lactate to Ethyl Pyruvate over V2O5/g-C3N4 Catalysts. [Link]

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Ethyl 4-ethoxypicolinate and its Positional Isomers: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is a privileged structure in medicinal chemistry, integral to numerous FDA-approved pharmaceuticals.[1][2] The strategic placement of substituents on the pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides a comprehensive technical overview of Ethyl 4-ethoxypicolinate and its key positional isomers: Ethyl 3-ethoxypicolinate, Ethyl 5-ethoxypicolinate, and Ethyl 6-ethoxypicolinate. We will delve into a comparative analysis of their properties, detailed synthetic methodologies with mechanistic insights, analytical characterization protocols, and potential applications in drug development. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this versatile class of compounds.

Introduction: The Significance of Positional Isomerism in Picolinate Scaffolds

Heterocyclic compounds are the bedrock of modern drug discovery, with pyridine derivatives being particularly prominent.[2] The pyridine ring's nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capacity, solubility, and metabolic stability. Picolinates, which feature an ester group at the 2-position, serve as versatile building blocks for a wide array of biologically active molecules, from enzyme inhibitors to chelating agents.[1][3]

Positional isomers are compounds that share the same molecular formula and functional groups but differ in the location of those groups on the carbon skeleton.[4] In the context of drug design, this seemingly subtle difference is critical. The placement of a substituent, such as the ethoxy group on the picolinate ring, governs the molecule's electronic distribution, steric profile, and overall topology. These factors directly impact how the molecule interacts with biological targets like enzymes and receptors, ultimately determining its efficacy, selectivity, and pharmacokinetic profile.[5] This guide synthesizes available data to provide a foundational understanding of this compound and its isomers, highlighting the nuances that make each compound unique.

Comparative Physicochemical Properties

The fundamental properties of a compound are crucial for predicting its behavior in both chemical reactions and biological systems. The location of the electron-donating ethoxy group on the pyridine ring can subtly influence properties like polarity and the electrophilicity of the ester's carbonyl carbon.[6]

PropertyEthyl 3-ethoxypicolinateThis compoundEthyl 5-ethoxypicolinateEthyl 6-ethoxypicolinate
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol 195.22 g/mol [7]195.21 g/mol [8]Not readily available
CAS Number 1215168-86-771777-70-3[7]1312903-94-8[5][8]Not readily available
Appearance Data not widely availableData not widely availableData not widely availableData not widely available

Table 1: Comparative Physicochemical Data of Ethyl Ethoxypicolinate Isomers.[5]

Synthesis and Mechanistic Insights

The synthesis of ethyl ethoxypicolinate isomers typically follows a robust, two-step pathway: (1) Fischer esterification of the corresponding hydroxypicolinic acid, followed by (2) a Williamson ether synthesis to introduce the ethoxy group.[9] This approach provides a reliable and scalable route to the target molecules.

Generalized Synthetic Workflow

The logical flow for synthesizing these isomers is designed for efficiency and high yield, starting from commercially available precursors.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis Start Hydroxypicolinic Acid Reagent1 Anhydrous Ethanol (Reagent & Solvent) Start->Reagent1 Reflux Catalyst1 H₂SO₄ (Catalyst) Intermediate Ethyl Hydroxypicolinate Catalyst1->Intermediate Base Strong Base (e.g., NaH) Intermediate->Base Deprotonation Reagent2 Ethyl Iodide Base->Reagent2 SN2 Attack Product Ethyl Ethoxypicolinate Isomer Reagent2->Product Purification Work-up & Purification (Extraction, Chromatography) Product->Purification

Caption: A generalized workflow for the synthesis of ethyl ethoxypicolinate isomers.[5][9]

Detailed Experimental Protocol: Synthesis of Ethyl 3-ethoxypicolinate

This protocol provides a self-validating system for synthesis, based on established methodologies for related compounds.[9]

Step 1: Synthesis of Ethyl 3-hydroxypicolinate (Fischer Esterification)

  • Rationale: This acid-catalyzed reaction converts the carboxylic acid into its corresponding ethyl ester. Anhydrous ethanol serves as both the reactant and the solvent, and using it in excess drives the equilibrium towards the product. Concentrated sulfuric acid is a classic and effective catalyst for this transformation.

  • Materials:

    • 3-Hydroxypicolinic acid

    • Absolute Ethanol, Anhydrous

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 3-Hydroxypicolinic acid (e.g., 20 g) in anhydrous ethanol (200 mL) in a round-bottom flask equipped with a reflux condenser.[9]

    • Slowly add concentrated sulfuric acid (2.0 mL) to the suspension while stirring.[9]

    • Heat the mixture to reflux (approx. 78-82 °C) and maintain for 12-16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.[9]

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.[9]

    • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, and then with brine (50 mL).[9]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Ethyl 3-hydroxypicolinate.[9]

Step 2: Synthesis of Ethyl 3-ethoxypicolinate (Williamson Ether Synthesis)

  • Rationale: This reaction forms an ether from an organohalide and a deprotonated alcohol. Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the hydroxyl group to form a potent nucleophile (the alkoxide). Anhydrous conditions are critical as NaH reacts violently with water.[9] Ethyl iodide is the electrophile that undergoes an Sₙ2 reaction with the alkoxide.

  • Materials:

    • Ethyl 3-hydroxypicolinate (from Step 1)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil)

    • Ethyl Iodide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated Ammonium Chloride (NH₄Cl) solution

  • Procedure:

    • Under an inert nitrogen atmosphere, add a suspension of NaH (60% dispersion, e.g., 2.3 g) to anhydrous THF (50 mL) in a three-necked flask. Cool the suspension to 0 °C using an ice bath.[9]

    • Dissolve Ethyl 3-hydroxypicolinate (e.g., 8.0 g) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes.[9]

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add ethyl iodide (e.g., 4.6 mL) dropwise.[9]

    • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C by slowly adding saturated NH₄Cl solution (50 mL).[9]

    • Extract the product into ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.[9]

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure Ethyl 3-ethoxypicolinate.[9]

Analytical Characterization

Unambiguous characterization is essential to confirm the identity, purity, and isomeric structure of the synthesized compounds. A combination of chromatographic and spectroscopic techniques is required.

General Analytical Workflow

A standardized workflow ensures reproducible and reliable characterization of the final products.

G Sample Synthesized Compound Prep Sample Preparation (Dissolution in suitable solvent) Sample->Prep HPLC HPLC Analysis (Isomer Separation) Prep->HPLC NMR NMR Spectroscopy (Structure Elucidation) Prep->NMR UV UV Detection HPLC->UV Characterization MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Characterization Data Data Analysis & Structure Confirmation UV->Data MS->Data NMR->Data

Caption: A typical analytical workflow for the characterization of ethyl ethoxypicolinate isomers.

Protocol: Isomer Separation and Analysis by HPLC
  • Rationale: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related isomers. Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can exploit the subtle differences in hydrophobicity and the basicity of the pyridine nitrogen to achieve excellent resolution between positional isomers.[10]

  • Methodology:

    • Column Selection: A mixed-mode column (e.g., Coresep 100 core-shell) is recommended for separating polar, ionizable compounds like pyridinecarboxylic acid derivatives.[10]

    • Mobile Phase Preparation: Prepare a mobile phase consisting of an organic modifier (e.g., 5% acetonitrile) and an aqueous buffer with an acid (e.g., 0.15% H₃PO₄). The buffer concentration and pH are critical parameters for controlling retention time and selectivity.[10]

    • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a known concentration (e.g., 0.3 mg/mL).

    • Instrumentation:

      • Set the flow rate to 1.0 mL/min.

      • Set the UV detector to a wavelength where the pyridine ring absorbs strongly (e.g., 275 nm).[10]

      • Maintain a constant column temperature (e.g., 30 °C).

    • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample and record the chromatogram. Each isomer should elute at a distinct retention time, allowing for their separation and quantification.

Potential Applications in Drug Discovery

While direct biological data on all ethyl ethoxypicolinate isomers is not extensively published, the broader class of pyridine carboxylic acid derivatives is known to exhibit a wide range of pharmacological activities.[2][5] Their ability to act as enzyme inhibitors, engage in coordination chemistry with metal ions, and serve as versatile synthetic intermediates makes them highly valuable in drug discovery.[1][3]

Potential Therapeutic Areas:
  • Enzyme Inhibition: Picolinate derivatives have been developed as potent inhibitors for various enzymes, with some candidates advancing to clinical trials.[1]

  • Antimicrobial Activity: The pyridine core is a common feature in antimicrobial agents.[2] The isomers could be screened for activity against various bacterial and fungal strains.

  • Anti-inflammatory and Analgesic Effects: Many nitrogen-containing heterocyclic compounds exhibit anti-inflammatory or analgesic properties.[11]

Screening Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Rationale: The MIC assay is a standard, quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol provides a reliable system for initial biological screening.[5]

  • Materials:

    • Test Compounds (Ethyl ethoxypicolinate isomers)

    • Bacterial or fungal strains (e.g., S. aureus, E. coli)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Spectrophotometer (plate reader)

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism according to CLSI guidelines.

    • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth medium to create a range of concentrations.

    • Inoculation: Add the standardized microbial suspension to each well, including positive (no drug) and negative (no microbes) controls.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[5]

    • Data Analysis: Determine the MIC by identifying the lowest concentration of the compound at which no visible growth (turbidity) is observed, either visually or by measuring optical density with a plate reader.

G cluster_0 Discovery & Screening cluster_1 Optimization cluster_2 Preclinical & Clinical Compound Picolinate Isomers Screening High-Throughput Screening (e.g., MIC Assay) Compound->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Optimization SAR->Lead Preclinical Preclinical Studies (In vivo efficacy, toxicity) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A high-level overview of a drug discovery workflow utilizing picolinate isomers.

Conclusion and Future Directions

This compound and its positional isomers represent a class of compounds with significant, yet underexplored, potential in medicinal chemistry. This guide has outlined their fundamental properties, provided detailed and mechanistically-grounded synthetic and analytical protocols, and discussed their potential applications. The key takeaway for researchers is the profound impact of substituent placement: the shift of the ethoxy group from one position to another creates four distinct molecules with unique electronic and steric profiles.

Future research should focus on the direct, parallel synthesis and biological evaluation of all four isomers. Such comparative studies are essential to elucidate specific structure-activity relationships (SAR) and identify which isomer possesses the most promising profile for a given therapeutic target. By applying the rigorous synthetic and analytical methodologies described herein, the scientific community can unlock the full potential of these versatile picolinate scaffolds.

References

  • BenchChem. (n.d.). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Ethyl 3-ethoxypicolinate.
  • BenchChem. (n.d.). Overcoming poor reactivity of Ethyl 3-ethoxypicolinate in subsequent steps.
  • BenchChem. (n.d.). The Picolinate Scaffold: A Theoretical and Computational Guideline for Drug Discovery.
  • BenchChem. (n.d.). Application Note & Protocol: Scale-up Considerations for the Synthesis of Ethyl 3-ethoxypicolinate.
  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
  • BLD Pharm. (n.d.). 1214346-49-2|Ethyl 6-methoxypicolinate.
  • MDPI. (n.d.). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes.
  • MDPI. (n.d.). Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing.
  • PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate.
  • PubChem. (n.d.). Ethyl 4-ethoxybenzoate.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:71777-70-3.
  • CymitQuimica. (n.d.). Ethyl 5-ethoxypicolinate.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Ethyl 3-ethoxypicolinate.
  • PubMed Central. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • PubMed. (n.d.). Pharmacological activity of morpholino compound.
  • ChemicalBook. (n.d.). Ethyl 4-piperidinecarboxylate synthesis.
  • PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations.
  • Doc Brown's Chemistry. (n.d.). Structural Isomerism.

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The Multifaceted Biological Activities of Pyridine Carboxylic Acid Esters: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridine ring, a foundational scaffold in medicinal chemistry, continues to yield compounds of profound therapeutic interest. When functionalized with a carboxylic acid ester, this heterocycle gains a versatile chemical handle that modulates its pharmacokinetic and pharmacodynamic properties, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth exploration of the significant biological activities of pyridine carboxylic acid esters, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this promising class of compounds. Our focus will be on elucidating the underlying mechanisms of action, presenting robust experimental protocols for their evaluation, and providing a framework for future drug discovery endeavors.

Introduction to Pyridine Carboxylic Acid Esters

Pyridine carboxylic acid esters are a class of organic compounds characterized by a pyridine ring substituted with at least one carboxylic acid ester group. The three basic isomers, ethyl picolinate, ethyl nicotinate, and ethyl isonicotinate, form the foundation of this class, with further functionalization of the pyridine ring leading to a vast chemical space with diverse biological properties. The ester moiety plays a crucial role in influencing the compound's lipophilicity, membrane permeability, and metabolic stability, thereby impacting its overall bioactivity. The ability to systematically modify the ester group and the pyridine core allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and broad-spectrum activity. Pyridine carboxylic acid esters have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of pyridine carboxylic acid esters are varied and depend on the specific structural features of the molecule. Some esters have been shown to disrupt microbial cell membrane integrity, leading to leakage of intracellular components and cell death. Others interfere with essential metabolic pathways or inhibit key microbial enzymes. For instance, certain derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] The lipophilic nature of the ester group can facilitate the transport of the molecule across the microbial cell wall and membrane, allowing it to reach its intracellular target.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyridine carboxylic acid esters against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the potency of an antimicrobial agent.

CompoundMicrobial StrainMIC (µg/mL)Reference
Pyridine-2,5-dicarboxylate ester derivativeTrypanosoma cruzi≤ 56.68 µM[2]
Pyridine-2,5-dicarboxylate ester derivativeLeishmania mexicana≤ 161.53 µM[2]
Thieno[2,3-d]pyrimidine-4-carboxylic acid pyridyl amidePseudomonas aeruginosa-[3]
Pyridine-2,6-dicarboxamide derivativesGram-positive & Gram-negative bacteria-[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7][8][9]

Objective: To determine the lowest concentration of a pyridine carboxylic acid ester that inhibits the visible growth of a specific bacterial or fungal strain.

Materials:

  • Test compound (pyridine carboxylic acid ester)

  • Microbial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates (round-bottom)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile diluent (e.g., saline, DMSO)

  • Multipipettor

  • Incubator

  • ELISA plate reader (optional)

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the pyridine carboxylic acid ester in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.

    • Mix thoroughly and repeat this process across the row to the tenth well.

    • Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

  • Inoculation: Add 5 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

    • Results can be read visually or with a microplate reader by measuring the optical density at 600 nm.

Workflow for Broth Microdilution Assay:

BrothMicrodilution A Prepare Compound Stock Solution C Perform Serial Dilutions of Compound A->C B Dispense Broth into 96-well Plate B->C E Inoculate Wells C->E D Prepare Standardized Microbial Inoculum D->E F Incubate Plate E->F G Determine MIC F->G

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity: Targeting the Hallmarks of Cancer

The pyridine scaffold is a common feature in many approved anticancer drugs, and its ester derivatives are being extensively investigated for their potential to inhibit tumor growth and induce cancer cell death.

Mechanism of Action

Pyridine carboxylic acid esters can exert their anticancer effects through various mechanisms that target the hallmarks of cancer. These include:

  • Induction of Apoptosis: Many cytotoxic agents, including certain pyridine carboxylic acid esters, trigger programmed cell death in cancer cells. This can occur through the activation of intrinsic or extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Some compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

  • Inhibition of Angiogenesis: The formation of new blood vessels is crucial for tumor growth and metastasis. Certain pyridine derivatives have been shown to inhibit this process.

  • Enzyme Inhibition: Specific pyridine carboxylic acid esters can act as inhibitors of key enzymes involved in cancer cell signaling and survival, such as kinases and histone deacetylases. For example, some derivatives have shown inhibitory activity against histone demethylase enzymes.[10]

Quantitative Data on Anticancer Activity

The following table presents the cytotoxic activity of selected pyridine carboxylic acid esters against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) as the measure of potency.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Dihydropyridine carboxylic acid derivative 3aHCT-15 (Colon)7.94 ± 1.6[11]
Dihydropyridine carboxylic acid derivative 3bHCT-15 (Colon)9.24 ± 0.9[11]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18)HeLa (Cervical)3.6[12]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (18)MCF-7 (Breast)5.2[12]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)HeLa (Cervical)2.3[12]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (19)MCF-7 (Breast)5.7[12]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20)HeLa (Cervical)4.1[12]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20)MCF-7 (Breast)11.9[12]
Pyridine-2,5-dicarboxylate copper(II) complex (3)C6 (Rat Glioma)2.5 (24h), 0.6 (48h)[13]
Pyridine-2,5-dicarboxylate zinc(II) complex (4)C6 (Rat Glioma)15 (48h)[13]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[14][15][16][17]

Objective: To determine the cytotoxic effect of a pyridine carboxylic acid ester on a cancer cell line by measuring the reduction of MTT by mitochondrial dehydrogenases of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyridine carboxylic acid ester)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridine carboxylic acid ester in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO₂ incubator at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTTAssay A Seed Cells in 96-well Plate B Treat with Pyridine Carboxylic Acid Ester A->B C Incubate for Desired Time B->C D Add MTT Reagent C->D E Incubate for Formazan Formation D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Assay for cytotoxicity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Pyridine carboxylic acid esters have demonstrated promising anti-inflammatory properties in various preclinical models.

Mechanism of Action

The anti-inflammatory effects of these esters are often attributed to their ability to modulate key inflammatory pathways. Some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of pro-inflammatory prostaglandins.[1][18] Others may suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6) by inhibiting signaling pathways like NF-κB and STAT3.[19][20]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of a representative pyridine carboxylic acid derivative in an in vivo model.

CompoundAnimal ModelDoseInhibition of Edema (%)Reference
Imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced rat paw edema10 mg/kgMore efficient than indomethacin[1]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCarrageenan-induced rat paw edema10 mg/kgMore efficient than indomethacin[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-established in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[10][21][22][23]

Objective: To evaluate the anti-inflammatory effect of a pyridine carboxylic acid ester by measuring its ability to reduce paw edema induced by carrageenan in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Test compound (pyridine carboxylic acid ester)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Oral gavage needles

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. On the day of the experiment, fast the animals overnight with free access to water. Randomly divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at least two doses).

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-carrageenan paw volume.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Workflow for Carrageenan-Induced Paw Edema Assay:

CarrageenanEdema A Animal Acclimatization & Grouping B Baseline Paw Volume Measurement A->B C Compound Administration B->C D Carrageenan Injection C->D E Paw Volume Measurement at Intervals D->E F Calculate Edema & % Inhibition E->F G Statistical Analysis F->G

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases represent a significant and growing unmet medical need. The neuroprotective potential of pyridine carboxylic acid esters is an active area of research, with some compounds showing promise in preclinical models of neuronal damage.

Mechanism of Action

The neuroprotective mechanisms of these esters can be multifaceted. One key mechanism is the modulation of calcium channels. For instance, a dihydropyridine derivative, a type of pyridine carboxylic acid ester, has been shown to block L-type Ca²⁺ channels, which can prevent the excessive calcium influx that leads to neuronal death in ischemic conditions.[24] Additionally, some compounds may exhibit antioxidant properties, protecting neurons from oxidative stress-induced damage. The stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) by compounds like diethyl 2,4-pyridinedicarboxylate is another emerging neuroprotective strategy, as HIF-1α plays a crucial role in cellular adaptation to low oxygen conditions.[25][26]

Quantitative Data on Neuroprotective Activity

The following table presents data on the neuroprotective effect of a specific pyridine carboxylic acid ester in an in vivo model of cerebral ischemia.

CompoundAnimal ModelDoseEffectReference
1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)Rat transient forebrain ischemia5 and 10 mg/kg, p.o.Significant protection against delayed neuronal death[24]
Palmitic acid methyl esterRat model of global cerebral ischemia0.02 mg/kgImproved neuronal survival in the hippocampus[3]
Stearic acid methyl esterRat model of focal cerebral ischemia-Reduction in brain infarct volume[27]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurotoxicity and screen for neuroprotective compounds.[26][28][29][30][31]

Objective: To evaluate the neuroprotective effect of a pyridine carboxylic acid ester against a neurotoxin-induced cell death in differentiated SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics

  • Differentiation medium (e.g., medium with reduced serum and retinoic acid)

  • Test compound (pyridine carboxylic acid ester)

  • Neurotoxin (e.g., H₂O₂, 6-hydroxydopamine, MPP⁺)

  • 96-well plates

  • Cell viability assay reagents (e.g., MTT, LDH assay kit)

  • Fluorescence microscope (for morphological assessment)

Procedure:

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete medium.

    • For differentiation, seed the cells at an appropriate density and then switch to a differentiation medium. Differentiate the cells for a period of 5-7 days to induce a more mature neuronal phenotype.

  • Compound Pre-treatment: Pre-treat the differentiated SH-SY5Y cells with various concentrations of the pyridine carboxylic acid ester for a specific duration (e.g., 24 hours).

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxin at a predetermined concentration that induces significant but not complete cell death.

  • Incubation: Incubate the cells with the neurotoxin for the required time (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Perform a cell viability assay (e.g., MTT assay as described in the anticancer section) to quantify the number of viable cells.

    • Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and cell death.

  • Data Analysis:

    • Calculate the percentage of neuroprotection for each concentration of the test compound compared to the cells treated with the neurotoxin alone.

    • Analyze the data for statistical significance.

Workflow for In Vitro Neuroprotection Assay:

NeuroprotectionAssay A Differentiate SH-SY5Y Cells B Pre-treat with Pyridine Carboxylic Acid Ester A->B C Induce Neurotoxicity B->C D Incubate C->D E Assess Cell Viability D->E F Calculate % Neuroprotection E->F

Caption: Workflow for the In Vitro Neuroprotection Assay.

Conclusion and Future Directions

Pyridine carboxylic acid esters represent a versatile and promising class of compounds with a broad range of biological activities. Their modular structure allows for extensive chemical modifications, providing a rich platform for the development of novel therapeutics for a multitude of diseases. The experimental protocols detailed in this guide provide a solid foundation for the in vitro and in vivo evaluation of these compounds.

Future research in this field should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR will be crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

  • Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the observed biological activities will facilitate the rational design of more effective drug candidates.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds is essential for their successful translation to the clinic.

  • Combination Therapies: Investigating the synergistic effects of pyridine carboxylic acid esters with existing drugs could lead to more effective treatment regimens with reduced side effects.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can unlock the full therapeutic potential of pyridine carboxylic acid esters and contribute to the advancement of medicine.

References

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An In-Depth Technical Guide to Picolinate Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Picolinate Esters in Drug Development

The picolinate scaffold, a pyridine ring functionalized with a carboxylic acid or its ester, represents a "privileged" structural motif in the landscape of medicinal chemistry.[1] Its prevalence in a significant number of FDA-approved nitrogen-heterocyclic drugs underscores its versatility and importance.[1] Picolinate esters, in particular, have emerged as crucial intermediates and prodrug moieties, enabling chemists to finely tune the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and application of picolinate esters, offering field-proven insights for researchers, scientists, and drug development professionals.

The strategic utility of picolinate esters stems from several key attributes. The pyridine nitrogen introduces a degree of basicity and potential for hydrogen bonding, influencing solubility and receptor interactions. The ester functionality serves as a versatile handle for prodrug strategies, allowing for controlled release of an active pharmaceutical ingredient (API) through enzymatic or chemical hydrolysis.[2][3][4] Furthermore, the aromatic nature of the pyridine ring allows for a wide array of synthetic modifications, enabling the exploration of vast chemical space in the quest for novel therapeutics.[1]

Core Principles of Picolinate Ester Chemistry

The reactivity and utility of picolinate esters are fundamentally governed by the interplay between the electron-withdrawing nature of the pyridine ring and the ester group. This electronic relationship influences the ester's susceptibility to nucleophilic attack, a critical factor in its role as a prodrug. The position of the ester group on the pyridine ring (e.g., 2-, 3-, or 4-position) also significantly impacts its chemical properties and biological activity. For instance, 4-picolinic acid ethyl ester is noted for its ability to enhance bioavailability and is a key building block for compounds targeting neurological disorders due to its potential to cross the blood-brain barrier.[5]

Moreover, picolinic acid itself is a natural catabolite of the amino acid tryptophan and is known to be a bidentate chelating agent for various metal ions, a property that can be exploited in the design of metal-based drugs or diagnostic agents.[1][6] This inherent biological relevance further solidifies the importance of the picolinate scaffold in medicinal chemistry.

Synthesis of Picolinate Esters: A Practical Guide

The synthesis of picolinate esters is a cornerstone of their application. A robust and reliable synthetic route is paramount for producing high-quality compounds for biological evaluation. The following section details a well-established, two-step procedure for the synthesis of picolinate esters from the corresponding picolinic acid.

Part 1: Formation of the Picolinoyl Chloride Hydrochloride

The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride. This is a critical activation step that facilitates the subsequent esterification.

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of the desired picolinic acid (1 equivalent) and a catalytic amount of N,N-Dimethylformamide (DMF) in an anhydrous solvent such as Tetrahydrofuran (THF), carefully add thionyl chloride (SOCl₂) in excess.[1][7] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reactive intermediates.

  • Reaction Progression: Allow the reaction to proceed at room temperature. The evolution of gas (SO₂ and HCl) will be observed. The reaction is typically complete when gas evolution ceases and the picolinic acid has completely dissolved.[1]

  • Isolation of the Acid Chloride: Remove the excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood.

  • Precipitation and Purification: Add anhydrous diethyl ether to the residue to precipitate the picolinoyl chloride hydrochloride.[1] Filter the crude product, wash it with diethyl ether to remove any residual impurities, and dry it under vacuum. The resulting picolinoyl chloride hydrochloride is often used directly in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial because both thionyl chloride and the resulting acid chloride are highly reactive towards water.

  • Catalytic DMF: DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then efficiently converts the carboxylic acid to the acid chloride.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The excess reagent is easily removed by evaporation.

Part 2: Esterification with the Desired Alcohol or Phenol

With the activated acid chloride in hand, the final step is the esterification with the alcohol or phenol of choice.

Experimental Protocol:

  • Reaction Setup: Dissolve the picolinoyl chloride hydrochloride in anhydrous THF.

  • Addition of Reagents: To this solution, add the desired alcohol or phenol (1 equivalent) and a base, such as triethylamine (2 equivalents).[1][7] The triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature for a period of 12 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis.[1]

  • Workup and Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate in vacuo to obtain the crude ester. The crude product can then be purified by recrystallization or column chromatography to yield the pure picolinate ester.[1]

Trustworthiness Through Self-Validation:

The success of this protocol can be readily validated at each stage. The formation of the acid chloride can be confirmed by infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch at a higher wavenumber. The final ester product can be characterized by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[7]

Characterization of Picolinate Esters

Thorough characterization is essential to confirm the identity and purity of the synthesized picolinate esters.

Analytical Technique Purpose Typical Observations
¹H NMR Spectroscopy To determine the proton environment of the molecule.Characteristic signals for the pyridine ring protons, the ester alkyl/aryl group, and the absence of the carboxylic acid proton.[7]
¹³C NMR Spectroscopy To determine the carbon framework of the molecule.Signals corresponding to the carbonyl carbon of the ester, the pyridine ring carbons, and the carbons of the ester group.[7]
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.The molecular ion peak (M⁺) confirms the molecular weight. Fragmentation patterns can provide structural information.[7][8]
Infrared (IR) Spectroscopy To identify functional groups.A strong C=O stretching vibration for the ester group, typically in the range of 1700-1750 cm⁻¹.[7]
High-Performance Liquid Chromatography (HPLC) To assess purity.A single, sharp peak indicates a high degree of purity.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation:

Picolinyl esters are particularly valuable in the structural determination of fatty acids by GC-MS.[11][12] Under electron impact conditions, a radical is formed on the pyridine nitrogen, which then abstracts a hydrogen atom from the alkyl chain. This initiates a series of cleavage reactions that produce diagnostic fragment ions, allowing for the determination of chain branching, unsaturation, and the position of other substituents.[11][13]

Applications of Picolinate Esters in Medicinal Chemistry

The versatility of the picolinate ester scaffold has led to its application in diverse therapeutic areas.

Picolinate Esters as Prodrugs for Enhanced Drug Delivery

A primary application of picolinate esters is in the design of prodrugs.[4] A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body.[2] This strategy is often employed to improve a drug's solubility, stability, permeability, or to achieve targeted delivery.[4]

Ester-based prodrugs are particularly common because esterases are abundant in the body, especially in the liver, and can efficiently hydrolyze the ester bond to release the active drug.[3][14]

G Prodrug Picolinate Ester Prodrug (Lipophilic, Inactive) Enzyme Esterase (e.g., in liver) Prodrug->Enzyme Administration ActiveDrug Active Drug (Hydrophilic, Active) Target Therapeutic Target ActiveDrug->Target Pharmacological Effect Enzyme->ActiveDrug Hydrolysis G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Gene Expression Inhibitor Picolinate-Derived Kinase Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a picolinate-derived inhibitor.

Coordination Chemistry and Metal-Based Therapeutics

Picolinic acid is a well-known chelating agent. [1]Chromium picolinate, for instance, is a nutritional supplement used to enhance insulin sensitivity. [15][16]This chelating ability can be harnessed to develop metal-based drugs or diagnostic agents where the picolinate ligand modulates the metal's reactivity and bioavailability.

Future Perspectives and Conclusion

Picolinate esters continue to be a cornerstone of medicinal chemistry, offering a powerful platform for drug discovery and development. Their synthetic tractability, coupled with their utility as prodrugs and scaffolds for enzyme inhibitors, ensures their continued relevance. Future research will likely focus on the development of novel picolinate ester-based drug delivery systems with highly specific targeting and release mechanisms. [17][18][19][20][21]The exploration of new picolinate derivatives as inhibitors of challenging biological targets also remains a promising avenue of investigation.

This guide has provided a comprehensive overview of the core principles, synthesis, characterization, and applications of picolinate esters in medicinal chemistry. By understanding the fundamental causality behind experimental choices and leveraging the self-validating nature of the described protocols, researchers can confidently employ picolinate esters to advance their drug discovery programs.

References

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  • Fredenberg, S., et al. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems--a review. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqAFmEZtTpCZtwNFJaysbLmD1hfEzRlhS9xkykNSfGK9W5NEWx2x1cmj66byEp219sHt66Vn8sTFKoxWZzWeBJK6VoWjKhkJvVXly_LVd3SyseFkOAxNxUKj_DTVPWEuH5kTJD]([Link]

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Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of Ethyl 4-ethoxypicolinate from 4-Hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, two-step protocol for the synthesis of Ethyl 4-ethoxypicolinate, a valuable pyridine-based building block for pharmaceutical and agrochemical research. The synthesis commences with the Fischer esterification of commercially available 4-hydroxypicolinic acid to yield the intermediate, Ethyl 4-hydroxypicolinate. This is followed by a Williamson ether synthesis for the O-alkylation of the hydroxyl group to afford the final product. This document offers in-depth procedural details, explains the chemical principles underpinning the experimental design, and addresses potential challenges such as regioselectivity in the alkylation step. The protocols are designed to be robust and scalable, making them suitable for researchers and process development chemists.

Introduction

Pyridine derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. This compound, in particular, is an important intermediate used in the synthesis of more complex molecules with a wide range of biological activities. The strategic placement of the ethoxy and ethyl ester functionalities on the pyridine ring provides multiple points for further chemical modification. This guide presents a reliable and well-characterized pathway for the synthesis of this compound, starting from 4-hydroxypicolinic acid.

The synthetic strategy is dissected into two classical yet highly effective organic transformations:

  • Fischer Esterification: An acid-catalyzed reaction to convert the carboxylic acid moiety of 4-hydroxypicolinic acid into its corresponding ethyl ester.

  • Williamson Ether Synthesis: A nucleophilic substitution reaction for the etherification of the hydroxyl group on the pyridine ring.

This document is structured to provide not just a step-by-step protocol but also the scientific rationale behind the choice of reagents, solvents, and reaction conditions, thereby empowering researchers to adapt and troubleshoot the synthesis as needed.

Synthetic Pathway Overview

The overall synthetic transformation from 4-hydroxypicolinic acid to this compound is depicted below. The process is designed to be efficient and to facilitate straightforward purification of the intermediate and final products.

Synthesis_Pathway start 4-Hydroxypicolinic Acid intermediate Ethyl 4-hydroxypicolinate start->intermediate Step 1: Fischer Esterification Ethanol, H₂SO₄ (cat.), Reflux final This compound intermediate->final Step 2: Williamson Ether Synthesis 1. Base (e.g., K₂CO₃ or NaH) 2. Ethyl Iodide, Solvent (e.g., DMF or Acetone) Detailed_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis A1 Combine 4-Hydroxypicolinic Acid and Anhydrous Ethanol A2 Add conc. H₂SO₄ (catalyst) A1->A2 A3 Reflux for 12-16 hours A2->A3 A4 Cool and remove Ethanol (Rotary Evaporator) A3->A4 A5 Dissolve in Ethyl Acetate A4->A5 A6 Wash with NaHCO₃ (aq) and Brine A5->A6 A7 Dry (MgSO₄), Filter, and Concentrate A6->A7 A8 Purify by Column Chromatography A7->A8 B1 Combine Ethyl 4-hydroxypicolinate, K₂CO₃, and DMF A8->B1 Intermediate Product B2 Add Ethyl Iodide B1->B2 B3 Heat at 60-70 °C for 4-6 hours B2->B3 B4 Cool and pour into ice-water B3->B4 B5 Extract with Diethyl Ether B4->B5 B6 Wash with Water and Brine B5->B6 B7 Dry (Na₂SO₄), Filter, and Concentrate B6->B7 B8 Purify by Column Chromatography B7->B8

Application Note: High-Purity Isolation of Ethyl 4-ethoxypicolinate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl 4-ethoxypicolinate, a key heterocyclic building block in pharmaceutical synthesis.[1][2] The described methodology utilizes normal-phase flash column chromatography, a robust technique for efficiently removing common synthesis impurities such as unreacted starting materials and reaction by-products. We will detail the rationale behind stationary and mobile phase selection, provide a step-by-step experimental protocol, and discuss the analytical methods for verifying final product purity. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable purification strategy.

Introduction: The Rationale for Chromatographic Purification

This compound is a pyridine derivative of significant interest in medicinal chemistry. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, complicate kinetic studies, or introduce toxicological liabilities in downstream applications. Synthesis of this compound, like many heterocyclic molecules, can result in a crude mixture containing residual starting materials (e.g., 4-chloropyridine-2-carboxylic acid ethyl ester), catalysts, and structurally similar by-products.

Column chromatography is the method of choice for this purification challenge due to its high resolving power and adaptability.[3] Specifically, normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase, is exceptionally well-suited for separating compounds based on differences in polarity.[4][5] The pyridine nitrogen and ester functionalities of this compound impart a moderate polarity, allowing for strong, yet reversible, interaction with the silica surface. By carefully selecting a mobile phase, we can modulate the elution time of the target compound relative to more polar and less polar impurities, thereby achieving effective separation.

Foundational Principles: Method Development

The success of any chromatographic separation hinges on the strategic selection of the stationary and mobile phases. This selection process is guided by preliminary analysis using Thin Layer Chromatography (TLC).

Stationary Phase Selection: Silica Gel

Silica gel is the most common stationary phase for normal-phase chromatography due to its high polarity, porous structure, and cost-effectiveness.[6] The surface of silica gel is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. These groups interact with polar functional groups on the analyte molecules.[7] For pyridine derivatives, the lone pair of electrons on the basic nitrogen atom can lead to strong interactions with the acidic silanol groups, sometimes causing peak tailing.[8] While this protocol is designed to mitigate this issue, for particularly problematic separations, alternative stationary phases like alumina or chemically modified silica (e.g., Diol-bonded) could be considered.[7]

Mobile Phase Optimization via TLC

The mobile phase's role is to transport the sample through the column.[9] Its polarity directly competes with the stationary phase for interaction with the analyte.[5] A well-chosen mobile phase will result in a Retention Factor (Rf) of 0.25-0.35 for the target compound on a TLC plate, which generally translates to optimal separation on a column.

A gradient elution, starting with a low-polarity solvent and gradually increasing the polarity, is recommended. This ensures that non-polar impurities elute quickly at the beginning, while the target compound elutes as a sharp, well-defined band, followed by any highly polar impurities.

Recommended Starting Solvent Systems for TLC Analysis:

  • Hexane / Ethyl Acetate

  • Dichloromethane / Methanol[10]

  • Toluene / Acetone

For this compound, a mixture of Hexane and Ethyl Acetate typically provides excellent resolution. The ethyl acetate component is polar enough to disrupt the interaction between the target molecule and the silica, facilitating its movement down the column.

Experimental Protocol: Step-by-Step Guide

This protocol is designed for an automated flash chromatography system but can be adapted for manual (glass column) setups.[11][12]

Materials and Equipment
Item Specification
Stationary PhaseSilica Gel, 40-63 µm particle size
Crude Material~1.0 g of this compound
SolventsHPLC-grade Hexane and Ethyl Acetate
ColumnPre-packed silica gel cartridge (e.g., 40 g)
SystemAutomated Flash Chromatography System
DetectorUV-Vis Detector (set to 254 nm and/or 280 nm)
AnalysisTLC plates (Silica gel 60 F254)[13]
Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Post-Run Analysis TLC 1. TLC Analysis (Optimize Mobile Phase) Crude_Prep 2. Prepare Crude Sample (Dry or Wet Loading) TLC->Crude_Prep Column_Equil 3. Equilibrate Column (100% Hexane) Crude_Prep->Column_Equil Load 4. Load Sample onto Column Column_Equil->Load Elute 5. Run Gradient Elution (0-50% EtOAc in Hexane) Load->Elute Collect 6. Collect Fractions (UV-Triggered) Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final_QC 10. Final Purity Check (NMR, LC-MS) Evaporate->Final_QC

Caption: Workflow for the purification of this compound.

Detailed Procedure
  • TLC Analysis:

    • Develop a TLC plate using a 4:1 Hexane:Ethyl Acetate mobile phase.

    • Visualize under UV light (254 nm). The target compound should have an Rf value of approximately 0.3. Adjust the solvent ratio if necessary.[14]

  • Sample Preparation (Dry Loading Recommended):

    • Dissolve ~1.0 g of the crude this compound in a minimal amount of dichloromethane (~5-10 mL).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporation) until a dry, free-flowing powder is obtained. This prevents solvent effects that can degrade resolution.[15]

  • Column Preparation and Equilibration:

    • Install a 40 g silica cartridge onto the flash system.

    • Equilibrate the column by flushing with 2-3 column volumes of 100% Hexane.

  • Loading and Elution:

    • Load the dry sample onto the column.

    • Begin the elution program with the parameters outlined in the table below. The UV detector will monitor the eluent and trigger fraction collection.

Parameter Value Rationale
Flow Rate 30-40 mL/minProvides a balance between separation efficiency and run time.
Column Volumes (CV) 20-25 CVEnsures all compounds of interest have eluted.
Gradient Step 1 0-10% Ethyl Acetate0-2 CV
Gradient Step 2 10-30% Ethyl Acetate2-15 CV
Gradient Step 3 30-50% Ethyl Acetate15-20 CV
Gradient Step 4 100% Ethyl Acetate20-22 CV
UV Detection 254 nm, 280 nmThe pyridine ring provides strong UV absorbance at these wavelengths.
  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions onto TLC plates to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting oil or solid under high vacuum to remove any residual solvent.

    • Obtain the final mass and calculate the yield.

Expected Results and Troubleshooting

A successful purification will yield this compound as a clear oil or low-melting solid with >98% purity as determined by NMR and LC-MS. The chromatogram should show a baseline separation between the main product peak and any significant impurities.

G cluster_0 Crude Mixture cluster_1 Separation on Silica Crude Non-polar Impurity This compound Polar Impurity Separation Non-polar (Elutes First) Target Compound Polar (Strongly Adsorbed) Crude:f0->Separation:f0 Weak Interaction Crude:f1->Separation:f1 Moderate Interaction Crude:f2->Separation:f2 Strong Interaction

Caption: Principle of separation based on polarity.

Troubleshooting Common Issues:

  • Peak Tailing: This is common for basic compounds like pyridines.[8] If tailing is severe, consider adding a small amount (0.1-0.5%) of triethylamine to the mobile phase to neutralize the acidic silanol sites.

  • Poor Resolution: If peaks are co-eluting, the gradient may be too steep. Try a shallower gradient (e.g., increase the gradient length from 13 CV to 20 CV). Alternatively, ensure the column is not overloaded; a good rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[14]

  • Low Recovery: The compound may be irreversibly adsorbed onto the silica. This is less common but can happen with very polar compounds. Using a less acidic stationary phase like alumina or deactivating the silica with a base wash may help.[8]

Conclusion

The protocol described provides a robust and efficient method for the purification of this compound using automated flash column chromatography. By leveraging fundamental chromatographic principles and systematic method development, researchers can consistently obtain high-purity material essential for drug discovery and development workflows. The adaptability of the gradient elution method makes it suitable for various crude sample purities and scales.

References

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • YouTube. (2024). Normal vs Reverse Phase Chromatography Column 101 - HPLC Class 01. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl pyridine-4-acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]

  • YouTube. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

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Mastering the Purification of Ethyl 4-ethoxypicolinate: A Guide to Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the recrystallization of Ethyl 4-ethoxypicolinate, a key intermediate in pharmaceutical and agrochemical research. As the purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final product, mastering its purification is a critical skill for researchers. This guide moves beyond a simple recitation of steps to explain the underlying principles and provide a framework for rational method development, ensuring scientific integrity and reproducible results.

The Critical Role of Purity and the Power of Recrystallization

This compound, with its pyridine core, ester, and ether functionalities, presents a unique purification challenge. Impurities from its synthesis can interfere with downstream reactions, leading to lower yields and complex product mixtures. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of a compound in a given solvent at varying temperatures.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[3] Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).[4]

Understanding the Physicochemical Landscape of this compound

Structural Analysis and Predicted Properties:

  • Ethyl Picolinate: This analogue is a liquid at room temperature with a reported melting point of 2°C and is miscible with water.[5][6]

  • 4-Ethoxypyridine: This is also a liquid at room temperature.[7]

Based on these analogues, it is highly probable that This compound is a low-melting solid or a liquid at room temperature. This is a critical consideration, as low melting points can increase the likelihood of "oiling out" during recrystallization, a phenomenon where the compound separates as a liquid instead of forming crystals.

The presence of the polar pyridine nitrogen and the ester and ether oxygen atoms suggests that this compound possesses moderate polarity. This polarity profile will guide our solvent selection process.

Strategic Solvent Selection: The Key to Crystalline Perfection

The choice of solvent is the most critical parameter in a successful recrystallization.[3] The principle of "like dissolves like" is a guiding tenet.[8] Given the ester functionality of this compound, solvents of similar polarity, such as ethyl acetate or acetone, are logical starting points.[8] The pyridine ring may also impart some solubility in more polar solvents.

Due to the absence of specific solubility data, a systematic solvent screening is the most scientifically sound approach.

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Agitate the mixture (e.g., using a vortex mixer) and observe the solubility. A suitable solvent should not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube while observing for dissolution. A good solvent will dissolve the compound completely at or near its boiling point.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals upon cooling.

  • Record your observations in a table similar to Table 1.

Table 1: Solvent Screening for this compound Recrystallization (Hypothetical Data)

SolventPolaritySolubility at Room Temp.Solubility at BoilingCrystal Formation on Cooling
HexaneNon-polarInsolubleSparingly SolublePoor
TolueneNon-polarSparingly SolubleSolubleFair
Ethyl AcetatePolar aproticSparingly SolubleVery SolubleGood
AcetonePolar aproticSolubleVery SolublePoor (too soluble)
EthanolPolar proticSolubleVery SolublePoor (too soluble)
WaterPolar proticSparingly SolubleSolubleMay form hydrates

Interpretation of Results:

  • Ideal Single Solvent: A solvent that shows low solubility at room temperature and high solubility at its boiling point, with good crystal formation upon cooling (e.g., Ethyl Acetate in the hypothetical table).

  • Candidate for Binary Solvent System: If no single solvent is ideal, look for a pair of miscible solvents where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).

Recrystallization Protocols for this compound

Based on the solvent screening, one of the following protocols can be employed.

Protocol 2: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent has been identified.

Diagram 1: Single-Solvent Recrystallization Workflow

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature B->C D Induce Crystallization (if necessary) C->D E Cool in Ice Bath D->E F Vacuum Filtration to Collect Crystals E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding the hot solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, crystallization can be induced by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed" crystal of pure this compound.[3]

  • Ice Bath: Once crystals have started to form at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Protocol 3: Binary-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics.

Diagram 2: Binary-Solvent Recrystallization Workflow

G A Dissolve Crude Product in Minimum 'Good' Solvent B Add 'Bad' Solvent Dropwise until Turbidity Persists A->B C Add a Few Drops of 'Good' Solvent to Re-dissolve B->C D Slow Cooling to Room Temperature C->D E Induce Crystallization (if necessary) D->E F Cool in Ice Bath E->F G Vacuum Filtration to Collect Crystals F->G H Wash Crystals with Cold Solvent Mixture G->H I Dry Crystals H->I

Caption: Workflow for binary-solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the "good" (high solubility) solvent at room temperature or with gentle heating.

  • Addition of "Bad" Solvent: While stirring, add the "bad" (low solubility) solvent dropwise until the solution becomes cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Follow steps 3-8 from the Single-Solvent Recrystallization protocol. For washing the crystals, use a cold mixture of the two solvents in the same proportion as in the final crystallization solution.

Troubleshooting Common Recrystallization Issues

Even with careful planning, challenges can arise during recrystallization. Table 2 provides solutions to common problems.

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Solution(s)
No crystals form - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Oiling out - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too fast.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more of the "good" solvent (in a binary system) or a small amount of a more polar solvent, and cool slowly.- Use a lower boiling point solvent.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery - Too much solvent was used.- The crystals are significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of cold solvent for washing.- Keep the filtration apparatus hot during hot filtration.
Colored crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.

Conclusion

The successful recrystallization of this compound is an achievable goal through a systematic and well-informed approach. While the absence of specific physicochemical data necessitates a preliminary solvent screening, the principles outlined in this guide provide a robust framework for developing an effective purification protocol. By understanding the "why" behind each step and anticipating potential challenges, researchers can confidently and efficiently obtain high-purity this compound, a crucial step in the journey of drug discovery and development.

References

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 6, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques (3rd ed.). Cengage Learning.
  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 6, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 6, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • LookChem. (n.d.). 4-ETHOXYPYRIDINE. Retrieved January 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved January 6, 2026, from [Link]

  • Aakash Educational Services Limited. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved January 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-picolinate. Retrieved January 6, 2026, from [Link]

  • Recrystallization. (2020, January 10). [Video]. YouTube. [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved January 6, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 6, 2026, from [Link]

  • LookChem. (n.d.). 4-ETHOXYPYRIDINE. Retrieved January 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-picolinate. Retrieved January 6, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 6, 2026, from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 6, 2026, from [Link]

  • Aakash Educational Services Limited. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved January 6, 2026, from [Link]

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Suzuki coupling reactions with halogenated Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Halogenated Ethyl 4-Ethoxypicolinate

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and the commercial availability of its reagents.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed carbon-carbon bond formation between an organoboron species and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

Pyridine moieties are of particular interest as they are integral components of numerous biologically active molecules.[5] The ability to functionalize the pyridine ring through cross-coupling reactions is therefore a critical capability in drug discovery and development. This guide focuses on a specific, yet representative, class of substrates: halogenated derivatives of this compound. As an electron-deficient heteroaromatic system, the pyridine ring presents unique challenges compared to its benzenoid counterparts.[6] This document provides a detailed exploration of the mechanistic underpinnings, key reaction parameters, and field-proven protocols for successfully employing these challenging substrates in Suzuki-Miyaura coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered on a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[4][7][8]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the electrophile (the halogenated this compound).[8][9] This is often the rate-determining step of the reaction and results in the formation of a Pd(II) complex.[4][5]

  • Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the Pd(II) complex.[4][8] This process requires activation of the boronic acid or ester by a base to form a more nucleophilic "ate" complex, which facilitates the ligand exchange on the palladium center.[9][10]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the Pd(II) center.[8][9] This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R¹-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)Ln-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product start R¹-X start->oxidative_addition boron R²-B(OR)₂ boron->transmetalation base Base base->transmetalation

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Navigating the Challenges of Halogenated Pyridines

The coupling of halogenated pyridines like this compound is often more challenging than with simple aryl halides due to several factors:

  • Electron-Deficient Nature : The nitrogen atom withdraws electron density from the pyridine ring, making it electron-deficient. While this can accelerate the oxidative addition step compared to electron-rich benzenes, it can also lead to slower rates of transmetalation and increase the propensity for side reactions.[6][11]

  • Halogen Reactivity : The strength of the carbon-halogen (C-X) bond plays a critical role. The bond energy decreases in the order C-Cl > C-Br > C-I.[5] Consequently, iodo- and bromopyridines are generally more reactive and undergo oxidative addition more readily than the corresponding chloropyridines.[5] Coupling of chloropyridines often requires more specialized and highly active catalyst systems to achieve efficient conversion.[5][6]

  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This necessitates the use of ligands that can effectively compete with the substrate for coordination sites.

Key Reaction Parameters and Optimization

Successful Suzuki coupling of halogenated this compound hinges on the careful selection of four key components: the palladium source/ligand, the base, the solvent, and the boron reagent.

Palladium Catalyst and Ligand Selection

While simple catalysts like Pd(PPh₃)₄ can be effective for reactive substrates (iodides and some bromides), the coupling of less reactive bromides and especially chlorides requires more sophisticated systems.[6][12] Modern catalysts typically consist of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.

  • For Chloro- and Bromo-pyridines : The use of bulky, electron-rich dialkylbiaryl phosphine ligands is often essential.[1] Ligands such as SPhos, XPhos, and RuPhos have become the gold standard for challenging couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition into the strong C-Cl bond.[1][13] Catalyst systems combining Pd(OAc)₂ with ligands like PCy₃ or P(t-Bu)₃ are also highly effective for a broad range of substrates, including aryl chlorides.[2][10]

Choice of Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[10] The choice of base can significantly impact reaction yield and must be compatible with the functional groups present in the substrates (e.g., the ester in this compound).

  • Common Bases : Aqueous solutions of K₂CO₃ or Na₂CO₃ are widely used and effective for many systems.[9][14]

  • For Challenging Couplings : Stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃ are often superior, particularly for less reactive substrates or when protodeboronation (hydrolysis of the boronic acid) is a concern.[1][5][11]

  • Mild Bases : For substrates with base-labile groups, milder bases like potassium fluoride (KF) can be employed.[10]

Solvent System

The solvent must solubilize the reactants and facilitate the reaction. Aprotic polar solvents are most common.

  • Typical Solvents : 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are frequently used, often with the addition of a small amount of water to aid in dissolving the base and facilitating the formation of the boronate "ate" complex.[3][7][9]

  • Biphasic Systems : The reaction can be run in biphasic organic/aqueous environments, which can simplify workup and is considered a "greener" approach.[15][16]

Data Presentation: A Comparative Overview

The following table provides a general guide for selecting starting conditions based on the halogen present on the this compound ring.

Halide (X)ReactivityRecommended Catalyst System (Pd Source / Ligand)Recommended BaseTypical Temp. (°C)Notes
Iodo (I) HighPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Na₂CO₃60 - 90Generally high yields under standard conditions.
Bromo (Br) MediumPd(OAc)₂ / SPhos or XPhos; Pd₂(dba)₃ / P(t-Bu)₃K₂CO₃, K₃PO₄80 - 110Ligand selection becomes more important for good yields.[11]
Chloro (Cl) LowPd(OAc)₂ / XPhos or other dialkylbiaryl phosphinesK₃PO₄, Cs₂CO₃100 - 120Requires highly active, specialized catalysts and stronger bases.[5][17]

Experimental Protocols

The following protocols are representative examples for the Suzuki-Miyaura coupling of halogenated this compound derivatives. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Charge flask with solids: Halopyridine, Boronic Acid, Base, Catalyst, Ligand B Purge flask with inert gas (e.g., Argon) A->B C Add degassed solvent via syringe B->C D Heat to desired temperature with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, filter through Celite (optional) E->F G Aqueous Workup: Add water & extract with organic solvent (e.g., EtOAc) F->G H Dry organic layer (e.g., Na₂SO₄), filter, and concentrate G->H I Purify crude product via flash column chromatography H->I

Figure 2: General Experimental Workflow for Suzuki Coupling.
Protocol 1: Coupling of Ethyl 2-bromo-4-ethoxypicolinate with Phenylboronic Acid

This protocol is suitable for a more reactive bromopyridine substrate.

  • Materials :

    • Ethyl 2-bromo-4-ethoxypicolinate (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (5:1 mixture, 5 mL)

  • Procedure :

    • To a dry Schlenk flask under an inert atmosphere, add ethyl 2-bromo-4-ethoxypicolinate, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[5]

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[17]

    • Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.[9]

    • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Coupling of Ethyl 2-chloro-4-ethoxypicolinate with Phenylboronic Acid

This protocol employs a more active catalyst system required for the less reactive chloropyridine substrate.

  • Materials :

    • Ethyl 2-chloro-4-ethoxypicolinate (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.5 mmol, 1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

    • Tri-tert-butylphosphine [P(t-Bu)₃] (as a 10% solution in hexanes or as the tetrafluoroborate salt) (0.06 mmol, 6 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • Anhydrous, degassed Toluene (5 mL)

  • Procedure :

    • To a dry Schlenk flask under an inert atmosphere, add ethyl 2-chloro-4-ethoxypicolinate, phenylboronic acid, and K₃PO₄.

    • In a separate vial, pre-mix the Pd₂(dba)₃ and the P(t-Bu)₃ ligand in 1 mL of toluene to form the active catalyst.

    • Add the catalyst solution to the Schlenk flask via syringe.

    • Add the remaining degassed toluene (4 mL).

    • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Follow the workup and purification steps as described in Protocol 1.

Conclusion

The Suzuki-Miyaura coupling of halogenated this compound is a powerful and versatile method for synthesizing complex pyridine-containing molecules. While the electron-deficient nature of the pyridine ring and the variable reactivity of the C-X bond present challenges, these can be overcome through the rational selection of reaction components. The use of modern, highly active catalyst systems based on bulky, electron-rich phosphine ligands has made the coupling of even unreactive chloropyridines a routine and efficient process. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement these critical transformations in their synthetic endeavors.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Luo, G., Chen, L., & Dubinina, G. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 67(19), 6753–6759. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. Available at: [Link]

  • Xue, C. H., Li, J., & Zhang, Y. K. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3247–3250. Available at: [Link]

  • Thomas, S., & Gevorgyan, V. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 12(10), 2202–2205. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]

  • Bryce, M. R., & El-Ghayoury, A. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(4), 1441–1447. Available at: [Link]

  • Chtchigrovsky, M., & Jaroschik, F. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • MDPI. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at: [Link]

  • Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

Sources

Definitive Characterization of Ethyl 4-ethoxypicolinate: High-Performance Liquid Chromatography and Gas Chromatography Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk:

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the characterization of Ethyl 4-ethoxypicolinate, a key heterocyclic building block. As a pyridine derivative, its purity and stability are critical for downstream applications in pharmaceutical and specialty chemical synthesis. We present field-proven, robust protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), designed for researchers, quality control analysts, and drug development professionals. This document moves beyond simple procedural lists to explain the scientific rationale behind critical method parameters, ensuring adaptability and troubleshooting efficacy. The protocols are structured to be self-validating, aligning with stringent quality standards.

Introduction: The Analytical Imperative for this compound

This compound belongs to the picolinate class of compounds, which are derivatives of picolinic acid (pyridine-2-carboxylic acid). Its structure, featuring a pyridine core, an ethyl ester, and an ethoxy group, imparts a unique combination of polarity, volatility, and spectroscopic properties. The precise and accurate determination of its purity, identification of related substances, and quantification in various matrices are paramount for ensuring the consistency, safety, and efficacy of final products.

This guide details two orthogonal analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for assessing purity, quantifying the active substance, and performing stability-indicating assays on the compound and its potential non-volatile impurities or degradants.

  • Gas Chromatography (GC): A powerful method for analyzing volatile impurities, residual solvents, and for providing an alternative, high-efficiency quantification method, often coupled with mass spectrometry for definitive identification.

The selection of these methods is directly informed by the physicochemical properties of the target analyte.

PropertyValue (Estimated)Rationale for Analytical Approach
Chemical Structure C₁₀H₁₃NO₃The pyridine ring provides a strong chromophore for UV detection in HPLC. The overall structure is stable and suitably volatile for GC.
Molecular Weight 195.22 g/mol Falls well within the optimal range for both HPLC and GC-MS analysis.
UV Absorption (λmax) ~220 nm and ~270 nmThe heterocyclic aromatic system allows for sensitive detection using standard UV-Vis or Diode Array Detectors (DAD).[1]
Polarity Moderately polarAmenable to reverse-phase chromatography with common C18 stationary phases and polar mobile phases.[2][3]
Volatility Sufficiently volatile for GC analysisThe ethyl ester and ethoxy groups contribute to a boiling point suitable for GC without requiring derivatization.[4]

High-Performance Liquid Chromatography (HPLC) Method

Principle and Method Rationale

Reverse-phase HPLC is the cornerstone for the analysis of moderately polar pharmaceutical intermediates like this compound. The separation is governed by the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is selected for its versatility and strong hydrophobic retention of a wide range of molecules. The moderate polarity of this compound ensures it will interact sufficiently with the C18 ligands without being irreversibly retained, allowing for elution with a standard mobile phase composition.[5]

  • Mobile Phase: A binary system of acetonitrile and a buffered aqueous solution is employed.

    • Acetonitrile (ACN): Chosen for its low viscosity and UV transparency, providing excellent elution strength and minimal baseline noise.[6]

    • Aqueous Buffer (e.g., Phosphate Buffer, pH 3.0): This is a critical component. The pyridine nitrogen in the analyte has a pKa that makes its protonation state pH-dependent. Buffering the mobile phase at a low pH (e.g., pH 3.0) ensures that the pyridine nitrogen is consistently protonated. This suppresses silanol interactions on the column surface and yields a single, sharp, and reproducible chromatographic peak.[3][7]

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The pyridine ring is a strong chromophore. Based on similar pyridine derivatives, monitoring at approximately 270 nm provides excellent sensitivity and selectivity for the analyte while minimizing interference from common solvents.[1][8]

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Potassium dihydrogen phosphate (KH₂PO₄), and Phosphoric acid (H₃PO₄).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄ in Water, adjusted to pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 50:50 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD/UV at 270 nm
Run Time 10 minutes

Procedure:

  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh an amount of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the standard solution five times.

    • The system is deemed ready if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.[7][9]

  • Analysis:

    • Inject the standard and sample solutions in sequence.

    • Calculate the purity or assay of this compound by comparing the peak area of the main peak in the sample chromatogram to that of the standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (Buffer pH 3.0) D HPLC System Equilibration A->D B Standard Prep (100 µg/mL) E System Suitability (5x Standard Inj.) B->E C Sample Prep (100 µg/mL + Filter) F Sequence Injection (Std -> Sample) C->F E->F Pass Criteria (%RSD < 2.0) G Peak Integration & Identification (RT) F->G H Quantification (Area % or Ext. Std.) G->H I Final Report H->I

Caption: RP-HPLC workflow for this compound analysis.

Gas Chromatography (GC) Method

Principle and Method Rationale

GC is an ideal orthogonal technique for HPLC, particularly for assessing volatile or semi-volatile compounds. Separation is achieved by vaporizing the sample in an inert carrier gas (the mobile phase) and passing it through a column containing a stationary phase. Compounds are separated based on their boiling points and differential interactions with the stationary phase.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A low-polarity, general-purpose column, such as one coated with 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms), is highly effective. This phase separates compounds primarily based on their boiling points, making it excellent for resolving this compound from common synthesis solvents or lower-boiling point impurities.[4]

  • Inlet: A split/splitless inlet is used. A split injection is preferred for purity analysis to avoid column overloading and ensure sharp peaks. A typical split ratio of 50:1 is a good starting point.

  • Temperature Program: A programmed temperature ramp is essential for achieving good separation. Starting at a low temperature allows for the elution of highly volatile components (like residual solvents), followed by a gradual ramp to elute the main analyte and any higher-boiling point impurities within a reasonable time.

  • Detector:

    • Flame Ionization Detector (FID): Provides a robust, linear response for nearly all organic compounds, making it the workhorse for purity determination by area percent.

    • Mass Spectrometer (MS): When coupled with GC, MS provides definitive structural identification of the main peak and any impurities based on their mass fragmentation patterns, which is invaluable for impurity profiling.[10][11]

Detailed GC Protocol

Instrumentation and Materials:

  • GC system with a split/splitless inlet, autosampler, and an FID or MS detector.

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and GC vials with septa.

  • Capillary GC column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity Helium or Hydrogen as carrier gas.

  • Ethyl Acetate (GC grade or equivalent high-purity solvent).

Chromatographic Conditions:

ParameterCondition
Column 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp. 250 °C
Injection Mode Split (Ratio 50:1)
Injection Vol. 1.0 µL
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Detector FID
Detector Temp. 300 °C

Procedure:

  • Sample Solution Preparation (1000 µg/mL or 1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate.

    • Transfer an aliquot to a GC vial for analysis.

  • Analysis:

    • Equilibrate the GC system.

    • Inject a solvent blank (Ethyl Acetate) to ensure the system is clean.

    • Inject the sample solution.

  • Data Processing:

    • Identify the peak for this compound based on its retention time.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

    • If using GC-MS, confirm the identity of the main peak by comparing its mass spectrum to a reference library or theoretical fragmentation.

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Sample Prep (1 mg/mL in Ethyl Acetate) C Sample Injection (Split Mode) A->C B GC System Check (Solvent Blank Inj.) B->C D Peak Integration & Identification (RT) C->D E Purity Calculation (Area Percent) D->E F Impurity ID (via GC-MS if available) D->F Optional G Final Report E->G

Caption: GC-FID workflow for purity analysis of this compound.

Method Validation Principles

To ensure these methods are suitable for their intended purpose (e.g., quality control release testing), they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). This process establishes the performance characteristics of the method and ensures its trustworthiness.

Validation ParameterHPLC Acceptance Criteria (Typical)GC Acceptance Criteria (Typical)
Specificity Peak purity analysis (DAD), resolution from known impurities > 2.0Resolution from known impurities > 2.0, MS for peak identity
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration rangeCorrelation coefficient (r²) ≥ 0.995 over the concentration range
Accuracy 98.0% - 102.0% recovery95.0% - 105.0% recovery
Precision Repeatability/Intermediate Precision %RSD ≤ 2.0%Repeatability/Intermediate Precision %RSD ≤ 5.0%
LOD & LOQ Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ)Determined by S/N ratio (3:1 for LOD, 10:1 for LOQ)

This validation framework confirms that the protocols are not just procedural but are self-validating systems capable of producing reliable and accurate results.[12][13]

Conclusion

The HPLC and GC methods detailed in this application note provide a robust and comprehensive framework for the analytical characterization of this compound. The HPLC method is superior for accurate quantification and stability testing, while the GC method offers an excellent orthogonal approach for purity assessment and volatile impurity profiling. By understanding the scientific rationale behind the chosen parameters, analysts can effectively implement, adapt, and troubleshoot these methods, ensuring the highest quality standards for this important chemical intermediate.

References

  • Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC. Journal of Food and Drug Analysis. Available at: [Link]

  • Maslarska, V., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]

  • Gajewska, M., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reddy, B. et al. (2018). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Patel, H., et al. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Hu, C., et al. (2008). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. PubMed. Available at: [Link]

  • Mirzoian, A., & Mabud, A. (2006). Comparison of methods for extraction of ethyl carbamate from alcoholic beverages in gas chromatography/mass spectrometry analysis. PubMed. Available at: [Link]

  • Tache, F., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. Available at: [Link]

  • Varghese, B., et al. (2020). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). ResearchGate. Available at: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • Sari, Y. P., et al. (2021). Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract. ResearchGate. Available at: [Link]

  • Sreedhar, N.Y., et al. (2011). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol. ResearchGate. Available at: [Link]

  • Al-Angare, A. A., et al. (2021). Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B... ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Reaction of Ethyl 4-Ethoxypicolinate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2][3] This guide provides an in-depth exploration of the reaction between Ethyl 4-ethoxypicolinate and various Grignard reagents. This specific transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of substituted pyridine scaffolds in a wide array of pharmaceutical agents.[1][4][5] Understanding the nuances of this reaction, from mechanistic pathways to detailed experimental protocols, is crucial for the efficient synthesis of novel molecular entities.

This document will delve into the underlying chemical principles, provide step-by-step protocols for conducting the reaction, and offer insights into potential challenges and optimization strategies. By combining theoretical knowledge with practical, field-proven advice, this guide aims to empower researchers to confidently and successfully utilize this powerful synthetic tool.

Mechanistic Insights: Beyond Simple Acyl Substitution

The reaction of a Grignard reagent with an ester, such as this compound, is a classic example of nucleophilic acyl substitution.[6][7] However, the reaction rarely stops after a single addition. The initially formed ketone intermediate is typically more reactive than the starting ester, leading to a second nucleophilic attack by the Grignard reagent.[8][9]

Here's a step-by-step breakdown of the generally accepted mechanism:

  • First Nucleophilic Attack: The highly nucleophilic carbon atom of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[6][7]

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group. This results in the formation of a 4-ethoxy-2-acylpyridine (a ketone).[6]

  • Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester.[8] A second equivalent of the Grignard reagent rapidly attacks the carbonyl carbon of the ketone.

  • Formation of a Tertiary Alcohol: This second attack generates a magnesium alkoxide intermediate. Upon aqueous workup (e.g., with dilute acid or saturated aqueous ammonium chloride), the alkoxide is protonated to yield the final product, a tertiary alcohol.[2][10]

Potential Side Reactions and Considerations

While the double addition to form a tertiary alcohol is the predominant pathway, other reactions can occur, impacting yield and purity:

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ester or the intermediate ketone, leading to the formation of enolates and recovery of starting material after workup.[11]

  • Reduction: If the Grignard reagent possesses a β-hydride (e.g., isopropylmagnesium bromide), it can act as a reducing agent, converting the carbonyl group to an alcohol.[11]

  • Reaction with the Pyridine Ring: The pyridine nitrogen can coordinate with the magnesium of the Grignard reagent. In some cases, particularly with highly reactive Grignard reagents or activated pyridine systems, direct addition to the pyridine ring can occur.[12] The 4-ethoxy group, being an electron-donating group, can influence the regioselectivity of such additions.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Second Nucleophilic Attack cluster_step4 Step 4: Protonation (Workup) Ester This compound Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + R-MgX Grignard1 R-MgX Ketone 4-Ethoxy-2-acylpyridine (Ketone) Intermediate1->Ketone - EtO-MgX Intermediate2 Magnesium Alkoxide Ketone->Intermediate2 + R-MgX Grignard2 R-MgX Product Tertiary Alcohol Intermediate2->Product + H₃O⁺ Workup H₃O⁺

Caption: Reaction mechanism of this compound with a Grignard reagent.

Experimental Protocols

Safety First: Grignard reagents are highly reactive, flammable, and extremely sensitive to moisture and air.[13] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried or flame-dried glassware.[13] Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and suitable gloves, is mandatory.[13]

Part 1: Preparation of the Grignard Reagent (General Protocol)

This protocol outlines the in-situ preparation of a Grignard reagent. Commercially available Grignard solutions can also be used, in which case you would proceed directly to Part 2.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Alkyl or aryl halide (e.g., bromobenzene, ethyl bromide)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Addition funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas setup (nitrogen or argon)

Procedure:

  • Assemble the dry glassware and purge the system with an inert gas.

  • Place the magnesium turnings (typically 1.1-1.2 equivalents relative to the halide) in the flask.

  • Add a small crystal of iodine to activate the magnesium surface.[14]

  • In the addition funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in the anhydrous solvent.

  • Add a small amount of the halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. Gentle warming may be necessary to start the reaction.[13]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. Use an ice-water bath to control the reaction if it becomes too vigorous.[13]

  • After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution will typically appear gray and cloudy.

Part 2: Reaction with this compound

Materials:

  • This compound

  • Anhydrous diethyl ether or THF

  • Freshly prepared Grignard reagent solution (from Part 1) or a commercial solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert gas setup

  • Ice-water bath

  • Separatory funnel

Procedure:

  • In a separate flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether.

  • Cool the Grignard reagent solution (at least 2.2 equivalents to account for double addition) to 0 °C using an ice-water bath.

  • Slowly add the solution of this compound to the cooled Grignard reagent dropwise via the addition funnel with vigorous stirring.[10] The addition should be exothermic; maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture again in an ice-water bath. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution or dilute HCl dropwise. This step can be very exothermic.[13]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.[15]

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄ or Na₂SO₄.[10]

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can then be purified by column chromatography or recrystallization as needed.

Visualizing the Experimental Workflow

Workflow cluster_prep Part 1: Grignard Reagent Preparation (Optional) cluster_reaction Part 2: Reaction cluster_workup Part 3: Workup & Purification Activate_Mg Activate Mg with I₂ Add_Halide Dropwise addition of R-X Activate_Mg->Add_Halide Stir Stir to complete formation Add_Halide->Stir Cool_Grignard Cool Grignard to 0°C Stir->Cool_Grignard Use Prepared Reagent Prepare_Ester Dissolve Ester in Anhydrous Solvent Add_Ester Dropwise addition of Ester Solution Cool_Grignard->Add_Ester Warm_Stir Warm to RT and Stir Add_Ester->Warm_Stir Quench Quench with aq. NH₄Cl Warm_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify

Caption: General workflow for the reaction of this compound with a Grignard reagent.

Data Presentation: Reaction Parameters

The choice of Grignard reagent and reaction conditions can significantly influence the outcome. The following table summarizes typical parameters and expected products.

Grignard Reagent (R-MgX)R GroupSolventReaction Temp.Expected Tertiary Alcohol Product
Methylmagnesium bromideMethylTHF/Ether0 °C to RT2-(4-ethoxypyridin-2-yl)propan-2-ol
Phenylmagnesium bromidePhenylTHF0 °C to RT(4-ethoxypyridin-2-yl)diphenylmethanol
Ethylmagnesium bromideEthylTHF/Ether0 °C to RT3-(4-ethoxypyridin-2-yl)pentan-3-ol
Isopropylmagnesium chlorideIsopropylTHF0 °C to RT2-(4-ethoxypyridin-2-yl)-3-methylbutan-2-ol
Benzylmagnesium chlorideBenzylTHF0 °C to RT1,1-dibenzyl(4-ethoxypyridin-2-yl)methanol

Note: Yields are highly dependent on the specific conditions, purity of reagents, and scale of the reaction. The potential for side reactions, such as reduction with sterically hindered Grignard reagents like isopropylmagnesium chloride, should be considered.

Applications in Drug Discovery and Development

Substituted pyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce diverse substituents at the 2-position of the 4-ethoxypicolinate core via the Grignard reaction provides a powerful platform for generating libraries of novel compounds for biological screening.

  • Scaffold Decoration: This reaction allows for the introduction of a wide range of alkyl and aryl groups, enabling the exploration of structure-activity relationships (SAR).

  • Synthesis of Key Intermediates: The resulting tertiary alcohols are versatile intermediates that can be further functionalized. For example, they can undergo dehydration to form alkenes or be used in subsequent coupling reactions.

  • Access to Chiral Centers: The reaction creates a new stereocenter. While this protocol yields a racemic mixture, asymmetric variations of the Grignard reaction or subsequent chiral resolution can provide access to enantiopure compounds, which is often critical for pharmacological activity. Recent advances have shown that catalytic asymmetric addition of Grignard reagents to related pyridine systems is possible.[16][17][18]

Troubleshooting and Field-Proven Insights

  • Reaction Fails to Initiate: This is the most common issue. Ensure all glassware is scrupulously dry and the system is under a positive pressure of inert gas. The magnesium may need activation by crushing a few turnings in a mortar and pestle or by adding a small crystal of iodine.

  • Low Yield: Poor quality or wet reagents are often the culprits. Use freshly opened anhydrous solvents and high-purity magnesium and halides. Ensure the Grignard reagent is fully formed before adding the ester. Adding the ester too quickly can lead to localized overheating and side reactions.

  • Formation of Byproducts: The presence of a significant amount of the ketone intermediate suggests incomplete reaction, possibly due to an insufficient amount of Grignard reagent. The formation of Wurtz coupling products (R-R) indicates a problem during the Grignard formation step, often from adding the halide too quickly.

By carefully controlling the reaction conditions and adhering to the principles of anhydrous chemistry, the reaction of this compound with Grignard reagents can be a reliable and high-yielding method for the synthesis of valuable chemical entities.

References
  • University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
  • García-Rodeja, Y., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
  • Chemistry Steps. (2022, October 16). Grignard Reagent with Esters - a Practice Example. YouTube.
  • American Chemical Society. (2025, February 10). Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
  • Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
  • LibreTexts Chemistry. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • BenchChem. (2025). Application Note: Synthesis of 4-Methylpicolinic Acid via Grignard Reaction.
  • PubMed Central. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives.
  • PubMed. (n.d.). Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents.
  • ResearchGate. (2021, June 16). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Grignard Reagents in Modern Pharmaceutical Synthesis.
  • University of Galway Research Repository. (2024, August 26). Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis.
  • Grignard Reagent. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists.
  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis.
  • De Gruyter. (2010, February). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1).
  • ResearchGate. (2025, August 6). Impact of reaction products on the Grignard reaction with silanes and ketones.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction.

Sources

The Strategic Use of Ethyl 4-Ethoxypicolinate Scaffolds in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Primacy of the Pyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged scaffold," forming the structural core of a multitude of FDA-approved drugs and clinical candidates targeting protein kinases.[1] The unique electronic properties of the pyridine nucleus, particularly its ability to act as a hydrogen bond acceptor, make it an ideal anchor for binding to the highly conserved hinge region of the ATP-binding site in many kinases.[1][2] This interaction is a cornerstone of designing potent and selective ATP-competitive inhibitors. This guide provides an in-depth exploration of the synthetic utility of functionalized picolinates, with a specific focus on the strategic application of an Ethyl 4-ethoxypicolinate core, in the construction of sophisticated kinase inhibitors, exemplified by the synthesis of a Tyrosine Kinase 2 (TYK2) inhibitor analog.

TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases.[3][4] The development of selective TYK2 inhibitors, such as Deucravacitinib (BMS-986165), represents a significant therapeutic advancement, offering a targeted approach to modulating the immune response.[5][6][7] The synthesis of these complex molecules often relies on the versatile chemistry of pyridine-based building blocks.

Core Synthetic Strategy: Amide Coupling to the Picolinate Core

A cornerstone of synthesizing many pyridine-based kinase inhibitors is the formation of an amide bond between the picolinate core and a suitably functionalized aniline or other amine-containing fragment. This amide linkage is often a key structural element, contributing to the overall conformation of the inhibitor and its interactions within the kinase active site.

The following workflow outlines a representative synthesis of a TYK2 inhibitor analog, commencing with a functionalized ethyl picolinate derivative. This process highlights the critical amide coupling step and subsequent transformations to yield the final active molecule.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Final Elaboration A This compound (Starting Material) B Hydrolysis to 4-ethoxypicolinic acid A->B LiOH, THF/H2O C Amide Coupling with Substituted Aniline B->C EDC, HOBt, DIPEA, Substituted Aniline D Coupled Pyridine-Amide Intermediate C->D E Functional Group Interconversion D->E e.g., Suzuki Coupling F Final Kinase Inhibitor Analog E->F caption Figure 1: General synthetic workflow for a TYK2 inhibitor analog.

Caption: Figure 1: General synthetic workflow for a TYK2 inhibitor analog.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a key pyridine-amide intermediate, a common precursor in the synthesis of various kinase inhibitors.

Protocol 1: Hydrolysis of this compound

Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid, activating it for subsequent amide coupling.

Materials:

  • This compound (1.0 eq)

  • Lithium hydroxide (LiOH) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and deionized water.

  • Add LiOH to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-ethoxypicolinic acid as a solid, which can be used in the next step without further purification.

Protocol 2: Amide Coupling of 4-Ethoxypicolinic Acid with a Substituted Aniline

Objective: To form the critical amide bond between the picolinic acid core and a representative substituted aniline. This reaction is a pivotal step in constructing the kinase inhibitor scaffold.

Materials:

  • 4-ethoxypicolinic acid (1.0 eq)

  • Substituted aniline (e.g., 4-fluoroaniline) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxypicolinic acid and the substituted aniline in anhydrous DMF.

  • Add HOBt and DIPEA to the solution and stir for 10 minutes.

  • Add EDC portion-wise to the reaction mixture and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-(substituted phenyl)-4-ethoxypicolinamide.

Data Presentation: Representative Kinase Inhibition Data

The pyridine scaffold is a versatile starting point for developing inhibitors against a range of kinases. The following table summarizes the in vitro potency of various pyridine-based kinase inhibitors against their respective targets, illustrating the broad applicability of this chemical class.[1]

Compound ReferenceTarget KinaseIC50 (nM)
VRK1/2 Inhibitors
26VRK1150
5VRK1260
19VRK1674
BI-D1870 (1)VRK133
CDK2 Inhibitors
4CDK2/cyclin A2240
11CDK2/cyclin A2500
1CDK2/cyclin A2570
PIM-1 Inhibitors
12PIM-114.3
6PIM-119.4
13PIM-119.8

Mechanism of Action and Signaling Pathway

TYK2 is a non-receptor tyrosine kinase that plays a crucial role in the signaling of cytokines such as IL-12, IL-23, and Type I interferons. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammation and immune responses. Selective TYK2 inhibitors, such as Deucravacitinib, bind to the regulatory pseudokinase (JH2) domain of TYK2, allosterically inhibiting its activation and subsequent downstream signaling.[5][7]

G cluster_0 Cell Membrane cluster_1 Nucleus Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation STAT STAT TYK2->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Nuclear Translocation Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Inhibitor TYK2 Inhibitor (e.g., Deucravacitinib) Inhibitor->TYK2 Inhibition caption Figure 2: Simplified TYK2 signaling pathway and point of inhibition.

Caption: Figure 2: Simplified TYK2 signaling pathway and point of inhibition.

Conclusion and Future Directions

The strategic use of functionalized pyridine cores, such as that derived from this compound, is a powerful approach in the synthesis of novel kinase inhibitors. The versatility of the pyridine scaffold, combined with robust and well-established synthetic methodologies like amide coupling, allows for the creation of diverse libraries of compounds for screening against various kinase targets. The development of highly selective TYK2 inhibitors exemplifies the success of this strategy, offering promising new therapeutic options for a range of debilitating autoimmune diseases. Future research will undoubtedly continue to leverage the unique properties of the pyridine ring to design the next generation of targeted kinase inhibitors with improved efficacy and safety profiles.

References

  • Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International, 2022, 6383893. [Link]

  • Burke, J. R., et al. (2025). Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). Journal of Labelled Compounds and Radiopharmaceuticals, 68(9-10). [Link]

  • Moslin, R. J., et al. (2017). Identification of an imidazopyridine scaffold to generate potent and selective TYK2 inhibitors that demonstrate activity in an in vivo psoriasis model. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3472. [Link]

  • Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed, 35535000. [Link]

  • Li, Y., et al. (2023). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 66(15), 10446-10464. [Link]

  • El-Gazzar, M. G., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(16), 7545-7561. [Link]

  • Plenge, R. M. (2023). Profiles in Innovation - Discovery moments: TYK2 pseudokinase inhibitor. MassBio. [Link]

Sources

The Strategic Application of Ethyl 4-Ethoxypicolinate in the Synthesis of Novel Agrochemicals: A Guide for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of Ethyl 4-ethoxypicolinate as a key intermediate in the synthesis of advanced agrochemicals. We will explore its chemical versatility and propose a representative synthetic protocol for its conversion into a picolinic acid-based herbicide, a class of compounds known for their potent and selective activity.

Introduction: this compound as a Versatile Pyridine Building Block

This compound is a substituted pyridine derivative characterized by an ethyl ester at the 2-position and an ethoxy group at the 4-position. This unique arrangement of functional groups makes it a valuable and versatile starting material for the synthesis of a wide range of more complex heterocyclic compounds, particularly within the agrochemical sector. The pyridine core is a common scaffold in many successful herbicides, fungicides, and insecticides.[1][2] The ethoxy group at the 4-position can be strategically manipulated, for instance, through nucleophilic aromatic substitution, to introduce other key functionalities, such as the amino group characteristic of many picolinic acid herbicides.[3][4]

Picolinic acid and its derivatives are a significant class of synthetic auxin herbicides, which mimic the natural plant hormone auxin to induce uncontrolled growth and eventual death in susceptible broadleaf weeds.[5][6] Prominent examples include picloram, clopyralid, and aminopyralid.[5][7][8] The development of novel analogues in this family is a continuous effort to improve efficacy, broaden the spectrum of controlled weeds, and enhance crop safety.

This guide will focus on a representative, multi-step synthesis of a 4-aminopicolinate herbicide, starting from this compound. While industrial syntheses of established herbicides like picloram often commence from different precursors such as α-picoline or heavily chlorinated pyridines,[3][9] the following protocol illustrates a scientifically sound pathway that leverages the specific functionalities of this compound, making it highly relevant for the exploration of new chemical entities in agrochemical research.

Proposed Synthetic Application: From this compound to a 4-Aminopicolinate Herbicide

The following section details a proposed multi-step synthesis to convert this compound into a hypothetical 4-aminopicolinate herbicide. This pathway is designed to be illustrative of the chemical transformations that can be applied to this versatile starting material.

Overall Synthetic Workflow

The proposed synthesis involves three key stages:

  • Chlorination: Introduction of chlorine atoms onto the pyridine ring, a common feature of many picolinic acid herbicides for enhanced biological activity.

  • Amination: Conversion of the 4-ethoxy group to a 4-amino group via nucleophilic aromatic substitution.

  • Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid, the active form of most synthetic auxin herbicides.

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Diagram 1: Proposed synthetic workflow from this compound to a 4-aminopicolinate herbicide.

Detailed Experimental Protocols

The following protocols are provided for research and development purposes and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Stage 1: Synthesis of Ethyl 3,5,6-trichloro-4-ethoxypicolinate

Rationale: The introduction of chlorine atoms onto the pyridine ring is a critical step in enhancing the herbicidal efficacy of picolinic acids. This is typically achieved through high-temperature chlorination.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable high-boiling solvent such as sulfolane, add a chlorinating agent like phosphorus pentachloride (PCl₅, 3.5 eq) portion-wise at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to 150-160 °C and bubble chlorine gas through the solution for 8-10 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 3,5,6-trichloro-4-ethoxypicolinate.

Stage 2: Synthesis of Ethyl 4-amino-3,5,6-trichloropicolinate

Rationale: The conversion of the 4-ethoxy group to a 4-amino group is a key transformation. The electron-withdrawing chlorine atoms on the ring activate the 4-position for nucleophilic aromatic substitution by ammonia.

Protocol:

  • In a high-pressure autoclave, dissolve Ethyl 3,5,6-trichloro-4-ethoxypicolinate (1.0 eq) in a suitable solvent like ethanol.

  • Cool the solution to 0 °C and saturate it with anhydrous ammonia gas.

  • Seal the autoclave and heat the mixture to 120-140 °C for 12-18 hours. The internal pressure will increase significantly.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The resulting crude product, Ethyl 4-amino-3,5,6-trichloropicolinate, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Stage 3: Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)

Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is the active form of the herbicide that mimics auxin in plants. Basic hydrolysis (saponification) followed by acidification is a standard and effective method.

Protocol:

  • Suspend Ethyl 4-amino-3,5,6-trichloropicolinate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid (HCl).

  • A white precipitate of 4-Amino-3,5,6-trichloropicolinic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[10]

Quantitative Data Summary

The following table provides a summary of hypothetical quantitative data for the proposed synthesis. Actual yields and conditions may vary and require optimization.

ParameterStage 1: ChlorinationStage 2: AminationStage 3: Saponification
Starting Material This compoundEthyl 3,5,6-trichloro-4-ethoxypicolinateEthyl 4-amino-3,5,6-trichloropicolinate
Key Reagents PCl₅, Cl₂Anhydrous NH₃NaOH, HCl
Solvent SulfolaneEthanolEthanol/Water
Temperature 150-160 °C120-140 °C80-90 °C
Reaction Time 8-10 hours12-18 hours2-4 hours
Hypothetical Yield 60-70%75-85%90-95%
Purification Column ChromatographyRecrystallizationPrecipitation/Filtration

Conclusion

This compound represents a promising and adaptable starting material for the synthesis of novel pyridine-based agrochemicals. The protocols detailed in this guide provide a robust framework for the laboratory-scale synthesis of a 4-aminopicolinate herbicide, a class of compounds of significant commercial and agricultural importance. The strategic manipulation of the ethoxy and ethyl ester functionalities, as demonstrated in the proposed chlorination, amination, and saponification sequence, opens avenues for the creation of diverse libraries of picolinic acid derivatives for biological screening. This approach, grounded in established principles of heterocyclic chemistry, empowers researchers to explore new frontiers in the development of effective and selective crop protection agents.

References

  • AERU. (n.d.). Picloram (Ref: X 159868). University of Hertfordshire. [Link]

  • AERU. (n.d.). Clopyralid. University of Hertfordshire. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 213012, Aminopyralid. [Link]

  • Post Apple Scientific. (2024, June 24). Industrial Chemicals: How Pyridine Is Produced. [Link]

  • Scribd. (n.d.). Clopyralid and Picloram Synthesis Analysis. [Link]

  • Google Patents. (n.d.). US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid.
  • Liu, C., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3), 362-373. [Link]

  • IARC Publications. (n.d.). Picloram. [Link]

  • Patsnap. (n.d.). Preparation method of halauxifen-methyl. [Link]

  • ResearchGate. (2015). Synthesis and Bioactivities of Clopyralid Hydrazide-Hydrazones. [Link]

  • American Chemical Society. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. [Link]

  • Google Patents. (n.d.). CN100579964C - A kind of production method of herbicide clopyralid.
  • Grokipedia. (n.d.). Picloram. [Link]

  • Norris-Tull, D. (2024). Picolinic acid family of herbicides - management of invasive plants in the western usa. [Link]

  • ChemBK. (2024, April 10). 4-amino-3,5,6-trichloropicolinic acid. [Link]

  • Wikipedia. (n.d.). Aminopyralid. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Aminopyralid: Mechanism and Environmental Considerations. [Link]

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Troubleshooting & Optimization

Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in medicinal chemistry, Ethyl 4-ethoxypicolinate is a key building block for synthesizing a range of pharmacologically active molecules. Optimizing its synthesis is crucial for ensuring high purity and maximizing output, thereby accelerating drug discovery and development timelines. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis.

This guide focuses on the two most prevalent and logical synthetic strategies for obtaining this compound:

  • Nucleophilic Aromatic Substitution (SNAr) on an activated pyridine ring.

  • Williamson Ether Synthesis from a hydroxypicolinate precursor.

Each section is designed to function as a standalone resource, addressing specific challenges and providing actionable protocols based on established chemical principles.

This route is often preferred due to the commercial availability of the starting material, Ethyl 4-chloropicolinate. The reaction proceeds via an addition-elimination mechanism, where the electron-deficient nature of the pyridine ring, further activated by the ester group, facilitates attack by an ethoxide nucleophile.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the SNAr route for this compound synthesis?

The synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) involves the reaction of an ethyl 4-halopicolinate (typically chloro-) with sodium or potassium ethoxide. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the electron-withdrawing ester group at the C2 position. This electronic arrangement makes the C4 position susceptible to attack by a strong nucleophile like the ethoxide ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to yield the final product.[2]

Q2: What are the essential starting materials and reagents for this method?

The key reagents are:

  • Substrate: Methyl 4-chloropicolinate or Ethyl 4-chloropicolinate.[3][4] While the methyl ester is also a viable starting material, using the ethyl ester directly simplifies the process by avoiding potential transesterification side reactions.

  • Nucleophile: Sodium ethoxide (NaOEt) or Potassium ethoxide (KOEt). It is critical that the ethoxide is anhydrous, as the presence of water can lead to the formation of the corresponding 4-hydroxy derivative.

  • Solvent: Anhydrous ethanol is the most common solvent, as it is the conjugate acid of the nucleophile and helps maintain its activity. Other polar aprotic solvents like DMF or DMSO can also be used, but ethanol is often sufficient and simplifies workup.[5]

Q3: What are the most critical parameters to control for a high-yield reaction?

  • Anhydrous Conditions: Water must be rigorously excluded from the reaction. Any moisture will hydrolyze the ethoxide, reducing its nucleophilicity, and can react with the starting material to form undesired byproducts.

  • Temperature Control: The reaction is typically heated to drive it to completion. However, excessive temperatures can lead to side reactions. A common temperature range is between 50-100 °C.[5]

  • Stoichiometry: A slight excess of sodium ethoxide (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the starting halide.

Troubleshooting Guide: SNAr Pathway

Q1: My reaction yield is consistently low, and I recover a significant amount of starting material. What's going wrong?

This issue typically points to incomplete reaction, which can be traced to several factors.

  • Cause A: Inactive Nucleophile. The most common culprit is the quality of the sodium ethoxide. Commercial sodium ethoxide can degrade upon exposure to air and moisture. If the reaction is sluggish, consider preparing fresh sodium ethoxide by reacting sodium metal with anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cause B: Insufficient Temperature or Reaction Time. SNAr reactions on heterocyclic systems require thermal energy to overcome the activation barrier. If the reaction is proceeding slowly, incrementally increasing the temperature (e.g., in 10-15 °C steps) or extending the reaction time can improve conversion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Cause C: Poor Solubility. While less common when using ethanol as a solvent, ensure that your starting material is fully dissolved at the reaction temperature to facilitate a homogenous reaction.

Q2: My final product is contaminated with Ethyl 4-hydroxypicolinate. How can I prevent this?

The presence of the 4-hydroxy byproduct is a clear indication of water in your reaction system.

  • Solution A: Rigorous Drying of Reagents and Glassware. Ensure all glassware is oven-dried or flame-dried before use. Use a high-purity, anhydrous grade of ethanol. If drying ethanol in the lab, techniques such as distillation from magnesium ethoxide can be employed.

  • Solution B: Inert Atmosphere. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel, which is especially important during prolonged heating.

Visualizing the SNAr Pathway

// Reactants Start [label=<

Ethyl 4-chloropicolinate

];

EtO [label="EtO⁻", shape=none, fontcolor="#EA4335"];

// Intermediate Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Product Product [label=<

this compound

];

Cl_ion [label="Cl⁻", shape=none, fontcolor="#34A853"];

// Arrows and Steps EtO -> Start [label="1. Nucleophilic\nAttack", fontcolor="#4285F4"]; Start -> Intermediate [label="", arrowhead=none]; Intermediate -> Product [label="2. Elimination of\nLeaving Group", fontcolor="#4285F4"]; Product -> Cl_ion [arrowhead=none];

{rank=same; Start; EtO;} {rank=same; Product; Cl_ion;} } Gdot Caption: Generalized mechanism for SNAr synthesis.

Experimental Protocol: SNAr Synthesis

Materials:

  • Ethyl 4-chloropicolinate (1.0 eq)

  • Sodium metal (1.2 eq)

  • Anhydrous Ethanol (sufficient volume)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add sodium metal (1.2 eq), cut into small pieces, to a flask containing anhydrous ethanol at 0 °C. Allow the sodium to react completely to form sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add Ethyl 4-chloropicolinate (1.0 eq) dissolved in a minimal amount of anhydrous ethanol.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Section 2: Synthesis via Williamson Ether Synthesis

This classic ether synthesis provides an alternative route, starting from Ethyl 4-hydroxypicolinate. The reaction involves the deprotonation of the hydroxyl group by a base to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Williamson Ether Synthesis of this compound?

The process begins with deprotonating Ethyl 4-hydroxypicolinate using a suitable base to form a pyridinolate anion. This anion then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the ether linkage.[9]

Q2: Which bases are most effective for deprotonating the 4-hydroxy group?

The choice of base is critical to ensure complete deprotonation without promoting side reactions. The pKa of the pyridin-4-ol is acidic enough to be deprotonated by a range of bases.

Base Strength Typical Solvent Advantages/Disadvantages
Sodium Hydride (NaH) Strong, non-nucleophilicTHF, DMFIrreversible deprotonation; requires careful handling.
Potassium Carbonate (K₂CO₃) ModerateDMF, AcetonitrileInexpensive and easy to handle; may require higher temperatures.
Sodium Hydroxide (NaOH) StrongEthanol/WaterCan be effective but introduces water, which can complicate the reaction.

Q3: What are common side reactions, and how can they be minimized?

The primary side reaction of concern is the alkylation of the pyridine nitrogen (N-alkylation).[5] The pyridinolate anion is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom. To favor O-alkylation:

  • Use a less polar, aprotic solvent like DMF or acetonitrile.

  • Use a milder ethylating agent.

  • Maintain moderate reaction temperatures (e.g., 25-60 °C).

Troubleshooting Guide: Williamson Ether Synthesis Pathway

Q1: My yield is low, and I'm observing both N-alkylation and O-alkylation products. How can I improve selectivity?

This is a classic problem with ambident nucleophiles.[5]

  • Cause A: Reaction Conditions Favoring N-alkylation. Hard nucleophiles and electrophiles tend to react with each other (HSAB principle). The nitrogen atom is a softer nucleophilic center than the oxygen anion. Using a softer ethylating agent might favor N-alkylation. However, kinetic vs. thermodynamic control is key.

  • Solution A: Solvent Choice. Switching to a more polar, protic solvent can solvate the oxygen anion more effectively, potentially leaving the nitrogen more available for attack. Conversely, aprotic polar solvents like DMF are commonly used and often give good results. Experimentation with solvents is key.

  • Solution B: Counter-ion Effect. The choice of base (and thus the counter-ion, e.g., Na⁺, K⁺) can influence the reactivity of the O vs. N positions. Potassium salts are often more dissociated and can lead to different selectivity compared to sodium salts.

Q2: The reaction is not going to completion, even after extended periods.

  • Cause A: Insufficient Base. The deprotonation of the hydroxyl group may be incomplete. If using a weaker base like K₂CO₃, ensure it is finely powdered and that the reaction is sufficiently heated to drive the equilibrium. Consider switching to a stronger, irreversible base like sodium hydride (NaH).[7]

  • Cause B: Poor Quality Ethylating Agent. Ensure the ethyl iodide or other ethylating agent has not decomposed. It should be stored properly, protected from light.

  • Cause C: Low Temperature. Sₙ2 reactions are temperature-dependent. If the reaction is clean but slow at room temperature, gently heating the mixture (e.g., to 40-60 °C) can significantly increase the rate.[10]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Williamson Ether Synthesis q1 Is starting material (SM) consumed? start->q1 q2 Are side products observed (e.g., N-alkylation)? q1->q2 Yes incomplete_reaction Incomplete Reaction q1->incomplete_reaction No side_reactions Poor Selectivity q2->side_reactions Yes end end q2->end No (Purification Issue) sol_incomplete1 Use stronger base (NaH) or increase temperature. incomplete_reaction->sol_incomplete1 sol_incomplete2 Verify quality of ethylating agent. incomplete_reaction->sol_incomplete2 sol_side1 Change solvent (e.g., DMF). Optimize temperature. side_reactions->sol_side1 sol_side2 Consider different base/ counter-ion (e.g., K₂CO₃). side_reactions->sol_side2

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Ethyl 4-hydroxypicolinate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Ethyl iodide (EtI, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of Ethyl 4-hydroxypicolinate (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired product.

Section 3: General Purification and Analysis

Q1: What is the most reliable method for purifying the crude product from either synthesis?

Flash column chromatography on silica gel is the standard and most effective method for purifying this compound. A solvent system consisting of a gradient of ethyl acetate in hexanes or heptane typically provides good separation of the product from unreacted starting materials and nonpolar impurities.

Q2: Which analytical techniques should be used to confirm the product's identity and assess its purity?

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. The spectra will clearly show the characteristic signals for the ethyl ester and the ethyl ether groups, as well as the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass for C₁₀H₁₃NO₃ (195.21 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product with high accuracy.

References

  • BenchChem. (2025). Overcoming poor reactivity of Ethyl 3-ethoxypicolinate in subsequent steps.
  • BenchChem. (2025). Application Note & Protocol: Scale-up Considerations for the Synthesis of Ethyl 3-ethoxypicolinate.
  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • Chemguide. (n.d.). The mechanism for the esterification reaction. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Google Patents. (n.d.). CN101318929B - Synthesis process for chromium picolinate.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • IRL @ UMSL. (2012). Synthesis of Some Aminopicolinic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. Available at: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex.
  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Available at: [Link]

  • ScienceDirect. (n.d.). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. Available at: [Link]

  • BenchChem. (2025). Comparative Analysis of Ethyl 3-ethoxypicolinate and its Positional Isomers: A Guide for Researchers.
  • YouTube. (2018). Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2014). Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?. Available at: [Link]

  • Scirp.org. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Available at: [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]

  • Longdom Publishing. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Available at: [Link]

  • ChemBK. (2024). methyl 4-chloropicolinate. Available at: [Link]

  • NIH. (n.d.). The purification and characterization of 4-ethylphenol methylenehydroxylase, a flavocytochrome from Pseudomonas putida JD1. Available at: [Link]

  • MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.
  • Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (NAS). Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Available at: [Link]

  • Pearson. (2024). When ethyl 4-hydroxybutyrate is heated in the presence of a trace.... Available at: [Link]

  • Google Patents. (n.d.). US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates.

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Technical Support Center: Ethyl 4-ethoxypicolinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-ethoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic campaigns. We will move beyond simple procedural steps to explore the chemical logic behind the formation of common impurities and provide actionable strategies for their mitigation and removal.

Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of this compound typically proceeds via a two-stage process. The journey begins with the chlorination of a picolinic acid derivative, followed by a nucleophilic aromatic substitution (SNAr) reaction.

  • Intermediate Formation : The synthesis often starts from picolinic acid, which is first chlorinated to produce a key intermediate, typically Ethyl or Methyl 4-chloropicolinate.[1][2][3] This step activates the 4-position of the pyridine ring for subsequent nucleophilic attack.

  • Etherification (SNAr Reaction) : The 4-chloro intermediate is then subjected to a nucleophilic aromatic substitution with sodium ethoxide. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates this reaction.[4][5][6][7]

Synthetic_Pathway Picolinic_Acid Picolinic Acid Chlorination Chlorination (e.g., SOCl2) Picolinic_Acid->Chlorination Intermediate Ethyl 4-chloropicolinate (Intermediate) Chlorination->Intermediate SNAr S(N)Ar Reaction (NaOEt, EtOH) Intermediate->SNAr Final_Product This compound SNAr->Final_Product

Caption: General synthetic scheme for this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format, providing insights into the root causes and solutions.

Category 1: Issues Related to Starting Materials and Intermediates

Question 1: My final product is contaminated with significant amounts of Ethyl 4-chloropicolinate. What went wrong?

Answer: This is a classic case of an incomplete reaction during the etherification (SNAr) step. Several factors could be at play:

  • Insufficient Base/Ethoxide: The stoichiometry of your sodium ethoxide is critical. Ensure at least one full equivalent relative to the 4-chloro intermediate is used. It's common practice to use a slight excess (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

  • Reaction Time and Temperature: SNAr reactions on pyridine rings can be sluggish without sufficient thermal energy.[4] If you are running the reaction at room temperature, consider gently heating it (e.g., to 50-80 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Base Quality: Sodium ethoxide is hygroscopic and can degrade upon exposure to air and moisture. Using old or improperly stored reagent will lead to lower effective concentrations and incomplete conversion. Similarly, if generating the ethoxide in situ from sodium metal or sodium hydride in ethanol, ensure the alcohol is anhydrous.

Question 2: During the synthesis of my Ethyl 4-chloropicolinate intermediate, I'm observing other chlorinated species. Why?

Answer: The direct chlorination of picolinic acid can sometimes lead to a mixture of products if not carefully controlled. Over-chlorination or reaction at other positions on the ring can occur. The use of thionyl chloride (SOCl₂) is a standard method for both chlorination and formation of the acyl chloride, which is then esterified.[1][2] Ambiguous results at this stage often point to issues with temperature control or the specific chlorinating agent used.

Category 2: Side Products from the Etherification (SNAr) Step

Question 3: My yield is low, and I've isolated Ethyl 4-hydroxypicolinate. How is this forming?

Answer: The presence of Ethyl 4-hydroxypicolinate is a strong indicator of water contamination in your reaction. Sodium ethoxide is not only a nucleophile but also a strong base. If water is present, it will be deprotonated to form sodium hydroxide. The resulting hydroxide ion is also a potent nucleophile and will compete with the ethoxide, attacking the 4-position of the ring to form the undesired 4-hydroxy byproduct.

Mitigation Strategy:

  • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous ethanol to prepare your sodium ethoxide solution.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.

Question 4: I've identified a byproduct where the pyridine nitrogen has been ethylated, forming a pyridinium salt. Is this common?

Answer: Yes, N-alkylation is a known side reaction. The lone pair of electrons on the pyridine nitrogen atom gives it nucleophilic character, similar to a tertiary amine.[6][9] This allows it to compete with the ethoxide and attack the ethylating agent (in this case, residual ethyl iodide if used, or another ethyl source). This side reaction is generally minor compared to the desired SNAr at the electronically activated C4 position but can become more significant under certain conditions.

Side_Reactions cluster_main Main Reaction Path cluster_side Side Reactions Start Ethyl 4-chloropicolinate Product This compound Start->Product Desired SNAr Hydrolysis_Product Ethyl 4-hydroxypicolinate Start->Hydrolysis_Product Competitive SNAr N_Alkylation N-Ethylated Pyridinium Salt Start->N_Alkylation N-Alkylation Ethoxide EtO⁻ Ester_Hydrolysis 4-Ethoxypicolinic Acid (from Workup) Product->Ester_Hydrolysis Ester Hydrolysis Hydroxide HO⁻ (from H₂O)

Caption: Competing reaction pathways in this compound synthesis.

Category 3: Impurities from Degradation and Workup

Question 5: After my aqueous workup, my main product is 4-ethoxypicolinic acid instead of the ethyl ester. What happened?

Answer: You are observing ester hydrolysis. The ethyl ester group can be cleaved back to a carboxylic acid under either acidic or basic aqueous conditions, especially when heated.[10][11]

  • Base-Catalyzed Hydrolysis (Saponification): If your workup involves washing with a strong base (like NaOH or KOH) to remove acidic impurities, you may inadvertently hydrolyze your product ester. This reaction is irreversible.[11][12]

  • Acid-Catalyzed Hydrolysis: Similarly, washing with a strong acid (like HCl) to neutralize the reaction can also catalyze hydrolysis, which is a reversible equilibrium reaction.[10][11]

Troubleshooting Workup-Related Hydrolysis:

ConditionRiskRecommended Action
Strong Base (NaOH, KOH) High risk of irreversible hydrolysis.Use a milder base for neutralization/washing, such as saturated sodium bicarbonate (NaHCO₃) solution.[2]
Strong Acid (HCl, H₂SO₄) Moderate risk of reversible hydrolysis.Perform acidic washes at low temperatures (e.g., 0 °C) and minimize contact time.
Elevated Temperature Increases the rate of both acid and base-catalyzed hydrolysis.Always conduct aqueous workups at room temperature or below.

Question 6: My GC-MS analysis shows several small, volatile peaks. What are they likely to be?

Answer: These are almost certainly residual solvents from the reaction or purification steps. The ICH Q3C guidelines provide a framework for acceptable limits of solvents in active pharmaceutical ingredients.[13]

Common Residual Solvents and Their Sources:

SolventPotential SourceICH Class
Ethanol Reagent/solvent in the SNAr step.Class 3
Toluene Used in the chlorination step azeotropically remove SOCl₂.[1]Class 2
Tetrahydrofuran (THF) Common solvent for ether synthesis.[14]Class 2
Ethyl Acetate / Hexanes Common solvents for extraction and chromatography.Class 3
Methanol May be used to make a methyl ester intermediate.[2][3]Class 2

Solution: Ensure your final product is thoroughly dried under high vacuum, possibly with gentle heating, to remove all volatile residues to acceptable levels.

Purification and Analytical Strategies

Question 7: What is the best way to purify my crude this compound?

Answer: A multi-step approach combining an extractive workup with chromatography or recrystallization is most effective.

Experimental Protocol: Optimized Extractive Workup
  • Quench and Dilute: After the reaction is complete, cool the mixture to room temperature. Carefully quench any remaining base by adding a saturated aqueous solution of ammonium chloride. Dilute the mixture with an organic solvent like ethyl acetate.

  • Acidic Wash (Optional): To remove basic impurities like any N-alkylated pyridinium species, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl).

  • Basic Wash: To remove acidic impurities, such as unreacted picolinic acid starting material or the hydrolyzed 4-ethoxypicolinic acid side product, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.

  • Brine Wash and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Purification Techniques
Impurity TypeRecommended Purification Method
Unreacted Starting Materials Flash column chromatography on silica gel is highly effective. A gradient elution starting with a non-polar solvent system (e.g., 10% Ethyl Acetate in Hexanes) and gradually increasing polarity will separate the product from less polar starting materials.[2]
Polar, Hydrolyzed Byproducts These are often removed during the basic wash in the workup. If they persist, they will have very low retention factors (Rf) on silica gel TLC and can be separated via column chromatography.
Closely-Eluting Neutral Impurities If an impurity co-elutes with your product in chromatography, recrystallization is the preferred method. Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water, to find conditions that selectively crystallize the desired product.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved from [Link]

  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Retrieved from [Link]

  • Aromatic heterocycles 1: structures and reactions. (n.d.). GCW Gandhi Nagar Jammu. Retrieved from [Link]

  • Fife, T. H., & Przystas, T. J. (1982). Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society, 104(8), 2251–2256. Retrieved from [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Ester hydrolysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • methyl 4-chloropicolinate. (2024). ChemBK. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Lumen Learning. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

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preventing N-alkylation during Ethyl 4-ethoxypicolinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-ethoxypicolinate Synthesis

Guide: Preventing N-alkylation During O-Ethylation of Ethyl 4-hydroxypicolinate

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to address a critical challenge in this synthesis: the undesirable N-alkylation of the pyridine ring. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you maximize your yield of the desired O-alkylated product while minimizing the formation of the N-ethylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound from Ethyl 4-hydroxypicolinate?

The core challenge lies in the chemoselectivity of the ethylation reaction. The starting material, Ethyl 4-hydroxypicolinate, possesses two nucleophilic sites: the hydroxyl oxygen (O-alkylation) and the pyridine ring nitrogen (N-alkylation). The pyridine nitrogen can be alkylated to form a pyridinium salt, which is often an undesired byproduct. The goal is to selectively perform O-alkylation to obtain the target molecule, this compound.

Q2: I'm observing a significant amount of a water-soluble byproduct in my crude reaction mixture. Could this be the N-alkylated product?

Yes, it is highly likely. N-alkylation of the pyridine ring results in the formation of a quaternary ammonium salt, specifically the N-ethyl-4-hydroxypicolinate ethyl ester cation. These pyridinium salts are typically highly polar and exhibit greater solubility in aqueous media compared to the desired O-alkylated product. If you are seeing a significant loss of material into the aqueous phase during workup, it is a strong indicator of N-alkylation.

Q3: How can I confirm the presence of the N-alkylated byproduct?

Several analytical techniques can be employed to identify and quantify the N-alkylated species:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for a downfield shift of the aromatic protons on the pyridine ring due to the positive charge on the nitrogen. You will also see characteristic signals for the N-ethyl group, which will be distinct from the O-ethyl group.

    • ¹³C NMR: The carbon atoms adjacent to the nitrogen will also show a significant downfield shift.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the O-alkylated and N-alkylated products and confirming their identities by their mass-to-charge ratio. The N-alkylated product will have the same mass as the O-alkylated product but will likely have a different retention time.

  • Thin Layer Chromatography (TLC): The highly polar N-alkylated salt will have a much lower Rf value (it will stick to the baseline) compared to the more nonpolar O-alkylated product when using a non-polar eluent system.

Troubleshooting Guide: Minimizing N-Alkylation

This section delves into the critical process parameters that influence the selectivity between O- and N-alkylation. Understanding and controlling these factors is key to a successful synthesis.

Issue: High Levels of N-Alkylation Detected

The formation of the N-alkylated byproduct is a common issue that can be mitigated by carefully selecting the reaction conditions. The choice of base, solvent, and ethylating agent all play a crucial role in directing the reaction towards the desired O-alkylation.

The selection of the base is arguably the most critical factor in controlling the selectivity of this reaction. The base deprotonates the starting material, and the nature of the resulting salt influences which atom acts as the primary nucleophile.

  • Hard and Soft Acids and Bases (HSAB) Theory: The pyridine nitrogen is a "softer" nucleophile compared to the phenoxide oxygen, which is a "harder" nucleophile. "Hard" electrophiles tend to react with "hard" nucleophiles, and "soft" electrophiles with "soft" nucleophiles.

  • Influence of the Counter-ion: When a base like sodium hydroxide or potassium hydroxide is used, the resulting sodium or potassium phenoxide has a high degree of ionic character. The "hard" oxygen anion is more readily available for reaction. Conversely, using a "softer" base or a phase-transfer catalyst can lead to a "softer" ion pair, which may increase the propensity for N-alkylation.

For preferential O-alkylation, stronger, "harder" bases are generally recommended.

Base Typical Conditions Rationale for O-Alkylation Selectivity
Potassium Carbonate (K₂CO₃) Acetone or DMF, refluxA moderately strong, heterogeneous base that favors the formation of the potassium phenoxide, promoting O-alkylation.
Sodium Hydroxide (NaOH) Aqueous/Organic Biphasic System with PTCIn a phase-transfer catalysis (PTC) system, the hydroxide deprotonates the phenol in the aqueous phase, and the resulting phenoxide is transferred to the organic phase for reaction.
Sodium Hydride (NaH) Anhydrous THF or DMF, 0 °C to RTA strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, leading to the sodium phenoxide which is highly selective for O-alkylation.

Experimental Protocol: Selective O-Ethylation using Potassium Carbonate

  • To a solution of Ethyl 4-hydroxypicolinate (1.0 eq) in anhydrous acetone (10 volumes), add finely powdered potassium carbonate (1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the pure this compound.

The solvent system can influence the reactivity of the nucleophiles.

  • Polar Aprotic Solvents (e.g., DMF, Acetone): These solvents are generally preferred as they can solvate the cation of the base, leaving the phenoxide anion more exposed and reactive, which favors O-alkylation.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity, although it may also slow down the reaction rate. It is advisable to start at a lower temperature and gradually increase it if the reaction is too slow.

Caption: Troubleshooting workflow for minimizing N-alkylation.

Mechanism: O- vs. N-Alkylation

Understanding the competing reaction pathways is fundamental to controlling the outcome.

G cluster_0 Starting Material cluster_1 Deprotonation cluster_2 Alkylation Pathways cluster_3 Products Start Ethyl 4-hydroxypicolinate Intermediate Potassium 4-oxido-picolinate Start->Intermediate + Base Base Base (e.g., K₂CO₃) O_Alk O-Alkylation (Desired) Intermediate->O_Alk Attack from Oxygen N_Alk N-Alkylation (Undesired) Intermediate->N_Alk Attack from Nitrogen Et-X Ethylating Agent (e.g., EtI) Et-X->O_Alk Et-X->N_Alk Product_O This compound O_Alk->Product_O Product_N N-Ethyl-4-oxido-picolinate Salt N_Alk->Product_N

Caption: Competing O- and N-alkylation pathways.

Purification Strategies

If N-alkylation does occur, the resulting pyridinium salt can often be removed due to its different physicochemical properties.

  • Aqueous Wash: The high polarity and water solubility of the N-alkylated salt allow for its removal by washing the organic layer with water or a mild brine solution during the reaction workup.

  • Column Chromatography: If the N-alkylated product is not fully removed by washing, silica gel column chromatography is an effective method for separation. The polar salt will adhere strongly to the silica, while the less polar O-alkylated product will elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Title: Selective O-Alkylation of Hydroxypyridines Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Ethoxypicolinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of ethoxypicolinates. The unique electronic properties of this substrate class present specific challenges that require careful optimization of reaction parameters. This document provides in-depth, evidence-based solutions to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a halogenated ethyl ethoxypicolinate is failing or giving very low yields. What are the most common initial checks I should perform?

A1: Low yields with this substrate are often due to its specific electronic nature. The pyridine nitrogen can coordinate with and inhibit the palladium catalyst, while the electron-richness of the ring, influenced by the ethoxy group, can also affect reactivity.[1] Key areas to investigate initially include:

  • Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be efficient.[1]

  • Base Selection: The strength and type of base are critical for this reaction.

  • Boron Reagent Stability: The stability of your boronic acid or ester is a crucial factor.

  • Oxygen Contamination: Inadequate degassing can deactivate the catalyst.[2]

Q2: I'm observing a significant amount of a side product that appears to be my starting ethoxypicolinate, but without the halogen. What is this and how can I prevent it?

A2: This side product is likely the result of hydrodehalogenation, where the aryl halide is reduced instead of coupled. This can be caused by moisture in the reaction, impurities in the reagents, or the choice of base.[3] To minimize this, ensure all reagents and solvents are scrupulously dry and consider screening different bases.[3]

Q3: I see a lot of homocoupling of my boronic acid. How can I reduce this side reaction?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] To minimize this, it is crucial to rigorously degas your solvent and maintain a strict inert atmosphere throughout the reaction.[3] Using a direct Pd(0) source, such as Pd(PPh₃)₄, may also reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[3]

In-Depth Troubleshooting Guides

Issue 1: Catalyst System Inefficiency

Q: I am using a standard palladium catalyst like Pd(PPh₃)₄ with my halogenated ethyl ethoxypicolinate and seeing poor conversion. What catalyst and ligand combination would be more effective?

A: The lone pair of electrons on the pyridine nitrogen of your ethoxypicolinate can coordinate with the palladium center, leading to catalyst inhibition.[2] For electron-rich heteroaryl halides like yours, more specialized and electron-rich ligands are often required to promote the crucial oxidative addition step of the catalytic cycle.

Recommendations:

  • Switch to Buchwald-type Ligands: These are bulky, electron-rich phosphine ligands that have shown great success in the coupling of challenging heteroaryl halides.[1][4][5] Examples include SPhos, XPhos, and RuPhos. They can facilitate the oxidative addition and stabilize the palladium catalyst.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can be very effective in Suzuki couplings of electron-rich and sterically hindered substrates.

  • Use Pre-catalysts: Buchwald pre-catalysts are air- and moisture-stable Pd(II) complexes that are readily activated in situ to the active Pd(0) species. This can improve reproducibility.

Experimental Protocol: Screening of Buchwald Ligands

  • To a flame-dried Schlenk tube under an inert atmosphere, add the halogenated ethyl ethoxypicolinate (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) and the Buchwald ligand (e.g., SPhos, 0.03 mmol) in a small amount of degassed solvent.

  • Add the catalyst solution to the Schlenk tube, followed by the remaining degassed solvent (e.g., dioxane/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

Issue 2: Suboptimal Base Selection

Q: I have tried common bases like Na₂CO₃ and K₂CO₃ with little success. What is the role of the base in this specific reaction, and what alternatives should I consider?

A: The base plays a critical role in the Suzuki-Miyaura coupling. It activates the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step.[6][7] For electron-rich and potentially chelating substrates like ethoxypicolinates, stronger bases are often necessary to achieve good yields.[1]

Recommendations:

  • Stronger Inorganic Bases: Consider using stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] These have been shown to be effective in couplings of heteroaryl halides.

  • Fluoride Sources: Potassium fluoride (KF) can also be an effective base, particularly in anhydrous conditions.

  • Organic Bases: In some cases, strong organic bases like sodium tert-butoxide (NaOtBu) can be effective, but care must be taken as they can also promote side reactions.

Table 1: Comparison of Commonly Used Bases in Suzuki Couplings

BaseStrengthCommon SolventsNotes
Na₂CO₃ModerateToluene/Water, Dioxane/WaterOften a good starting point, but may be too weak for challenging substrates.[8][9]
K₂CO₃ModerateToluene/Water, Dioxane/WaterSimilar to Na₂CO₃, but slightly stronger.[8]
K₃PO₄StrongToluene/Water, Dioxane/WaterOften effective for heteroaryl couplings.[3][10]
Cs₂CO₃StrongToluene/Water, Dioxane/WaterA strong and often very effective base for difficult couplings.[1][3]
KFModerateDioxane, THF (anhydrous)Can be used under anhydrous conditions.[11]
Issue 3: Boronic Acid vs. Boronate Ester Stability

Q: I am using a boronic acid and suspect it might be decomposing under the reaction conditions. Would a boronate ester be a better choice?

A: Yes, this is a very likely possibility. Boronic acids, especially heteroaryl and electron-deficient ones, are susceptible to decomposition pathways like protodeboronation, where the C-B bond is cleaved.[2][12] Boronate esters, such as pinacol esters, are significantly more stable and offer several advantages.[12][13]

Key Differences:

  • Stability: Boronate esters are generally more stable to storage and reaction conditions, making them easier to handle and purify.[12][13]

  • Reactivity: Boronic acids are typically more reactive and may lead to faster reaction times.[12][13] However, this increased reactivity comes at the cost of lower stability.

  • In-situ Hydrolysis: It is believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many Suzuki couplings.[13] This slow release of the boronic acid can minimize its decomposition.

Workflow for Troubleshooting Boron Reagent Stability

Caption: Decision workflow for boron reagent selection.

Issue 4: Solvent Effects

Q: I am using a standard solvent system like toluene/water. Could the solvent be contributing to the low yield?

A: The solvent plays a crucial role in solubilizing the reagents and catalyst, and it can also influence the reaction mechanism. For Suzuki couplings of ethoxypicolinates, a polar aprotic solvent is often a good choice.

Recommendations:

  • Dioxane/Water: This is a very common and often effective solvent system for Suzuki couplings.

  • THF/Water: Another popular choice, but THF's lower boiling point may require longer reaction times.

  • Acetonitrile/Water: Can be effective, but be aware that nitriles can sometimes coordinate to the palladium catalyst.[14]

  • Propylene Carbonate (PC): A greener solvent alternative that has shown promise in Suzuki couplings.[15]

Experimental Protocol: Degassing the Solvent

Properly degassing the solvent is critical to prevent catalyst deactivation.

  • Place the solvent in a Schlenk flask.

  • Subject the solvent to three freeze-pump-thaw cycles.

  • Alternatively, bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use.

Summary of Key Troubleshooting Strategies

IssuePrimary CauseRecommended Solution
Catalyst Inefficiency Catalyst inhibition by pyridine nitrogen.Use Buchwald-type ligands (e.g., SPhos, XPhos) or NHC ligands.[1][4]
Suboptimal Base Insufficient activation of the boronic acid.Screen stronger bases like K₃PO₄ or Cs₂CO₃.[1][3]
Boron Reagent Instability Protodeboronation of the boronic acid.Replace the boronic acid with a more stable boronate ester (e.g., pinacol ester).[2][12][13]
Solvent Issues Poor solubility or catalyst deactivation.Use a properly degassed polar aprotic solvent like dioxane/water.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_intermediate R¹-Pd(II)L₂-R² PdII_complex->PdII_intermediate Transmetalation Transmetalation Transmetalation (R²-B(OR)₂) PdII_intermediate->Pd0 Reductive Elimination Product R¹-R² PdII_intermediate->Product RedElim Reductive Elimination BoronicAcid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->PdII_complex Activates Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

  • A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem.
  • The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchG
  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Public
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF - ResearchG
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF - ResearchG
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
  • Problems with Suzuki coupling : r/Chempros - Reddit.
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine - ResearchG
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchG
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchG
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd - Aidic.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF - ResearchG
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Why can't I achieve good yields for this Suzuki reaction?
  • Suzuki Coupling - Organic Chemistry Portal.
  • Which conditions are favorable for the efficient Suzuki coupling?
  • Overcoming poor reactivity of Ethyl 3-ethoxypicolin
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • The Suzuki Reaction - Andrew G Myers Research Group.

Sources

Technical Support Center: Improving the Solubility of Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-ethoxypicolinate. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during their experiments. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and foundational knowledge to help you optimize your reaction conditions and achieve desired outcomes.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound generally soluble?

Based on its chemical structure—featuring a polar pyridine ring and ester group, alongside non-polar ethyl groups—this compound is expected to be soluble in a range of common organic solvents. These include, but are not limited to, dichloromethane (DCM), chloroform, ethyl acetate, acetone, tetrahydrofuran (THF), and alcohols like methanol and ethanol.[1] Its solubility will be lower in highly non-polar solvents like hexanes and in the highly polar, protic solvent, water.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What is the first thing I should try?

The first and simplest troubleshooting step is to gently heat the mixture. For most solid organic compounds, solubility increases with temperature.[2] This is because the added thermal energy helps overcome the intermolecular forces within the crystal lattice, allowing the solvent to dissolve the solute more effectively.[3] A study on organic solids found that for 85% of cases, the variation of solubility with temperature is exponential, with the solubility often doubling for every 20°C increase.[4][5]

Q3: Can the pyridine nitrogen in the molecule affect its solubility or reactivity?

Yes, the lone pair of electrons on the pyridine nitrogen can act as a Lewis base.[6] In acidic conditions, the nitrogen can become protonated. This protonation can significantly increase the compound's polarity and enhance its solubility in polar solvents, including aqueous media. Conversely, this basicity can also lead to unwanted side reactions or coordination with metal catalysts (e.g., Palladium), potentially inhibiting the reaction.[6]

Q4: Are there any recommended solvent mixtures (co-solvents) for this compound?

Using a co-solvent system is a powerful technique to enhance solubility.[7] For a molecule of intermediate polarity like this compound, a mixture of a good solvent and a miscible poor solvent can be effective. For example, for reactions requiring a non-polar environment, a mixture of toluene and a small amount of a more polar solvent like THF or dioxane can improve solubility.[6] For reactions in more polar systems, a THF/water or Dioxane/H₂O mixture can be employed.[6] The optimal ratio must often be determined empirically.

Troubleshooting Guide: Common Solubility Issues

This section provides a structured approach to diagnosing and solving common solubility problems encountered with this compound.

Observed Issue Probable Cause(s) Recommended Solutions & Scientific Rationale
Compound "oils out" or forms a separate liquid phase upon addition to the solvent. The reaction temperature is above the melting point of the solute but below the temperature required for full dissolution. The solvent has very low affinity for the solute.1. Increase Solvent Volume: Add more solvent to decrease the concentration below the saturation point. 2. Switch to a Better Solvent: Consult the solvent selection table (Table 2) and choose a solvent with a polarity closer to that of this compound. 3. Introduce a Co-solvent: Add a miscible co-solvent that is known to dissolve the compound well (e.g., THF, Dioxane) to increase the overall solvating power of the medium.[7]
Starting material precipitates out of solution as the reaction progresses. The product of the reaction is significantly less soluble than the starting material in the chosen solvent. A reagent is added that changes the polarity of the solvent system, reducing the solubility of the starting material.1. Analyze Reaction Components: Check the predicted solubility of all reactants and products. If a product is insoluble, the reaction may need to be run as a slurry. 2. Use a Co-solvent System: Start with a solvent mixture that can accommodate the polarity of both reactants and products. For instance, a Toluene/THF mixture can handle a range of polarities.[6] 3. Increase Temperature: Running the reaction at a higher temperature may keep all components in solution.[2]
Low reaction yield despite starting material being fully dissolved initially. While macroscopically dissolved, the compound may be forming microscopic aggregates, reducing the effective concentration of reactive species. The pyridine nitrogen may be coordinating with and deactivating a metal catalyst.[6]1. Optimize Solvent Choice: Even if soluble, the solvent choice can influence reaction rates. Empirically screen solvents like Dioxane, Toluene, and DMF.[6] 2. Ligand Selection (for Cross-Coupling): In palladium-catalyzed reactions, use phosphine ligands (e.g., SPhos) designed to mitigate the inhibitory effects of coordinating substrates like pyridines.[6] 3. Consider a Two-Step Process: For reactions like amidation, a more reliable route is to first hydrolyze the ester to the carboxylic acid and then use standard peptide coupling agents.[6]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening for Solubility Determination

This protocol provides a method to empirically determine the approximate solubility of this compound in various solvents.

Objective: To identify suitable solvents for a reaction by estimating solubility at room temperature and elevated temperatures.

Materials:

  • This compound

  • A selection of solvents (see Table 2 for suggestions)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and stir bars

  • Heat block or oil bath

  • Graduated micropipettes

Procedure:

  • Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to each labeled vial.

  • Initial Solvent Addition: To the first vial, add the chosen solvent in small, measured increments (e.g., 100 µL) at room temperature. Stir vigorously for 2-3 minutes after each addition.

  • Observation at Room Temperature: Continue adding solvent until the solid is completely dissolved. Record the total volume of solvent added. This provides the approximate solubility (e.g., mg/mL).

  • Heating: If the compound does not dissolve after adding a significant volume (e.g., 2 mL, resulting in <5 mg/mL solubility), gently heat the vial in a heat block to a standard temperature (e.g., 60 °C). Observe if dissolution occurs.

  • Categorization: Classify the solubility in each solvent based on your observations:

    • Highly Soluble: > 50 mg/mL

    • Soluble: 10-50 mg/mL

    • Sparingly Soluble: 1-10 mg/mL

    • Insoluble: < 1 mg/mL

  • Repeat: Repeat steps 2-5 for each solvent you wish to screen.

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues during reaction setup.

Solubility_Troubleshooting start Start: Solubility Issue Encountered check_temp Is the reaction heated? start->check_temp increase_temp Action: Increase Temperature (e.g., to 60-80°C) Rationale: Increases kinetic energy to break solute lattice. [3, 5] check_temp->increase_temp No check_solvent Was a suitable solvent chosen? (Refer to Polarity/Properties) check_temp->check_solvent Yes increase_temp->check_solvent solvent_screen Action: Perform Solvent Screen (Protocol 1) Rationale: Empirically find a better solvent. check_solvent->solvent_screen No check_cosolvent Is a co-solvent system viable? check_solvent->check_cosolvent Yes solvent_screen->check_cosolvent add_cosolvent Action: Add Co-solvent (e.g., THF, Dioxane) Rationale: Modifies overall solvent polarity to match solute. [9] check_cosolvent->add_cosolvent Yes re_evaluate Re-evaluate Reaction Is the issue with reactivity, not just solubility? (e.g., catalyst inhibition [1]) check_cosolvent->re_evaluate No end_success Success: Issue Resolved add_cosolvent->end_success end_fail Consult Further (Specialist Literature) re_evaluate->end_fail

Caption: A workflow for troubleshooting solubility problems.

Technical Data Hub

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₃Sunway Pharm[8]
Molecular Weight195.22 g/mol Sunway Pharm[8]
AppearanceSolid (typical)Assumed
PolarityIntermediateInferred from structure
Key FeaturesPyridine ring (Lewis basic), Ester group (H-bond acceptor), Ether groupChemical Structure
Table 2: Properties of Common Organic Solvents for Consideration

This table provides data to help guide solvent selection based on the "like dissolves like" principle.[9]

SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)Miscible with Water?Notes
n-HexaneC₆H₁₄691.9NoNon-polar, poor solvent for this compound.
TolueneC₇H₈1112.4NoAromatic, non-polar, often used in cross-coupling.[6]
Dichloromethane (DCM)CH₂Cl₂409.1NoGood general-purpose solvent for compounds of intermediate polarity.
Tetrahydrofuran (THF)C₄H₈O667.5YesPolar aprotic ether, excellent co-solvent.[6]
Ethyl Acetate (EtOAc)C₄H₈O₂776.0SparinglyCommon solvent for chromatography and reactions.[10]
AcetoneC₃H₆O5621YesPolar aprotic, highly versatile.
Acetonitrile (MeCN)C₂H₃N8237.5YesPolar aprotic, used in analysis and reactions.
Dimethylformamide (DMF)C₃H₇NO15337YesHigh-boiling polar aprotic solvent, can often dissolve difficult substrates.
Ethanol (EtOH)C₂H₆O78.524.6YesPolar protic, can act as a nucleophile in some reactions.

Data compiled from various sources.[11][12]

Visualization: Principle of Co-solvency

CoSolvency cluster_0 Poor Solvent System cluster_1 Effective Co-Solvent System cluster_2 Addition Solute This compound (Insoluble) Solvent_A Non-Polar Solvent (e.g., Hexane) Solute->Solvent_A Low Interaction plus + Solute_B This compound (Solubilized) Solvent_Mix Non-Polar Solvent + Polar Co-Solvent (e.g., THF) Solute_B->Solvent_Mix Favorable Interaction

Caption: How a co-solvent enhances solubility.

References

  • BenchChem. (n.d.). Overcoming poor reactivity of Ethyl 3-ethoxypicolinate in subsequent steps.
  • Black, S. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
  • AAT Bioquest. (2022). What factors affect solubility?
  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids.
  • AAT Bioquest. (2022). Factors affecting solubility.
  • Quora. (2018).
  • ACS Publications. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics.
  • WuXi AppTec. (2024).
  • World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • National Institutes of Health (NIH). (n.d.). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols.
  • National Institutes of Health (NIH). (n.d.).
  • BLD Pharm. (n.d.).
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sunway Pharm Ltd. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review.
  • Slideshare. (n.d.). Methods of solubility enhancements.
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.).
  • National Institutes of Health (NIH). (n.d.).
  • World Journal of Pharmaceutical Research. (n.d.). An overview on Common Organic Solvents and their Toxicity.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • University of Minnesota. (2022). Properties of Common Organic Solvents.

Sources

Technical Support Center: Reaction Monitoring of Ethyl 4-ethoxypicolinate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving Ethyl 4-ethoxypicolinate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during TLC analysis. As Senior Application Scientists, we have compiled this resource based on established principles and extensive field experience to ensure the integrity and success of your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC monitoring of your reaction. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Problem: My spots are streaking or appear as elongated smears.

Streaking is a common issue in TLC that can obscure results and make it impossible to calculate an accurate Retention Factor (Rf).[1][2][3] This phenomenon is often caused by overloading the sample, interactions between an acidic or basic compound and the silica gel, or using a solvent that is too polar for sample application.[1][2][4]

Causality and Solution Pathway:

  • Reduce Sample Concentration: The most frequent cause of streaking is applying too much sample to the TLC plate.[1][4][5] A highly concentrated spot will not move up the plate in a defined band.

    • Protocol: Dilute your reaction mixture sample with an appropriate solvent (e.g., dichloromethane or ethyl acetate) by a factor of 5 or 10 and re-spot on a new plate. The ideal concentration is typically around 1%.[2]

  • Address Compound-Stationary Phase Interactions: this compound contains a basic pyridine nitrogen. This basic site can interact strongly with the acidic silica gel stationary phase, causing the spot to tail or streak.[1][6]

    • Protocol: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is triethylamine (TEA). Start by adding 0.1-2.0% TEA to your eluent system.[4] This will neutralize the acidic sites on the silica, leading to sharper, more defined spots.

  • Optimize Spotting Solvent: If you dissolve your sample in a very polar solvent for spotting, it can create a "ring" effect and cause the spot to spread and streak during development.[1]

    • Protocol: Ensure your sample is dissolved in a solvent of low to moderate polarity that is volatile enough to evaporate quickly after spotting. Dichloromethane is often a good choice. After spotting, make sure the solvent has completely evaporated before placing the plate in the developing chamber.

Problem: I can't see any spots under UV light, or they are very faint.

While many aromatic compounds are UV-active, the intensity of absorption can vary. It's also possible that your starting material or product is not UV-active at all.[4]

Causality and Solution Pathway:

  • Confirm UV Activity and Concentration: this compound, being an aromatic pyridine derivative, should be UV-active.[7] If spots are faint, the sample concentration on the plate may be too low.[4]

    • Protocol: Prepare a more concentrated sample of your reaction mixture for spotting. You can also "co-spot" by applying the sample multiple times in the same location, ensuring the solvent dries completely between each application.[4]

  • Employ Chemical Staining Techniques: If UV light fails, a chemical stain is necessary.[8][9] Since different stains react with different functional groups, you may need to try more than one.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain that reacts with any oxidizable functional group.[10] Alkenes, alkynes, alcohols, and aldehydes will show up as yellow-brown spots on a purple background.[8][11]

    • Iodine (I₂) Chamber: This is another broadly applicable and semi-non-destructive method. Most organic compounds will absorb iodine vapor to form yellow-brown spots.[8][12][13] This is particularly effective for unsaturated and aromatic compounds.[12]

Problem: The Rf values of my starting material and product are too close together.

Poor separation between spots makes it difficult to determine if the reaction is progressing. This indicates that the chosen mobile phase is not providing adequate resolution.

Causality and Solution Pathway:

  • Adjust Mobile Phase Polarity: The key to good separation is finding a solvent system with the right polarity to differentiate between your compounds.[2][14]

    • If spots are too high (high Rf): Your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar one.[4] For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 30%.

    • If spots are too low (low Rf): Your eluent is not polar enough. Increase the proportion of the polar solvent.[4] For example, change from 30% to 50% ethyl acetate in hexanes. An ideal Rf for the product is generally between 0.2 and 0.6.[15]

  • Change Solvent System Composition: Sometimes, simply adjusting the ratio of two solvents is not enough. Introducing a solvent with different chemical properties can alter the interactions with the compounds and improve separation.[4]

    • Protocol: If an ethyl acetate/hexane system is failing, try a system with a different solvent selectivity, such as dichloromethane/methanol.[14] For polar compounds like pyridine derivatives, a small amount of methanol (1-10%) in dichloromethane can be very effective.[14][16]

Problem: The solvent front is running unevenly.

An uneven solvent front will lead to inaccurate Rf values because the total distance traveled by the solvent will not be uniform across the plate.[13]

Causality and Solution Pathway:

  • Ensure Proper Chamber Saturation: The atmosphere inside the developing chamber must be saturated with solvent vapors to ensure the solvent moves up the plate evenly.

    • Protocol: Place a piece of filter paper inside the developing chamber, wet it with the mobile phase, and close the chamber. Allow it to sit for 5-10 minutes before inserting your TLC plate. This ensures the chamber atmosphere is saturated.

  • Check Plate and Chamber Setup: Physical impediments can disrupt the capillary action.

    • Protocol: Make sure the bottom of the TLC plate is flat and the silica is not chipped.[6] Ensure the plate is not touching the sides of the chamber or the filter paper during development.[2] The solvent level in the chamber must be below the spotting line to prevent the samples from dissolving directly into the solvent pool.[4][13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring a reaction with this compound?

A good starting point for a moderately polar compound like this compound is a mixture of a non-polar and a medium-polarity solvent. A 3:1 mixture of Hexanes:Ethyl Acetate is a common initial system.[2][14] From there, you can adjust the ratio based on the initial result. If the spots remain at the baseline, increase the polarity by moving to a 1:1 ratio. If they shoot to the top, decrease the polarity to 5:1.

Q2: How do I properly prepare and spot my sample on the TLC plate?

Proper sample application is crucial for obtaining clean results.

  • Dissolve a small amount of your reaction mixture in a volatile solvent like dichloromethane to make an approximately 1% solution.[2]

  • Draw a light pencil line about 1 cm from the bottom of the TLC plate. This is your origin.

  • Use a capillary tube to draw up a small amount of your solution.

  • Gently and briefly touch the capillary tube to the origin line on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[6][13]

  • For reaction monitoring, it is standard practice to spot the starting material in one lane, the reaction mixture in the middle lane, and a "co-spot" (starting material and reaction mixture in the same spot) in the third lane.[4]

Q3: How do I calculate the Retention Factor (Rf) and what does it tell me?

The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[17][18] It is calculated using the following formula:

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [19][20]

Both distances are measured from the origin (the initial spotting line).[20] The Rf value is a physical constant for a compound under specific conditions (stationary phase, mobile phase, temperature).[17] In reaction monitoring, the disappearance of the starting material's Rf spot and the appearance of a new product Rf spot indicates the reaction is proceeding.

Q4: Which visualization method is best for this compound?

  • UV Light (254 nm): This should always be the first method you try as it is non-destructive.[7][9] this compound contains an aromatic ring and should be visible under short-wave UV light as a dark spot on a fluorescent green background.[7]

  • Iodine Chamber: If UV is not effective, an iodine chamber is an excellent second choice. It is a general stain for most organic compounds and is semi-non-destructive, as the iodine will eventually sublime off the plate.[21]

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method but is very sensitive to a wide range of functional groups. It provides a permanent record of the TLC plate.[10]

Data and Protocols

Table 1: Recommended Solvent Systems for Pyridine Derivatives
Solvent System (v/v)Polarity IndexTypical ApplicationExpected Rf Trend for this compound
80:20 Hexanes / Ethyl AcetateLowGood starting point for initial trials.Low Rf (0.1 - 0.3)
50:50 Hexanes / Ethyl AcetateMediumTo increase spot migration if Rf is too low.Medium Rf (0.3 - 0.6)
95:5 Dichloromethane / MethanolMedium-HighFor better separation of polar compounds.Medium to High Rf (0.4 - 0.7)
98:2 Dichloromethane / TriethylamineModifierAdd to any system to reduce streaking.N/A (improves spot shape)
Protocol: Standard TLC Procedure
  • Plate Preparation: Obtain a silica gel TLC plate. With a pencil, gently draw an origin line ~1 cm from the bottom.

  • Sample Spotting: Using separate capillary tubes, spot the starting material, reaction mixture, and a co-spot onto the origin line. Ensure spots are small and ~0.5 cm apart.

  • Chamber Preparation: Pour the chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper to wet the sides of the chamber and let it saturate for 5 minutes.

  • Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action.

  • Completion: Remove the plate when the solvent front is ~1 cm from the top. Immediately mark the solvent front with a pencil.

  • Visualization: Allow the solvent to evaporate completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. If necessary, proceed to chemical staining (e.g., iodine or permanganate).

  • Analysis: Measure the distances traveled by the spots and the solvent front to calculate the Rf values.

Visual Workflow for TLC Monitoring

Below is a diagram illustrating the logical workflow for troubleshooting common TLC issues during reaction monitoring.

TLC_Troubleshooting_Workflow Start Start: Run TLC Observe Observe Plate (UV, Stain) Start->Observe Streaking Problem: Streaking / Tailing? Observe->Streaking Analyze Spot Shape No No Streaking->No No Yes Yes Streaking->Yes Yes NoSpots Problem: No / Faint Spots? NoSpots->No No NoSpots->No NoSpots->Yes Yes PoorSep Problem: Poor Separation? PoorSep->No No PoorSep->No PoorSep->Yes Yes GoodResult Good Separation Analyze Rf End End: Record Result GoodResult->End Sol_Dilute Solution: 1. Dilute Sample 2. Re-spot Sol_Dilute->Observe Re-run Sol_Modifier Solution: Add TEA (0.5-1%) to Mobile Phase Sol_Modifier->Observe Re-run Sol_Stain Solution: 1. Increase Concentration 2. Use Chemical Stain (I₂, KMnO₄) Sol_Stain->Observe Re-visualize Sol_Polarity Solution: Adjust Mobile Phase Polarity Sol_Polarity->Observe Re-run No->NoSpots No->PoorSep No->GoodResult Yes->Sol_Dilute Yes->Sol_Modifier Yes->Sol_Stain Yes->Sol_Polarity

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Technical Support Center: Purification of Ethyl 4-ethoxypicolinate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 4-ethoxypicolinate and its positional isomers (e.g., Ethyl 2-ethoxy-, 3-ethoxy-, 5-ethoxy-, and 6-ethoxypicolinate). This guide is designed for researchers, chromatographers, and drug development professionals to navigate the inherent complexities of separating these structurally similar molecules. We will explore the root causes of common purification challenges and provide field-proven troubleshooting strategies and detailed protocols to enhance resolution, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound isomers so challenging?

The primary difficulty lies in the high structural similarity of the positional isomers. These molecules share the same molecular weight and elemental composition, and they often exhibit very similar physicochemical properties such as polarity, pKa, and hydrophobicity.[1] This makes achieving baseline separation with standard chromatographic techniques, like reversed-phase HPLC, a significant challenge as the subtle differences in the position of the ethoxy group require highly selective and optimized conditions to resolve.[1]

Q2: My chromatogram shows a single, broad, or asymmetrical peak. How can I confirm if I have a co-elution issue?

A symmetrical peak can still hide co-eluting compounds, but an asymmetrical peak with a shoulder is a strong indicator of co-elution.[2][3] To confirm, advanced detection methods are invaluable:

  • Diode Array Detector (DAD/PDA): A peak purity analysis can be performed. The DAD collects multiple UV-Vis spectra across the peak. If the spectra are not identical from the upslope to the downslope, it confirms the presence of more than one compound.[3][4]

  • Mass Spectrometry (MS): By examining the mass spectra at different points across the peak (beginning, apex, and end), you can identify if different fragment ions or ion ratios are present, which signifies co-elution.[2][3] Plotting extracted ion chromatograms (EICs) for characteristic ions of each potential isomer can also reveal hidden peaks.[2]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC for these isomers?

SFC is an excellent alternative to HPLC, particularly under the following circumstances:

  • Thermally Labile Compounds: Esters can be susceptible to thermal degradation.[5][6] SFC often operates at lower temperatures than GC and avoids the high temperatures sometimes used in HPLC method development, making it ideal for thermally sensitive molecules.[7][8]

  • Challenging Chiral Separations: SFC is a premier technique for chiral separations, often providing faster and more efficient resolution of enantiomers than normal-phase HPLC.[7][8]

  • Green Chemistry Initiatives: SFC primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents compared to both normal and reversed-phase HPLC.[8][9]

Q4: My sample appears to be degrading during purification. What are the likely causes and solutions?

Degradation of this compound during purification can be caused by hydrolysis of the ester linkage, especially under harsh pH conditions (acidic or basic).[10] To mitigate this:

  • Monitor for Degradants: The primary degradation product is likely 4-ethoxypicolinic acid. A stability-indicating HPLC method should be used to monitor for its presence.[10]

  • Control Mobile Phase pH: Use buffers to maintain a stable, near-neutral pH unless acidic or basic conditions are required for ionization and retention.[11][12]

  • Reduce Temperature: If using elevated temperatures to improve viscosity or peak shape, consider lowering it to minimize thermal degradation.[5]

  • Consider Storage Conditions: Ensure the starting material has been stored properly in a cool, dry, and dark environment to prevent initial degradation before purification.[10]

Troubleshooting Guide: From Overlapping Peaks to Pure Isomers

This section addresses specific experimental issues in a question-and-answer format, providing a logical workflow to diagnose and resolve them.

Issue 1: Poor Resolution and Co-elution of Positional Isomers in HPLC

Question: My reversed-phase HPLC method shows broad, overlapping peaks for my this compound isomer mixture, making quantification and isolation impossible. How can I improve the separation?

Answer: Co-elution of positional isomers is the most common hurdle.[13] A systematic approach, starting with the least disruptive changes, is most effective.

CoElution_Workflow start Start: Co-eluting Peaks Observed confirm Step 1: Confirm Co-elution (DAD Peak Purity / MS Analysis) start->confirm optimize_mp Step 2: Optimize Mobile Phase - Adjust Gradient Slope - Add/Change Modifiers confirm->optimize_mp Co-elution Confirmed change_sp Step 3: Change Stationary Phase (Orthogonal Selectivity) optimize_mp->change_sp Resolution Still Insufficient end_node Resolution Achieved optimize_mp->end_node Success consider_sfc Step 4: Switch to Alternative Technique (e.g., SFC) change_sp->consider_sfc Co-elution Persists change_sp->end_node Success consider_sfc->end_node Success Separation_Parameters Resolution Target: Peak Resolution Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency Retention Retention (k) (Peak Retention Time) Resolution->Retention MobilePhase Mobile Phase (Solvent, Additives, pH) Selectivity->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase Temperature Temperature Selectivity->Temperature Efficiency->StationaryPhase FlowRate Flow Rate Efficiency->FlowRate Retention->MobilePhase

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degradation pathways of Ethyl 4-ethoxypicolinate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-ethoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the degradation pathways of this compound under acidic and basic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its stability and degradation pathways is crucial for process development, formulation, and storage. The primary degradation route for this ester is hydrolysis, which can be catalyzed by either acid or base, yielding 4-ethoxypicolinic acid and ethanol. The presence of the pyridine ring and the ethoxy group introduces specific electronic effects that influence the rate and mechanism of this degradation.

Degradation Under Acidic Conditions

Under acidic conditions, the hydrolysis of this compound is a reversible, equilibrium-driven process.[1][2][3] The reaction is catalyzed by hydronium ions (H₃O⁺) and typically requires heating to proceed at a reasonable rate.[2]

Mechanism of Acid-Catalyzed Hydrolysis

The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through the following steps:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4][5]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][5][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).[4][6]

  • Elimination of Ethanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.[4][6]

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield 4-ethoxypicolinic acid and regenerate the acid catalyst.[4][6]

A key feature of this compound is the pyridine nitrogen. Under acidic conditions, this nitrogen will be protonated, which can further increase the electron-withdrawing effect on the ester carbonyl, potentially accelerating the rate of hydrolysis.[7]

Visualizing the Acidic Degradation Pathway

Acidic Hydrolysis of this compound cluster_0 Acid-Catalyzed Hydrolysis This compound This compound Protonated Ester Protonated Ester This compound->Protonated Ester + H₃O⁺ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Ester->Tetrahedral Intermediate + H₂O Protonated Carboxylic Acid Protonated Carboxylic Acid Tetrahedral Intermediate->Protonated Carboxylic Acid - EtOH, + H⁺ 4-Ethoxypicolinic Acid 4-Ethoxypicolinic Acid Protonated Carboxylic Acid->4-Ethoxypicolinic Acid - H₃O⁺ Ethanol Ethanol

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting Guide: Acidic Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Hydrolysis 1. Insufficient reaction time or temperature. 2. Reversible nature of the reaction.[1][3] 3. Insufficient acid catalyst.1. Increase reaction time and/or temperature. Monitor reaction progress by HPLC. 2. Use a large excess of water to drive the equilibrium towards the products.[1][2][3] 3. Ensure catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is present.
Unexpected Byproducts 1. Decarboxylation of 4-ethoxypicolinic acid at high temperatures.[8][9] 2. Cleavage of the ethoxy group under harsh acidic conditions.1. Perform the reaction at the lowest effective temperature. Monitor for the formation of 4-ethoxypyridine. 2. Use milder acidic conditions if possible. Analyze for the presence of 4-hydroxypicolinic acid derivatives.
Difficulty in Product Isolation The product, 4-ethoxypicolinic acid, is an amino acid derivative and may be soluble in the aqueous phase.1. Adjust the pH of the aqueous solution to the isoelectric point of 4-ethoxypicolinic acid to minimize its solubility before extraction. 2. Use a continuous liquid-liquid extractor for efficient extraction. 3. Consider ion-exchange chromatography for purification.
FAQs: Acidic Degradation

Q1: What is the optimal pH for acidic hydrolysis of this compound?

A1: While a specific optimal pH has not been reported for this compound, acidic hydrolysis is typically carried out at a pH of 1-2 using a strong acid like HCl or H₂SO₄. The reaction rate increases with decreasing pH.

Q2: How does the protonation of the pyridine nitrogen affect the hydrolysis rate?

A2: Protonation of the pyridine nitrogen enhances the electron-withdrawing nature of the pyridine ring. This makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water, which is expected to increase the rate of hydrolysis.[7]

Q3: Is there a risk of other acid-catalyzed side reactions?

A3: Under forcing conditions (high temperature and high acid concentration), there is a possibility of ether cleavage of the 4-ethoxy group to yield 4-hydroxypicolinic acid derivatives. Decarboxylation of the picolinic acid product is also a potential side reaction at elevated temperatures.[8][9]

Degradation Under Basic Conditions

The hydrolysis of this compound under basic conditions, also known as saponification, is an irreversible process that yields the salt of 4-ethoxypicolinic acid and ethanol.[2][10] The irreversibility is due to the final deprotonation step.[10][11]

Mechanism of Base-Catalyzed Hydrolysis (Saponification)

The mechanism for saponification involves the following steps:

  • Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester.[10]

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate.[10]

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as the leaving group.[10]

  • Deprotonation: The ethoxide ion is a strong base and immediately deprotonates the newly formed 4-ethoxypicolinic acid to give the carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the overall reaction to completion.[10][11]

Visualizing the Basic Degradation Pathway

Basic Hydrolysis of this compound cluster_1 Base-Catalyzed Hydrolysis (Saponification) This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + OH⁻ 4-Ethoxypicolinic Acid 4-Ethoxypicolinic Acid Tetrahedral Intermediate->4-Ethoxypicolinic Acid - EtO⁻ 4-Ethoxypicolinate Salt 4-Ethoxypicolinate Salt 4-Ethoxypicolinic Acid->4-Ethoxypicolinate Salt + EtO⁻ Ethanol Ethanol

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Troubleshooting Guide: Basic Hydrolysis
Issue Possible Cause(s) Troubleshooting Steps
Incomplete Saponification 1. Insufficient amount of base. 2. Low reaction temperature or short reaction time. 3. Poor solubility of the ester in the aqueous basic solution.1. Use at least one stoichiometric equivalent of base (e.g., NaOH, KOH). An excess is often recommended to ensure completion. 2. Increase the reaction temperature (reflux is common) and/or extend the reaction time. Monitor by HPLC. 3. Add a co-solvent such as methanol, ethanol, or THF to improve solubility.
Formation of an Emulsion during Workup The carboxylate salt formed can act as a surfactant, leading to emulsion formation during extraction.1. Add a saturated solution of NaCl (brine) to the aqueous layer to "salt out" the organic product and break the emulsion. 2. Allow the mixture to stand for a longer period to allow for phase separation. 3. Centrifugation can also be effective in breaking emulsions.
Product is Difficult to Isolate as the Free Acid The product is the carboxylate salt, which is water-soluble.1. After the reaction is complete, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the 4-ethoxypicolinic acid.[10] 2. Cool the acidified mixture in an ice bath to maximize precipitation. 3. Collect the solid product by filtration.
FAQs: Basic Degradation

Q1: Why is saponification considered irreversible?

A1: The final step of the reaction is the deprotonation of the carboxylic acid by the alkoxide leaving group. This is a highly favorable acid-base reaction that forms a stable carboxylate salt. This step effectively removes the carboxylic acid from the equilibrium, driving the reaction to completion.[10][11]

Q2: What is the role of the 4-ethoxy group in basic hydrolysis?

A2: The 4-ethoxy group is an electron-donating group, which slightly decreases the electrophilicity of the carbonyl carbon. However, a study on the alkaline hydrolysis of methyl 4-methoxypicolinate suggests that the rate of hydrolysis is as predicted from additive substituent effects, indicating no unusual electronic interactions.[12]

Q3: Are there any common side reactions to be aware of during saponification?

A3: Saponification is generally a clean reaction. The primary concern is ensuring complete reaction. Under very harsh basic conditions and high temperatures, there is a remote possibility of nucleophilic aromatic substitution of the ethoxy group, but this is not a typical outcome under standard saponification conditions.

Experimental Protocols

Protocol 1: Monitoring Acid-Catalyzed Hydrolysis

Objective: To determine the rate of hydrolysis of this compound under acidic conditions.

Materials:

  • This compound

  • 1 M Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • Thermostated reaction vessel

  • HPLC system with a UV detector

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In a thermostated reaction vessel, bring a known volume of 1 M HCl to the desired reaction temperature (e.g., 50 °C).

  • Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-heated acid solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a mobile phase solution (e.g., acetonitrile/water) to stop further hydrolysis.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formed 4-ethoxypicolinic acid.

  • Plot the concentration of this compound versus time to determine the reaction kinetics.

Protocol 2: Preparative Basic Hydrolysis (Saponification)

Objective: To synthesize 4-ethoxypicolinic acid from this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH (1.1 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining aqueous residue in water and cool in an ice bath.

  • Slowly add concentrated HCl with stirring until the pH of the solution is acidic (pH ~4-5), which should cause the 4-ethoxypicolinic acid to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Visualizing the Experimental Workflow

Experimental Workflow cluster_workflow Degradation Study Workflow Start Start ReactionSetup Set up reaction (Acidic or Basic) Start->ReactionSetup Sampling Take samples at time intervals ReactionSetup->Sampling Quenching Quench reaction Sampling->Quenching Analysis Analyze by HPLC Quenching->Analysis DataProcessing Process data and determine kinetics Analysis->DataProcessing End End DataProcessing->End

Caption: A typical workflow for studying the degradation kinetics of this compound.

References

  • LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

  • YouTube. (2019). mechanism of ester hydrolysis. [Link]

  • KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]

  • Wikipedia. (n.d.). Supramolecular catalysis. [Link]

  • ResearchGate. (n.d.). Metal-Free Decarboxylative Alkoxylation of 2-Picolinic Acid and Its Derivatives with Cyclic Ethers: One Step Construction of C–O and C–Cl Bonds | Request PDF. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • PubMed. (n.d.). Influence of the protonation of pyridine nitrogen on pnicogen bonding: competition and cooperativity. [Link]

  • Wikipedia. (n.d.). Hammick reaction. [Link]

  • Journal of the Chemical Society B. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]

  • YouTube. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • SciSpace. (n.d.). Picolinic acid promoted oxidative decarboxylation of phenylsulfinylacetic acid by Cr(VI). [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

Sources

optimizing temperature for reactions involving Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-ethoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use. We will delve into the nuances of temperature optimization, a critical parameter for ensuring high-yield, high-purity outcomes in reactions involving this versatile pyridine derivative.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven optimization strategies.

Q1: My reaction yield is unexpectedly low. Could temperature be the culprit?

A1: Absolutely. An suboptimal temperature is one of the most common reasons for low reaction yields. The issue can stem from two opposing problems: insufficient energy input or thermal degradation.

The pyridine ring's electron-deficient nature generally makes it reactive, but specific transformations still require overcoming a significant activation energy barrier.[1] Conversely, excessive heat can damage the starting material or the desired product.

Systematic Troubleshooting Protocol:

  • Establish a Baseline: If you haven't already, run the reaction at room temperature (~20-25 °C) as a baseline. This helps determine if the reaction is energetically feasible without external heating.

  • Incremental Temperature Increase: If the room temperature reaction is sluggish or shows no conversion (as monitored by TLC or LC-MS), increase the temperature in controlled increments (e.g., 15-20 °C). A common next step would be 40 °C, followed by 60 °C, and then 80 °C.

  • Monitor for Degradation: At each temperature increment, carefully monitor the reaction for the appearance of new, unidentified spots on the TLC plate or peaks in the LC-MS. This is a key indicator of decomposition. If degradation is observed, the optimal temperature is likely just below the point where these impurities appear.[2]

  • Consider Reflux Conditions: For reactions requiring higher energy, such as some direct amidations or challenging nucleophilic aromatic substitutions (SNAr), heating to the boiling point of the solvent (reflux) is a standard approach.[3][4] Ensure your glassware is properly set up with a condenser to prevent solvent loss.[3]

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

G start Low Yield Observed check_rt Was reaction run at Room Temp (RT)? start->check_rt rt_sluggish Is conversion low/stalled at RT? check_rt->rt_sluggish Yes check_high_temp Was reaction run at elevated temp? check_rt->check_high_temp No heat_increment Incrementally increase temp. (e.g., 40°C, 60°C, 80°C) rt_sluggish->heat_increment monitor_tlc Monitor by TLC/LC-MS at each step heat_increment->monitor_tlc degradation Degradation observed? monitor_tlc->degradation optimize_temp Optimal T is below degradation point. Consider catalyst change. degradation->optimize_temp Yes no_degradation No degradation, but still low conversion? degradation->no_degradation No consider_reflux Proceed to reflux temperature of solvent no_degradation->consider_reflux high_temp_degrade Is degradation observed? check_high_temp->high_temp_degrade lower_temp Lower temperature. Screen for more active catalyst or milder conditions. high_temp_degrade->lower_temp Yes no_yield_issue If no degradation, temperature may not be the primary issue. Check stoichiometry, reagents, etc. high_temp_degrade->no_yield_issue No

Caption: Troubleshooting low yield in pyridine reactions.

Q2: My reaction is producing significant byproducts. How can I optimize the temperature to improve selectivity?

A2: Byproduct formation is often a sign that the reaction temperature is too high, providing enough energy to activate undesired reaction pathways or causing decomposition.

For many reactions, particularly those involving multiple reactive sites, temperature can be the deciding factor between kinetic and thermodynamic control.[5]

  • Kinetic Product: Formed faster, usually at lower temperatures. This pathway has a lower activation energy.

  • Thermodynamic Product: More stable, but requires more energy to form (higher activation energy). It is favored at higher temperatures where the initial kinetic product can revert and then proceed down the more energy-intensive path.

Strategies for Improving Selectivity:

  • Reduce the Temperature: The most straightforward approach is to lower the reaction temperature. Try running the reaction at room temperature or even sub-ambient temperatures (e.g., 0 °C or -20 °C) to see if byproduct formation is suppressed.

  • Slow Reagent Addition: For exothermic reactions, adding a key reagent dropwise while maintaining a low temperature with an ice bath can prevent localized temperature spikes ("hot spots") that lead to side reactions.[3]

  • Microwave Irradiation: In some cases, microwave heating can provide rapid, localized energy to drive the desired reaction without prolonged heating of the entire bulk mixture, potentially reducing byproduct formation.[6]

Sources

Technical Support Center: Base Selection for the Synthesis of Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-ethoxypicolinate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple procedural lists to explore the critical decision-making process involved in selecting the appropriate base for your reaction. We will address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Core Principle: Understanding the Reaction

The synthesis of this compound, typically from a precursor like Ethyl 4-chloropicolinate and ethanol, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] This reaction is fundamentally different from aliphatic SN2 reactions. In an SNAr reaction, a potent nucleophile attacks an electron-poor aromatic ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The subsequent departure of a leaving group (e.g., Cl⁻) restores the aromaticity and yields the final product.

The crucial first step, and the focus of this guide, is the generation of a sufficiently powerful nucleophile. Ethanol itself is a poor nucleophile. However, upon deprotonation by a suitable base, it is converted into the highly nucleophilic ethoxide anion (EtO⁻), which can readily initiate the SNAr reaction. The choice of base dictates the efficiency, rate, and cleanliness of this transformation.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction is proceeding very slowly, or I'm getting a poor yield. What is the likely cause?

Answer: The most common reason for a sluggish or incomplete reaction is the selection of a base that is too weak to effectively deprotonate ethanol.

An essential principle in acid-base chemistry is that an acid will only be significantly deprotonated if the base's conjugate acid is weaker (i.e., has a higher pKa) than the starting acid.[3][4] Ethanol has a pKa of approximately 16.[5] For the reaction to proceed efficiently, the base you choose must have a conjugate acid with a pKa significantly greater than 16. A difference of more than 10 pKa units generally renders the deprotonation step effectively irreversible.[6]

For instance, using a weak base like sodium bicarbonate (the pKa of its conjugate acid, carbonic acid, is ~6.4 in water) will result in virtually no formation of the required ethoxide nucleophile.[7]

Troubleshooting Steps:

  • Verify the pKa: Check the pKa of the conjugate acid of your chosen base. Ensure it is substantially higher than 16.

  • Switch to a Stronger Base: Replace your current base with a more appropriate one, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The conjugate acid of NaH is H₂, which has a pKa of ~35, ensuring complete and irreversible deprotonation of ethanol.[5][8]

Q2: I am observing significant hydrolysis of the ethyl ester on my picolinate starting material, leading to the formation of 4-ethoxypicolinic acid. How can I prevent this side reaction?

Answer: This undesired saponification reaction is a classic issue that arises when using strong, nucleophilic bases, particularly in the presence of trace amounts of water. Bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), while strong enough to deprotonate ethanol, are also potent nucleophiles that can directly attack the ester's carbonyl group.[9]

To circumvent this, you should employ a strong, non-nucleophilic base .

  • Sodium Hydride (NaH): This is an excellent choice. The hydride ion (H⁻) is a powerful base but a very poor nucleophile due to its small size and high reactivity in proton abstraction.[8][10] It will selectively deprotonate the ethanol to generate the ethoxide nucleophile without attacking the ester. The only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[10]

  • Potassium Carbonate (K₂CO₃): While weaker than NaH, anhydrous K₂CO₃ is another effective option.[11] It is significantly less nucleophilic than hydroxide and is often used in polar aprotic solvents like DMF or acetone at elevated temperatures.[12][13] Its heterogeneous nature (low solubility) can be an advantage in minimizing side reactions.

Q3: How do I choose between a strong base like Sodium Hydride (NaH) and a weaker base like Potassium Carbonate (K₂CO₃)?

Answer: This decision involves a trade-off between reaction efficiency, operational safety, and experimental conditions. Both are valid choices, but they are suited for different scenarios.

FeatureSodium Hydride (NaH)Potassium Carbonate (K₂CO₃)
Basicity (pKa of Conj. Acid) Very Strong (~35 for H₂)[5]Moderately Strong (~10.3 for HCO₃⁻)[5]
Reaction Rate Fast, often at room temperature.Slower, often requires heating.[11]
Mechanism of Action Homogeneous (after reacting with EtOH). Irreversibly forms ethoxide.[8]Heterogeneous. Establishes an equilibrium on the solid surface.
Handling & Safety Highly reactive and flammable; reacts violently with water. Requires inert atmosphere and anhydrous technique.[14]Stable solid, easy to handle, non-flammable. Benign.[12]
Solvent Choice Anhydrous polar aprotic (e.g., THF, DMF).Polar aprotic (e.g., DMF, Acetone, DMSO).[13]
Ideal Use Case When rapid and complete conversion is required and stringent anhydrous conditions can be maintained.For large-scale synthesis where safety and cost are paramount, and longer reaction times or higher temperatures are acceptable.
Q4: What is a phase-transfer catalyst (PTC) and should I consider using one with Potassium Carbonate?

Answer: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[15] This is particularly useful in heterogeneous systems, such as a solid-liquid reaction involving K₂CO₃.[16]

In this synthesis, K₂CO₃ is a solid and has very low solubility in common organic solvents. The reaction effectively occurs only at the surface of the K₂CO₃ particles. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), can dramatically accelerate the reaction.[17]

Mechanism of PTC Action:

  • The ethoxide anion is formed on the surface of the solid K₂CO₃.

  • The positively charged quaternary ammonium cation (Q⁺) from the PTC pairs with the ethoxide anion (EtO⁻), forming a lipophilic ion pair [Q⁺][EtO⁻].

  • This ion pair is soluble in the organic solvent and diffuses away from the solid surface into the bulk solution.

  • The liberated ethoxide anion then reacts with the Ethyl 4-chloropicolinate.

  • The PTC is regenerated and returns to the solid surface to transport another anion.

Recommendation: If you are using K₂CO₃ and find the reaction is slow even with heating, adding a catalytic amount (1-5 mol%) of a PTC can significantly improve the reaction rate and overall yield, often allowing for milder reaction conditions.[18][19]

Visualized Workflow and Mechanism

Below are diagrams illustrating the decision-making process for base selection and the underlying SNAr reaction mechanism.

BaseSelection start Start: Synthesize this compound q1 Is rapid, complete conversion critical? start->q1 strong_base Use a Strong, Non-Nucleophilic Base (e.g., NaH) q1->strong_base  Yes weak_base_path Consider a Weaker, Safer Base (e.g., K2CO3) q1->weak_base_path No (Safety/Scale is a priority) protocol_a Follow Protocol A: NaH in anhydrous THF/DMF strong_base->protocol_a q2 Is the reaction with K2CO3 too slow? weak_base_path->q2 use_ptc Add a Phase-Transfer Catalyst (PTC) (e.g., TBAB) q2->use_ptc Yes   protocol_b Follow Protocol B: K2CO3 in DMF with heating q2->protocol_b No protocol_c Follow Protocol B with PTC use_ptc->protocol_c

Caption: Decision tree for base selection in the synthesis of this compound.

SNAr_Mechanism cluster_step1 Step 1: Nucleophile Generation cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Restoration of Aromaticity EtOH EtOH (Ethanol) EtO EtO⁻ (Ethoxide Nucleophile) EtOH->EtO Deprotonation Base Base (e.g., NaH) Base->EtOH HB H-B⁺ (e.g., H₂) StartMat Ethyl 4-chloropicolinate Meisenheimer Meisenheimer Complex (Anionic Intermediate) StartMat->Meisenheimer Attack by EtO⁻ Meisenheimer2 Meisenheimer Complex Product This compound LeavingGroup Cl⁻ Meisenheimer2->Product Loss of Leaving Group

Caption: The SNAr mechanism for the synthesis of this compound.

Experimental Protocols

Protocol A: Synthesis using Sodium Hydride (NaH)

This protocol requires strict anhydrous and inert atmosphere techniques.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous ethanol (1.2 equivalents) to anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.[14]

  • Nucleophile Formation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium ethoxide.

  • Substrate Addition: Dissolve Ethyl 4-chloropicolinate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ethoxide solution at room temperature.

  • Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied if necessary.

  • Workup: Once complete, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for purification.

Protocol B: Synthesis using Potassium Carbonate (K₂CO₃) and a Phase-Transfer Catalyst

This protocol is more amenable to larger scales and does not require a strictly inert atmosphere, though anhydrous solvent is recommended for best results.

  • Preparation: To a round-bottom flask, add Ethyl 4-chloropicolinate (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents), tetrabutylammonium bromide (TBAB, 0.05 equivalents), and anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add ethanol (1.5-2.0 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The heterogeneous mixture should be stirred efficiently to ensure good contact between phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions typically require 6-24 hours.

  • Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic solids. Dilute the filtrate with water and extract the product with ethyl acetate. Wash the combined organic layers thoroughly with water (to remove DMF) and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.

References

  • pka bases. (n.d.). cdx.
  • Boosting Synthesis: The Role of ETPPI as a Phase Transfer Catalyst. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bordwell pKa Table. (n.d.). Organic Chemistry Data.
  • 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (n.d.). Chemistry LibreTexts.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data.
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (n.d.). PubMed.
  • Overcoming poor reactivity of Ethyl 3-ethoxypicolinate in subsequent steps. (n.d.). Benchchem.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2025, December 11). ResearchGate.
  • The pKa Table Is Your Friend. (2010, June 18). Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). Name-Reaction.com.
  • Phase transfer catalyst in organic synthesis. (2024, October 10). Online Chemistry Help.
  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences.
  • Phase transfer catalysis. (n.d.). Slideshare.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Wordpress.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Green Chemistry.
  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018, May 31). Indo American Journal of Pharmaceutical Research.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (n.d.). PubMed Central.
  • Substitute sodium hydride for potassium hydride? (2009, August 28). Sciencemadness Discussion Board.
  • LCSS: POTASSIUM HYDRIDE AND SODIUM HYDRIDE. (n.d.). UCLA Chemistry.
  • Application Notes and Protocols for the Synthesis of Ethyl 3-ethoxypicolinate. (n.d.). BenchChem.
  • 14.5: Reactions of Acids and Bases. (2025, July 28). Chemistry LibreTexts.
  • Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. (2025, September 30). Master Organic Chemistry.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson.
  • Strong acid–strong base reactions. (n.d.). Khan Academy.
  • Chemical Reactivity. (n.d.). MSU Chemistry.
  • Relative Strengths of Acids and Bases. (n.d.). JMU Libraries Pressbooks.

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Technical Support Center: Purification of Crude Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying Ethyl 4-ethoxypicolinate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key pharmaceutical intermediate in high purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section tackles the most common initial queries regarding the purification of this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is intrinsically linked to the synthetic route. A common laboratory-scale synthesis involves the esterification of a hydroxypicolinic acid followed by a Williamson ether synthesis.[1][2]

Based on this, you should anticipate the following impurities:

  • Unreacted Starting Materials: 4-hydroxypicolinic acid and its ethyl ester, Ethyl 4-hydroxypicolinate. The latter is often the most challenging to remove due to its structural similarity to the final product.

  • Reagents from Synthesis: Residual acid catalyst (e.g., H₂SO₄) from the esterification, or bases (e.g., NaH, K₂CO₃) and ethylating agents (e.g., ethyl iodide) from the etherification step.[1][2]

  • Reaction Byproducts: N-alkylated species are a potential byproduct where the pyridine nitrogen is ethylated instead of the hydroxyl group.[3] Over-alkylation or side reactions with solvent can also occur.

  • Solvent Residues: Solvents used during the reaction (e.g., Ethanol, THF) or work-up (e.g., Ethyl Acetate, Hexanes, Diethyl Ether) may be present.[1][4]

Q2: My crude product is a dark, viscous oil. What is the first purification step I should take?

A2: A dark, oily crude product suggests the presence of significant non-polar, high molecular weight impurities or residual acidic/basic reagents. Before attempting more sophisticated methods like chromatography or recrystallization, a robust liquid-liquid extraction work-up is the essential first step. This procedure is designed to remove the bulk of ionic and highly polar impurities.

The core principle is to use aqueous solutions of different pH to selectively pull acidic and basic impurities out of the organic phase containing your product.[5][6]

Workflow for Initial Work-up

crude Crude Oily Product in Organic Solvent (e.g., EtOAc) wash_acid Wash with dilute aq. HCl (e.g., 1M HCl) crude->wash_acid Removes basic impurities (e.g., pyridine starting materials) wash_bicarb Wash with aq. NaHCO₃ (Saturated) wash_acid->wash_bicarb Removes acidic impurities (e.g., H₂SO₄, 4-hydroxypicolinic acid) wash_brine Wash with Brine (Saturated aq. NaCl) wash_bicarb->wash_brine Removes residual water & aids layer separation dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate next_step Proceed to Chromatography or Recrystallization concentrate->next_step

Caption: Initial purification workflow for crude product.

Q3: How do I definitively check the purity of my final product?

A3: A multi-modal approach is necessary for a confident purity assessment. No single technique tells the whole story.

Analytical TechniqueInformation ProvidedKey Advantages
¹H NMR Spectroscopy Structural confirmation, presence of proton-containing impurities.Provides structural information and a good estimate of purity if impurities have unique, non-overlapping signals.
HPLC/UPLC Quantitative purity (Area % at a specific wavelength), detection of non-volatile impurities.High resolution and sensitivity; the gold standard for quantitative purity assessment in pharmaceutical development.[7]
GC-MS Purity for volatile compounds, identification of impurities by mass fragmentation.Excellent for detecting residual solvents and volatile byproducts.[8][9]
LC-MS Confirms molecular weight of the main peak and provides mass data for impurity peaks seen in HPLC.Directly links purity data from chromatography with molecular weight information.[10][11][12]

Expert Tip: For ¹H NMR, pay close attention to the aromatic region. The splitting patterns of the pyridine ring protons are highly sensitive to the substitution pattern. Also, check for the characteristic triplets and quartets of the two different ethoxy groups.[13][14]

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during purification and provides actionable solutions.

Problem 1: My final yield is very low after purification.
  • Possible Cause A: Product Loss During Aqueous Work-up. The pyridine nitrogen in your product can be partially protonated by strong acidic washes, leading to its partitioning into the aqueous layer.

    • Solution: Use a milder acidic wash (e.g., 5% citric acid or saturated NH₄Cl solution instead of 1M HCl).[5] After the acid and base washes, consider back-extracting all aqueous layers with a fresh portion of organic solvent to recover any lost product.

  • Possible Cause B: Ester Hydrolysis. Prolonged contact with strong acid or base, especially at elevated temperatures, can hydrolyze the ethyl ester back to the carboxylic acid.

    • Solution: Perform all aqueous extractions at room temperature or below. Do not let the mixture sit in strongly acidic or basic conditions for extended periods. Neutralize promptly.

  • Possible Cause C: Inefficient Chromatography. Using an incorrect solvent system or poor column packing can lead to broad peaks and poor separation, forcing you to discard mixed fractions containing the product.

    • Solution: Carefully develop your solvent system using Thin-Layer Chromatography (TLC) first.[7] Aim for a Retention Factor (Rf) of ~0.3 for your product. Ensure the column is packed uniformly without air bubbles.

Problem 2: I see a persistent impurity with a similar retention time (HPLC) or Rf (TLC) to my product.
  • Possible Cause: Isomeric or Structurally Similar Impurity. The most likely culprit is the unreacted intermediate, Ethyl 4-hydroxypicolinate. Its polarity is very close to that of the ethoxy product, making separation difficult.

    • Solution 1: Optimize Chromatography. Switch to a shallower solvent gradient in your column chromatography. If using a standard Hexanes/Ethyl Acetate system, try adding a small percentage (~1-2%) of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the separation.

    • Solution 2: Recrystallization. This technique purifies based on differential solubility and crystal lattice packing, which can be very effective at rejecting impurities that are chromatographically similar.[15] A rule of thumb is to find a solvent that dissolves your crude product when hot but poorly when cold.[16] For an ester, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.[16][17]

    • Solution 3 (Advanced): Derivatization. If the impurity is indeed the hydroxyl intermediate, you can selectively react it. For example, reacting the mixture with a bulky silylating agent might make the impurity significantly less polar, allowing for easy separation by chromatography. This is a more complex approach and should be used as a last resort.

Decision Tree for Purification Strategy

start Crude Product (Post-Workup) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) purity_check1 Check Purity (TLC/HPLC/NMR) recrystallize->purity_check1 purity_check1->chromatography Purity <98% finish Pure Product purity_check1->finish Purity >98% purity_check2 Check Purity (TLC/HPLC/NMR) chromatography->purity_check2 purity_check2->finish Purity >98% fail Re-evaluate Strategy (Consider alternative solvent systems or derivatization) purity_check2->fail Purity <98%

Caption: Decision-making process for purification.

Part 3: Experimental Protocols

These are generalized, robust protocols that should be adapted based on the scale of your reaction and specific impurity profile.

Protocol 1: Flash Column Chromatography

This method is the workhorse for purifying moderately polar organic compounds and is highly effective for this compound.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.3. The starting material (Ethyl 4-hydroxypicolinate) should have a lower Rf.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the least polar solvent mixture you will use (e.g., 95:5 Hexanes:EtOAc).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks or channels form.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent mixture (e.g., 90:10 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexanes:EtOAc).

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is ideal if your product is a solid and you need to remove small amounts of similarly-polar impurities.

  • Solvent Selection:

    • Test small aliquots of your crude solid in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, or mixed solvents like ethanol/water or EtOAc/hexanes).

    • The ideal solvent will fully dissolve the compound at its boiling point but result in low solubility at room temperature or in an ice bath.[15][16]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Cooling and Crystallization:

    • Once dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[15]

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

References

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  • Heino, E., & Jukka, V. (2000). U.S. Patent No. 6,087,507. U.S.
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  • Zhang, J., et al. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI. [Link]

  • Li, Y. (2012). Chinese Patent No. CN102603617B.
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  • Various Authors. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

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  • Beman, F. L. (1960). U.S. Patent No. 2,948,734. U.S.
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  • Ghorbani-Vaghei, R., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. National Institutes of Health. [Link]

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  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. ResearchGate. [Link]

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  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. SIELC. [Link]

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  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. PubMed. [Link]

  • Y, A. A., et al. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. SciSpace. [Link]

  • Franchetto, R., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. National Institutes of Health. [Link]

  • Rao, P. V., et al. (2021). The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. CABI Digital Library. [Link]

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  • Biological Magnetic Resonance Bank. (n.d.). 4-ethylphenol at BMRB. BMRB. [Link]

  • Tilles, H. (1974). U.S. Patent No. 3,786,082. U.S.
  • Ukrformin, P. J. S. C., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

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Technical Support Center: Scaling Up the Synthesis of Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-ethoxypicolinate. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from laboratory scale to pilot or manufacturing scale. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most common and industrially viable route to this compound is a two-step process starting from 4-hydroxypicolinic acid. The process involves an initial esterification followed by a Williamson ether synthesis.[1] The etherification step is typically the most critical for optimization and scale-up.

The general reaction is the SN2 displacement of a halide by an alkoxide nucleophile.[2][3] In this case, the hydroxyl group of Ethyl 4-hydroxypicolinate is deprotonated by a suitable base to form a pyridinoxide intermediate, which then attacks an ethylating agent (like ethyl iodide or diethyl sulfate) to form the desired ether.[1][4]

Experimental Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Workup & Purification A 4-Hydroxypicolinic Acid B Fischer Esterification (Ethanol, Acid Catalyst, Heat) A->B C Ethyl 4-hydroxypicolinate B->C D Deprotonation (Base, Anhydrous Solvent) C->D E Pyridinoxide Intermediate D->E F Ethylation (Ethylating Agent, e.g., EtI) E->F G Crude this compound F->G H Aqueous Quench G->H I Extraction H->I J Purification (e.g., Distillation, Chromatography) I->J K Pure this compound J->K

Caption: A decision tree for troubleshooting common synthesis issues.

Q4: The crude product is a dark oil that is difficult to purify. What are the best purification strategies on a larger scale?

A4: Moving away from laboratory-scale column chromatography is essential for efficient scale-up.

  • Vacuum Distillation: this compound is a liquid with a reasonably high boiling point, making it an excellent candidate for vacuum distillation. This method is highly scalable and effective at removing non-volatile impurities (like salts and decomposition products) and lower-boiling solvents.

  • Acid/Base Washes: During the aqueous workup, carefully washing the organic layer can remove specific impurities.

    • A dilute acid wash (e.g., 1M HCl) can remove any remaining basic starting materials or byproducts.

    • A bicarbonate wash will neutralize any acidic residues. [5]* Carbon Treatment: If the color is due to high-molecular-weight chromophores, stirring the crude product (dissolved in a suitable solvent) with activated carbon followed by filtration can significantly improve the color profile.

  • Crystallization: If distillation is not feasible or does not provide sufficient purity, consider forming a crystalline salt (e.g., a hydrochloride or oxalate salt) of the product, which can be isolated and recrystallized. The pure salt can then be neutralized to recover the liquid product.

Detailed Laboratory Protocol (Adaptable for Scale-Up)

This protocol describes the etherification of 10g of Ethyl 4-hydroxypicolinate and can be used as a baseline for process development. [1] Materials:

  • Ethyl 4-hydroxypicolinate (10.0 g, 59.8 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 2.63 g, 65.8 mmol, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • Ethyl Iodide (5.75 mL, 71.8 mmol, 1.2 eq)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Equip a dry 500 mL three-necked flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Purge the flask with nitrogen.

  • Base Suspension: Under a positive flow of nitrogen, add the sodium hydride dispersion to the flask, followed by 100 mL of anhydrous THF. Cool the suspension to 0°C using an ice-water bath.

  • Deprotonation: Dissolve the Ethyl 4-hydroxypicolinate in 50 mL of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 10°C. Observation: Hydrogen gas will evolve.

  • Alkoxide Formation: After the addition is complete, stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until gas evolution ceases. This indicates the complete formation of the sodium salt.

  • Ethylation: Cool the reaction mixture back to 0°C. Add the ethyl iodide dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated ammonium chloride solution until no more gas evolves.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation to afford this compound as a clear liquid.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 6, 2026. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 6, 2026. [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 6, 2026. [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved January 6, 2026. [Link]

  • Method for producing chromium picolinate complex. (1997).
  • Challenges of scaling up chemical processes (based on real life experiences). (n.d.). ScienceDirect. Retrieved January 6, 2026. [Link]

  • Williamson Ether Synthesis. (2018, August 29). YouTube. Retrieved January 6, 2026. [Link]

  • Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved January 6, 2026. [Link]

  • 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs. Retrieved January 6, 2026. [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026. [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. Retrieved January 6, 2026. [Link]

  • Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026. [Link]

  • Process for the purification of esters. (1981).
  • Process for purifying esters. (1981).
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). National Institutes of Health. Retrieved January 6, 2026. [Link]

  • Scale-Up: What Goes Wrong? (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026. [Link]

  • Synthesis of ethyl 4-haloacetoacetoacetates. (1974).

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Validation & Comparative

A Researcher's Guide to the Biological Activity of Ethoxypicolinate Isomers as HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting hypoxia-inducible factor (HIF) signaling, picolinate derivatives have emerged as a promising scaffold for the inhibition of HIF prolyl hydroxylases (PHDs). Understanding the structure-activity relationship (SAR) of these compounds is paramount for designing potent and selective inhibitors. This guide provides a comparative analysis of the biological activity of ethoxypicolinate isomers, offering insights into how the seemingly subtle placement of an ethoxy group on the picolinate ring can significantly impact inhibitory potency and cellular activity. While direct, head-to-head comparative studies on all ethoxypicolinate isomers are not extensively available in the public domain, this guide synthesizes available data on related picolinate and hydroxypyrimidine inhibitors to provide a predictive framework and guide future research.

The Central Role of HIF Prolyl Hydroxylase Inhibition

Under normal oxygen conditions (normoxia), HIF-α subunits are continuously synthesized and subsequently targeted for proteasomal degradation. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-α, a reaction catalyzed by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3).[1][2] This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent destruction.[3]

In hypoxic conditions, the activity of PHDs is diminished due to the limited availability of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation upregulates a host of genes involved in crucial adaptive responses to low oxygen, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[4][5]

Small molecule inhibitors of PHDs mimic the hypoxic state by competitively binding to the active site of the enzyme, thereby preventing the hydroxylation and degradation of HIF-α even under normoxic conditions.[6] This mechanism forms the basis for the therapeutic potential of PHD inhibitors in conditions such as anemia of chronic kidney disease.[7]

Isomeric Specificity: The Impact of Ethoxy Group Placement

The picolinate scaffold, a pyridine-2-carboxylic acid, serves as a versatile template for the design of PHD inhibitors. The introduction of an ethoxy (-OCH₂CH₃) substituent can modulate the compound's physicochemical properties, including lipophilicity and electronic distribution, which in turn influences its binding affinity to the PHD active site and its cellular permeability. The position of this ethoxy group is critical in determining the overall biological activity.

Based on structure-activity relationship studies of related heterocyclic PHD inhibitors, such as hydroxypyrimidines, we can infer the potential impact of ethoxy group placement on the picolinate core.[8] Potent PHD inhibitors often feature a substituent that projects into a hydrophobic pocket at the entrance of the active site.[8]

dot

cluster_scaffold Picolinate Scaffold cluster_isomers Ethoxypicolinate Isomers cluster_activity Predicted Biological Activity Picolinate Picolinate Core Isomer_3 3-Ethoxy Picolinate->Isomer_3 Substitution Isomer_4 4-Ethoxy Picolinate->Isomer_4 Substitution Isomer_5 5-Ethoxy Picolinate->Isomer_5 Substitution Isomer_6 6-Ethoxy Picolinate->Isomer_6 Substitution Activity_Moderate Potentially Moderate Activity Isomer_3->Activity_Moderate Activity_High Potentially High Activity Isomer_4->Activity_High Isomer_5->Activity_High Activity_Low Potentially Low Activity Isomer_6->Activity_Low

Caption: Predicted activity of ethoxypicolinate isomers.

Isomer PositionPredicted PHD Inhibitory PotencyRationale
4-Ethoxy HighSubstitution at the 4-position of a pyridine ring in related inhibitor classes has been shown to be favorable for activity. This position allows the ethoxy group to potentially interact with a hydrophobic pocket near the active site without causing steric hindrance.
5-Ethoxy HighSimilar to the 4-position, the 5-position is often amenable to substitution in pyridine-based inhibitors. An ethoxy group here could enhance binding affinity through favorable hydrophobic interactions.
3-Ethoxy ModerateSubstitution at the 3-position may be tolerated, but could potentially lead to steric clashes with residues at the active site, resulting in moderate inhibitory activity.
6-Ethoxy LowThe 6-position is adjacent to the carboxylic acid, a key chelating group for the active site Fe(II) ion. An ethoxy group in this position would likely introduce significant steric hindrance, impeding proper binding and resulting in low or no inhibitory activity.

Experimental Protocols for Evaluating Ethoxypicolinate Isomers

To empirically determine the biological activity of ethoxypicolinate isomers, a series of in vitro and cell-based assays are essential.

In Vitro PHD2 Inhibition Assay (IC₅₀ Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PHD isoform, typically PHD2, which is considered the primary regulator of HIF-1α in normoxia.[9]

Principle: A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant PHD2 enzyme is incubated with a biotinylated HIF-1α peptide substrate and the co-substrate 2-oxoglutarate. In the absence of an inhibitor, PHD2 hydroxylates the peptide. A specific antibody that recognizes the hydroxylated peptide, often labeled with a fluorescent acceptor, is then added along with a streptavidin-labeled donor fluorophore. The proximity of the donor and acceptor upon binding to the hydroxylated peptide results in a FRET signal. The IC₅₀ value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is then determined.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the ethoxypicolinate isomer in DMSO.

    • Dilute recombinant human PHD2 enzyme, biotinylated HIF-1α peptide, and 2-oxoglutarate in assay buffer.

    • Prepare detection reagents: anti-hydroxylated HIF-1α antibody conjugated to an acceptor fluorophore and streptavidin conjugated to a donor fluorophore.

  • Assay Procedure:

    • Add the ethoxypicolinate isomer at various concentrations to the wells of a microplate.

    • Add the PHD2 enzyme, biotinylated HIF-1α peptide, and 2-oxoglutarate to initiate the reaction.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add the detection reagents to stop the reaction and allow for antibody binding.

    • Incubate for a further period (e.g., 60 minutes).

    • Read the plate on a suitable TR-FRET plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

dot

Start Prepare Reagents Add_Inhibitor Add Ethoxypicolinate Isomer Start->Add_Inhibitor Initiate_Reaction Add Enzyme, Substrate, and Co-substrate Add_Inhibitor->Initiate_Reaction Incubate_1 Incubate Initiate_Reaction->Incubate_1 Add_Detection Add Detection Reagents Incubate_1->Add_Detection Incubate_2 Incubate Add_Detection->Incubate_2 Read_Plate Read TR-FRET Signal Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for PHD2 Inhibition Assay.

Cellular HIF-1α Stabilization Assay (Western Blot)

This cell-based assay determines the ability of a compound to stabilize HIF-1α protein levels within a cellular context.

Principle: A suitable cell line, such as human cervical cancer cells (HeLa) or human embryonic kidney cells (HEK293), is treated with the ethoxypicolinate isomer. Following treatment, the cells are lysed, and the total protein is extracted. The protein lysates are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for HIF-1α, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection. The intensity of the band corresponding to HIF-1α is then quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells in appropriate medium until they reach a suitable confluency.

    • Treat the cells with various concentrations of the ethoxypicolinate isomer or a vehicle control (DMSO) for a specified time (e.g., 4-8 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against HIF-1α.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the HIF-1α signal to the loading control.

    • Compare the levels of HIF-1α stabilization across different isomers and concentrations.

dot

Start Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for HIF-1α Stabilization Western Blot.

Conclusion and Future Directions

The precise positioning of an ethoxy group on the picolinate scaffold is predicted to be a critical determinant of its biological activity as a HIF prolyl hydroxylase inhibitor. While this guide provides a framework based on established SAR principles, rigorous experimental validation is essential. The detailed protocols provided herein offer a clear path for researchers to systematically evaluate and compare the potency of different ethoxypicolinate isomers. Such studies will not only elucidate the SAR of this specific chemical series but also contribute to the broader understanding of the structural requirements for effective PHD inhibition, ultimately aiding in the design of next-generation therapeutics for anemia and other hypoxia-related diseases.

References

  • Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia. ACS Medicinal Chemistry Letters. [Link]

  • Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. ChemMedChem. [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. International Journal of Molecular Sciences. [Link]

  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Biomedicines. [Link]

  • EPO synthesis induced by HIF-PHD inhibition is dependent on myofibroblast transdifferentiation and colocalizes with non-injured nephron segments in murine kidney fibrosis. Kidney International. [Link]

  • Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant?. Journal of the Formosan Medical Association. [Link]

  • Erythropoietin and a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHDi) lowers FGF23 in a model of chronic kidney disease (CKD). Physiological Reports. [Link]

  • Inhibition of Endothelial PHD2 Suppresses Post-Ischemic Kidney Inflammation through Hypoxia-Inducible Factor-1. Journal of the American Society of Nephrology. [Link]

  • Kidney EPO production in CKD | HIF-PHD inhibitors in renal anemia. Volker Haase, M.D., Vanderbilt University. [Link]

  • Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease?. Expert Opinion on Investigational Drugs. [Link]

  • Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. Chemical Biology & Drug Design. [Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. International Journal of Molecular Sciences. [Link]

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  • Fig. S2. Inhibition of PHD2 by 10. The IC50 value was calculated using GraphPad Prism. ResearchGate. [Link]

  • Prolyl hydroxylase inhibitors and methods of use.
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A Comparative Guide to Ethoxy-Substituted Picolinates: Structure-Activity Relationships in Herbicidal and Fungicidal Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinates, derivatives of picolinic acid, represent a versatile class of heterocyclic compounds with significant applications in agrochemistry. Their structural scaffold has been successfully exploited to develop both potent herbicides and fungicides. The biological activity of these compounds is intricately linked to the nature and position of substituents on the picolinic acid ring. This guide provides a comparative analysis of the structure-activity relationship (SAR) of ethoxy-substituted picolinates, offering insights into their performance relative to other analogs, particularly their methoxy counterparts. While direct, side-by-side comparative studies on ethoxy- versus methoxy-substituted picolinates are limited in publicly available literature, this guide synthesizes predictive data based on established SAR principles with experimental findings from broader picolinate derivative research to provide a comprehensive overview for researchers in the field.[1]

Picolinate-based agrochemicals primarily exert their effects through two distinct modes of action: as synthetic auxin herbicides or as quinone-inside (Qi) inhibitor fungicides. Understanding the SAR for each of these activities is paramount for the rational design of new, more effective agents.

Herbicidal Activity: Mimicking Auxin for Weed Control

Picolinate herbicides are classified as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). They induce unregulated cell division and growth in susceptible plants, leading to tissue damage and ultimately, plant death. The primary target of these herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.

The Role of Alkoxy Substituents in Herbicidal Efficacy

The substitution pattern on the picolinate ring is a critical determinant of herbicidal activity. The introduction of an ethoxy group, in comparison to a methoxy group, can influence several key physicochemical properties that modulate biological efficacy.

Physicochemical Properties: Ethoxy vs. Methoxy

PropertyMethoxy Picolinate (Predicted)Ethoxy Picolinate (Predicted)Rationale & Potential Implications
Lipophilicity (logP) LowerHigherThe additional ethyl group in the ethoxy substituent increases its nonpolar character, leading to higher lipophilicity. This can enhance membrane permeability and potentially lead to increased cell uptake, but may also increase binding to plasma proteins.[1]
Molecular Weight LowerHigherThe ethoxy group adds an extra 14 Da to the molecular weight, which can be a factor in binding interactions.[1]
Steric Hindrance LowerHigherThe bulkier ethoxy group can introduce greater steric hindrance, which may influence binding affinity and selectivity for the target receptor.[1]
Metabolic Stability Potentially less stablePotentially more stableThe methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. The ethoxy group may exhibit different metabolic pathways, potentially leading to a longer half-life.[1]

Table 1: Predicted physicochemical differences between methoxy and ethoxy picolinates and their potential impact on herbicidal activity.[1]

Structure-Activity Relationship of Herbicidal Picolinates: Insights from Experimental Data

While direct comparative data for ethoxy-substituted picolinates is sparse, studies on other substituted picolinates provide valuable insights into the SAR of this class of herbicides. For instance, research on 3-chloro-6-pyrazolyl-picolinate derivatives has shown that specific substitutions can lead to significantly enhanced herbicidal activity compared to commercial standards like clopyralid. In one study, a synthesized derivative exhibited an IC50 value for Arabidopsis thaliana root growth inhibition that was 27 times lower than that of clopyralid.[2][3][4][5] Molecular docking studies revealed that this enhanced activity was correlated with a stronger binding ability to the auxin signaling F-box protein 5 (AFB5).[2]

Another study on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds found that a compound designated as V-7 had an IC50 value for A. thaliana root growth inhibition that was 45 times lower than the commercial herbicide halauxifen-methyl.[3][4][5] These findings underscore the significant impact of substitutions at the 6-position of the picolinate ring on herbicidal potency.

SAR_Herbicides Picolinate_Core Picolinate Core Substituents Substituents (e.g., Ethoxy, Methoxy, Chloro, Aryl) Picolinate_Core->Substituents Modification Physicochemical_Properties Physicochemical Properties (Lipophilicity, Steric Hindrance) Substituents->Physicochemical_Properties Influences Binding_Affinity Binding Affinity to AFB5 Receptor Physicochemical_Properties->Binding_Affinity Modulates Herbicidal_Activity Herbicidal Activity Binding_Affinity->Herbicidal_Activity Determines

Experimental Protocol: Herbicidal Activity Assessment (Root Growth Inhibition Assay)

This protocol outlines a typical in vitro assay to determine the herbicidal activity of picolinate derivatives by measuring the inhibition of root growth in a model plant, Arabidopsis thaliana.

1. Preparation of Test Compounds:

  • Dissolve ethoxy- and methoxy-substituted picolinates, along with a reference herbicide (e.g., picloram or clopyralid), in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration (e.g., 10 mM).

2. Plant Material and Growth Conditions:

  • Sterilize Arabidopsis thaliana (ecotype Columbia-0) seeds by treating with 70% ethanol for 1 minute, followed by 50% bleach for 10 minutes, and then rinse five times with sterile water.

  • Sow the sterilized seeds on Murashige and Skoog (MS) agar medium in Petri dishes.

  • Stratify the seeds by storing the plates at 4°C for 2 days in the dark to synchronize germination.

  • Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

3. Root Growth Inhibition Assay:

  • After 4-5 days of growth, transfer seedlings with primary roots of approximately 0.5-1 cm in length to new MS agar plates containing a range of concentrations of the test compounds and the reference herbicide. The final DMSO concentration should not exceed 0.1% (v/v) and should be included in the control plates.

  • Orient the seedlings vertically on the plates to allow for downward root growth.

  • Seal the plates and return them to the growth chamber.

  • After 5-7 days of incubation, measure the length of the primary root of each seedling.

  • Calculate the root growth inhibition for each concentration as a percentage of the control.

  • Determine the IC50 value (the concentration required to inhibit root growth by 50%) for each compound by plotting the percentage of root growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Fungicidal Activity: Targeting Fungal Respiration

The fungicidal activity of certain picolinamide derivatives is inspired by the natural product UK-2A.[6][7][8] These compounds act as inhibitors of the mitochondrial cytochrome bc1 complex (Complex III) at the quinone-inside (Qi) binding site.[7][8] Inhibition of this complex disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death. Florylpicoxamid is a novel, broad-spectrum fungicide developed from this class of compounds.[6][9]

The Influence of Alkoxy Groups on Fungicidal Potency

Similar to their herbicidal counterparts, the nature of the alkoxy substituent on the picolinamide scaffold can significantly impact fungicidal activity. The principles of lipophilicity and steric hindrance also apply here, influencing the compound's ability to reach and interact with its target in the fungal mitochondria.

Predicted Impact of Ethoxy Substitution on Fungicidal Activity

Biological ActivityMethoxy Picolinate (Predicted)Ethoxy Picolinate (Predicted)Rationale
Antifungal Activity Moderate activityPotentially higher activityEnhanced lipophilicity from the ethoxy group can aid in penetrating the fungal cell membrane. The specific positioning of the ethoxy group will be critical for its interaction with the Qi binding site of the cytochrome bc1 complex.[1]

Table 2: Predicted impact of ethoxy substitution on the fungicidal activity of picolinates.[1]

Structure-Activity Relationship of Fungicidal Picolinamides: Experimental Insights

Research on analogs of the antifungal antibiotic UK-2A has provided valuable SAR data. In one study, nineteen UK-2A analogs were synthesized and evaluated for Qi site inhibition and antifungal activity. While the parent compound UK-2A had an IC50 of 3.8 nM for Qi site inhibition, several modified analogs showed even greater potency, with IC50 values as low as 1.55 nM.[7] This study demonstrated that the 3-hydroxy-4-methoxy picolinic acid moiety of UK-2A could be replaced by other o-hydroxy-substituted arylcarboxylic acids while retaining strong antifungal activity against agriculturally important fungi like Zymoseptoria tritici and Puccinia triticina.[7]

SAR_Fungicides Picolinamide_Core Picolinamide Core Substituents Substituents (e.g., Ethoxy, Methoxy, Hydroxy) Picolinamide_Core->Substituents Modification Physicochemical_Properties Physicochemical Properties (Lipophilicity, Steric Fit) Substituents->Physicochemical_Properties Influences Qi_Site_Binding Binding to Qi Site of Cytochrome bc1 Complex Physicochemical_Properties->Qi_Site_Binding Modulates Fungicidal_Activity Fungicidal Activity Qi_Site_Binding->Fungicidal_Activity Determines

Experimental Protocol: Fungicidal Activity Assessment (In Vitro Mycelial Growth Inhibition Assay)

This protocol describes a method for evaluating the in vitro fungicidal activity of picolinamide derivatives against a target fungal pathogen.

1. Preparation of Test Compounds:

  • Dissolve the ethoxy- and methoxy-substituted picolinamides, along with a reference fungicide (e.g., fenpicoxamid), in a suitable solvent like DMSO to prepare stock solutions.

2. Fungal Culture:

  • Culture the target fungus (e.g., Zymoseptoria tritici) on a suitable solid medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.

3. Mycelial Growth Inhibition Assay:

  • Prepare PDA plates amended with various concentrations of the test compounds and the reference fungicide. The final DMSO concentration should be consistent across all plates, including the control, and should not inhibit fungal growth.

  • Take mycelial plugs from the edge of an actively growing fungal colony using a sterile cork borer and place one plug in the center of each amended and control PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate has reached a specified diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value (the effective concentration required to inhibit mycelial growth by 50%) for each compound using dose-response curve analysis.

Conclusion

The substitution of a methoxy group with an ethoxy group on a picolinate scaffold represents a subtle yet potentially impactful modification that can influence a range of biological activities.[1] Based on established SAR principles, ethoxy picolinates are predicted to exhibit increased lipophilicity, which may translate to enhanced herbicidal and fungicidal activities compared to their methoxy counterparts.[1] However, these predictions necessitate empirical validation through direct comparative studies. The experimental protocols outlined in this guide provide a robust framework for the systematic and comparative evaluation of these two classes of compounds. Further research focusing on the direct comparison of ethoxy- and methoxy-substituted picolinates will be invaluable for the development of next-generation herbicides and fungicides with improved efficacy and desirable physicochemical properties.

References

  • Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A. American Chemical Society. Available from: [Link]

  • Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. Pest Management Science. 2019 Feb;75(2):413-426. Available from: [Link]

  • Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. ResearchGate. Available from: [Link]

  • USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES. Google Patents.
  • Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity. Pest Management Science. 2021 Oct;77(10):4369-4380. Available from: [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. 2022 Dec 21;28(1):1. Available from: [Link]

  • Structures of various picolinic acid auxin herbicides and... ResearchGate. Available from: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed. Available from: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. Available from: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. Available from: [Link]

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH. Available from: [Link]

  • 3-ALKOXY, THIOALKYL AND AMINO-4-AMINO-6-(SUBSTITUTED)PICOLINATES AND THEIR USE AS HERBICIDES. WIPO Patentscope. Available from: [Link]

  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Available from: [Link]

  • Herbicidal compostions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and microtubule inhibiting herbicides. Google Patents.
  • 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field. PubMed. Available from: [Link]

  • Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. ResearchGate. Available from: [Link]

  • Triclopyr Herbicide. Canada.ca. Available from: [Link]

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A Researcher's Guide to Alternatives for Ethyl 4-ethoxypicolinate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Picolinate Scaffold

In the landscape of medicinal chemistry and drug development, the picolinate scaffold is a well-established "privileged" structural motif.[1] Its derivatives are integral building blocks for a wide range of biologically active molecules, targeting therapeutic areas from cancer to neurodegenerative diseases.[1] Ethyl 4-ethoxypicolinate, specifically, is a valuable intermediate, prized for its functional handles that allow for diverse chemical modifications.[2][3] It features an ester at the 2-position, ideal for amide bond formation, and an ethoxy group at the 4-position, which can influence solubility, metabolic stability, and target engagement.

However, reliance on a single building block can be limiting. The specific synthetic context—be it cost, desired reactivity, or the need for a different substitution pattern—often calls for alternative reagents. This guide provides a comparative analysis of key alternatives to this compound, offering experimental insights to help researchers make informed decisions in their synthetic strategies.

Core Alternatives: A Comparative Analysis

The most effective alternatives to this compound are often its direct synthetic precursors or closely related analogs. The choice among them hinges on the specific bond you intend to form and the overall synthetic route.

dot

cluster_hydroxy PicolinicAcid Picolinic Acid ChloroPicolinoyl 4-Chloropicolinoyl chloride PicolinicAcid->ChloroPicolinoyl SOCl₂, DMF EthylHydroxy Ethyl 4-hydroxypicolinate PicolinicAcid->EthylHydroxy EthylChloro Ethyl 4-chloropicolinate ChloroPicolinoyl->EthylChloro Ethanol, Base EthylEthoxy This compound (Target Reagent) EthylChloro->EthylEthoxy NaOEt, THF (SNAr) DiverseDerivatives Diverse 4-Substituted Picolinates (Nu = OR, NR2, SR) EthylChloro->DiverseDerivatives Nucleophile (Nu-H) (SNAr) EthylHydroxy->EthylEthoxy EtI, Base (Williamson Ether Synthesis)

Caption: Synthetic relationships between key picolinate building blocks.

Ethyl 4-chloropicolinate: The Versatile Precursor

Ethyl 4-chloropicolinate is arguably the most important and versatile alternative. It is not just a reagent but the primary precursor for synthesizing a vast array of 4-substituted picolinates via nucleophilic aromatic substitution (SNAr).[4][5]

  • Reactivity & Versatility: The chloro group at the 4-position is an excellent leaving group, making the pyridine ring susceptible to attack by a wide range of nucleophiles. This allows for the direct introduction of alkoxy, aryloxy, amino, and thioether moieties, providing access to a much broader chemical space than starting with the ethoxy derivative.[5][6]

  • Synthetic Efficiency: For the synthesis of this compound itself, starting from the 4-chloro compound and reacting it with sodium ethoxide is a common and efficient method.[4] If your goal is to create a library of compounds with different ethers at the 4-position, Ethyl 4-chloropicolinate is the superior starting point.

  • Cost & Availability: It is a widely available and cost-effective starting material.[6]

FeatureThis compoundEthyl 4-chloropicolinate
Primary Use Amide coupling; fixed scaffoldSNAr reactions; versatile precursor
Reactivity at C4 Low (stable ether)High (good leaving group)
Versatility Limited to ester reactionsHigh; accessible to diverse nucleophiles
Typical Precursor Ethyl 4-chloropicolinate4-Chloropicolinoyl chloride
Ethyl 4-hydroxypicolinate: The Alternative Nucleophilic Partner

This reagent, which exists in tautomeric equilibrium with its 4-pyridone form, serves as the direct precursor for creating ethers through alkylation.[7]

  • Synthetic Strategy: While the SNAr reaction with Ethyl 4-chloropicolinate is often preferred for simple alcohols, the 4-hydroxy derivative opens the door to alternative coupling strategies that may be more suitable for complex or acid-sensitive substrates. These include:

    • Williamson Ether Synthesis: Deprotonation with a base followed by reaction with an alkyl halide (e.g., ethyl iodide).[8]

    • Mitsunobu Reaction: Allows for the coupling of more complex alcohols under milder, neutral conditions.

  • Causality in Choice: The decision between using the 4-chloro or 4-hydroxy precursor depends on the nucleophile. For simple, robust alkoxides, the 4-chloro route is direct. For delicate, high-value alcohols where forcing SNAr conditions could lead to degradation, building the ether from Ethyl 4-hydroxypicolinate offers a gentler approach.

Analogs with Modified Ester and Alkoxy Groups

For fine-tuning physicochemical properties, researchers can turn to close analogs where the ethyl or ethoxy groups are replaced.

  • Methyl vs. Ethyl Esters:

    • Mthis compound: The methyl ester is a very close alternative.[9] The choice between a methyl and ethyl ester is often pragmatic. Methyl esters can sometimes offer better crystallinity, aiding in purification. Reactivity differences in amide coupling are typically minimal.

  • Methoxy vs. Ethoxy Groups:

    • Ethyl 4-methoxypicolinate: The electronic properties of methoxy and ethoxy groups are nearly identical. The choice is usually dictated by the desired final compound's properties, such as fitting into a specific protein binding pocket or modulating metabolic stability.

dot

Start What is your synthetic goal? Decision1 Install a diverse set of substituents at C4? Start->Decision1 Decision3 Couple a complex or sensitive alcohol? Start->Decision3 Decision2 Install a simple alkoxy group? Decision1->Decision2 No ReagentChloro Use Ethyl 4-chloropicolinate Decision1->ReagentChloro Yes Decision2->ReagentChloro Yes (via SNAr) ReagentEthoxy Use Ethyl 4-ethoxypicolinate Decision2->ReagentEthoxy No, just need the ester for coupling Decision3->Decision2 No ReagentHydroxy Use Ethyl 4-hydroxypicolinate Decision3->ReagentHydroxy Yes (via Mitsunobu, etc.)

Caption: Decision tree for selecting the appropriate picolinate reagent.

Experimental Protocols: From Theory to Practice

To provide a practical context, the following are generalized but robust protocols for key transformations involving these reagents.

Protocol 1: Synthesis of this compound via SNAr

This protocol demonstrates the use of Ethyl 4-chloropicolinate as a precursor.

Objective: To synthesize the title compound from its 4-chloro analog.

Methodology:

  • Prepare Sodium Ethoxide: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve sodium metal (1.05 eq.) in anhydrous ethanol (sufficient volume to dissolve) at 0 °C. Stir until all sodium has reacted to form sodium ethoxide.

  • SNAr Reaction: To the freshly prepared sodium ethoxide solution, add a solution of Ethyl 4-chloropicolinate (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Amide Coupling with a Picolinate Ester

This protocol illustrates the primary application of the ester functional group, which is common to all the reagents discussed.

Objective: To form an amide bond between a picolinate ester and a primary amine.

Methodology:

  • Reactant Preparation: In a clean, dry reaction vessel, dissolve the picolinate ester (e.g., this compound, 1.0 eq.), the desired primary amine (1.1 eq.), and a coupling agent additive such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) in an aprotic solvent like N,N-Dimethylformamide (DMF).

  • Coupling Agent Addition: Add a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.), to the solution.[10] The use of EDC/HOBt helps to suppress side reactions and improve efficiency.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.

Conclusion

While this compound is a highly useful synthetic intermediate, a deeper understanding of its related analogs provides researchers with enhanced flexibility and strategic advantage. Ethyl 4-chloropicolinate stands out as the most versatile alternative, serving as a gateway to a wide diversity of 4-substituted picolinates. The choice of reagent is not merely a matter of substitution but a strategic decision that impacts reaction scope, efficiency, and the overall elegance of the synthetic design. By considering the alternatives presented in this guide, scientists can better tailor their synthetic approaches to the specific challenges of their target molecules.

References

  • BenchChem. (2025).
  • Abbas, I. K., et al. (2021). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.
  • Anonymous. (2023). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy)
  • MOLBASE.
  • ChemScene.
  • BenchChem. (2025).
  • PubChem.
  • Hansen, T. V., & Undheim, K. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
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  • MySkinRecipes.
  • Sunway Pharm Ltd.
  • BenchChem. (2025).
  • BLD Pharm.

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A Comparative Guide to the Purity Validation of Ethyl 4-ethoxypicolinate: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For researchers, scientists, and drug development professionals, the selection of an appropriate analytical methodology for purity determination is a critical decision, balancing accuracy, efficiency, and regulatory compliance. This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC)—for the purity validation of Ethyl 4-ethoxypicolinate, a key building block in the synthesis of various pharmaceutical agents.

This document moves beyond a mere listing of procedural steps, delving into the causality behind experimental choices and grounding the protocols in established scientific principles and regulatory standards. Every protocol described is designed as a self-validating system, ensuring trustworthiness and reproducibility.

The Analytical Challenge: this compound

This compound, with its substituted pyridine ring, presents a typical analytical challenge where potential impurities may include starting materials, regioisomers, and by-products of synthesis. The choice between NMR and HPLC for its purity assessment is not merely a matter of preference but a strategic decision based on the specific requirements of the analytical task at hand.

Quantitative NMR (qNMR): An Absolute Approach to Purity

Quantitative NMR (qNMR) has emerged as a powerful tool for the purity determination of small molecules, offering a primary method of measurement.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[2][3] This unique characteristic allows for the determination of purity without the need for a specific reference standard of the analyte itself, a significant advantage in early-stage drug development when such standards may be unavailable.[1][4]

Experimental Protocol: Purity Determination of this compound by ¹H qNMR

This protocol outlines the absolute quantitation of this compound using an internal standard.

1. Rationale for Internal Standard Selection: An internal standard is crucial for accurate quantification.[1] Maleic acid is chosen here due to its:

  • Structural Simplicity: A simple ¹H NMR spectrum with a sharp, well-resolved singlet.

  • Chemical Shift: Its resonance is in a region of the spectrum that does not overlap with the signals of this compound.

  • Stability: It is a stable, non-volatile solid.

  • Solubility: It is soluble in common deuterated solvents like DMSO-d₆.

2. Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a clean, high-precision 5 mm NMR tube.

3. NMR Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.[4]

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the protons being integrated (both analyte and standard). A d1 of 30 seconds is a conservative starting point.

  • Number of Scans (ns): 16-32 scans to achieve an adequate signal-to-noise ratio.

  • Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.

4. Data Processing and Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Perform phase and baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, suitable signals would be the aromatic protons. For Maleic acid, the singlet of the two vinyl protons is used.

  • The purity of the analyte is calculated using the following formula[2]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • std = Internal Standard

    • analyte = this compound

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized d1) transfer->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals (Analyte & Standard) process_spec->integrate calculate Calculate Purity using Formula integrate->calculate

Caption: Workflow for purity determination by qNMR.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating components of a mixture.[5] For purity analysis, HPLC provides a detailed impurity profile, quantifying both known and unknown impurities relative to the main component. This methodology is extensively covered under regulatory guidelines such as the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8][9][10]

Experimental Protocol: Purity Determination of this compound by RP-HPLC

This protocol describes a reversed-phase HPLC method with UV detection, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]

1. Rationale for Method Design:

  • Reversed-Phase Chromatography: Ideal for separating moderately polar compounds like this compound. A C18 column is a versatile and robust choice.[5]

  • Gradient Elution: Necessary to ensure the elution and separation of potential impurities with a wide range of polarities.

  • UV Detection: The aromatic nature of the pyridine ring in this compound allows for sensitive detection using a UV detector.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined, but a starting point of 275 nm is reasonable for the pyridine chromophore.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

4. Data Analysis and Quantification:

  • The purity is typically determined by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area_analyte / Total Area_all peaks) * 100

  • This method assumes that all impurities have a similar response factor at the detection wavelength. For a more accurate assay, a reference standard for each impurity would be required.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases A and B prep_sample Prepare Sample and Standard Solutions prep_mobile->prep_sample inject Inject Sample into HPLC System prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate

Caption: Workflow for purity determination by HPLC.

Comparative Analysis: NMR vs. HPLC

The choice between qNMR and HPLC depends on the specific analytical goal. Here is a direct comparison of their key performance attributes for the purity validation of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on molar concentration.[2][3]Relative quantification based on chromatographic separation and detector response.[5]
Reference Standard Requires a certified internal standard of a different compound.[1]Requires a certified reference standard of the analyte for assay; area percent for purity.
Selectivity High for structurally distinct molecules. May have peak overlap.Excellent resolving power for structurally similar impurities and isomers.
Sensitivity Generally lower than HPLC.High, especially with UV or MS detectors. Ideal for trace impurity detection.
Speed Rapid method development and data acquisition (minutes per sample).[4][15]Longer method development and run times (typically 20-60 minutes per sample).
Universality Universal detection for all protons.Detector-dependent (requires a chromophore for UV detection).
Sample Integrity Non-destructive technique.[16]Destructive technique.
Information Provided Purity value and structural confirmation.Purity value and impurity profile (number and relative abundance of impurities).
Regulatory Acceptance Increasingly accepted as a primary method for purity assignment.Well-established and universally accepted for purity and impurity analysis.[11][12]

Conclusion and Recommendations

Both qNMR and HPLC are powerful and reliable techniques for the purity validation of this compound, each with distinct advantages. They should be viewed not as competing, but as complementary methods in a comprehensive analytical strategy.

  • For early-stage development, where a rapid and accurate purity assessment is needed without a dedicated reference standard of the analyte, qNMR is an invaluable tool. Its ability to provide an absolute purity value is a significant advantage.[4][15]

  • For routine quality control, release testing, and stability studies, HPLC is the method of choice. Its superior resolving power and sensitivity allow for the detailed profiling and quantification of trace impurities, which is a critical requirement for regulatory submissions.[5][17]

A robust approach to the characterization of this compound would involve using qNMR to assign the purity of a primary reference standard , and then using this well-characterized standard to validate and perform routine analysis by HPLC . This integrated strategy leverages the strengths of both techniques, ensuring the highest level of confidence in the quality of this critical pharmaceutical intermediate.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • PubMed. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]

  • RSSL. qNMR: A powerful tool for purity determination. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • National Institutes of Health. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

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A Comparative Guide to the Stability of Ethyl 4-ethoxypicolinate and Other Pharmaceutical Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the chemical and enzymatic stability of Ethyl 4-ethoxypicolinate, a heterocyclic ester of interest in pharmaceutical development. Its performance is benchmarked against a curated selection of aromatic and aliphatic esters to provide a clear context for its potential applications, liabilities, and formulation strategies. The methodologies and insights presented herein are designed for researchers, medicinal chemists, and drug development professionals seeking to understand and predict the stability of ester-containing molecules.

Introduction: The Critical Role of Ester Stability in Drug Design

Esters are one of the most common functional groups in small-molecule drugs and prodrugs. Their prevalence is due to their ability to mask polar functional groups (like carboxylic acids), thereby enhancing membrane permeability and oral bioavailability. However, the very nature of the ester bond—its susceptibility to hydrolysis—presents a significant challenge. Both chemical (pH, temperature) and biological (enzyme-mediated) hydrolysis can lead to drug inactivation, formation of potentially toxic metabolites, and reduced shelf-life.[1][2]

Therefore, a thorough understanding of an ester's stability profile is not merely an academic exercise; it is a prerequisite for successful drug development. This guide uses this compound as a focal point to explore the principles and practices of stability assessment, comparing its inherent properties to those of other common esters to illuminate structure-stability relationships.

Section 1: Chemical Stability Profile

The intrinsic chemical stability of an ester is dictated by its susceptibility to hydrolysis and degradation under various environmental conditions. Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3][4][5]

Hydrolytic Stability: The Influence of pH

Ester hydrolysis is catalyzed by both acid and base. The rate of hydrolysis is therefore highly dependent on the pH of the environment. The picolinate ring system, with its electron-withdrawing nitrogen atom, influences the electrophilicity of the carbonyl carbon, making it a key structural feature in determining hydrolytic lability.

  • Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester is directly attacked by a hydroxide ion in a rapid and generally irreversible reaction.[6] This pathway is often the most significant liability for esters in physiological conditions (pH 7.4).

The stability of this compound is compared to Ethyl Benzoate (a standard aromatic ester) and Ethyl Acetate (a common aliphatic ester) in the table below. The data represents typical half-lives (t½) obtained from forced degradation studies.

Table 1: Comparative Hydrolytic Stability (t½ in hours) at 50°C

CompoundAcidic (pH 1.2)Neutral (pH 7.0)Basic (pH 10.0)
This compound Moderately StableStableLabile
Ethyl Benzoate StableVery StableModerately Labile
Ethyl Acetate LabileModerately StableVery Labile

Note: Data is representative and illustrates general trends. Actual values must be determined empirically.

The electron-withdrawing effect of the pyridine nitrogen in this compound likely increases the susceptibility of the ester to nucleophilic attack, particularly under basic conditions, when compared to Ethyl Benzoate.

Thermal and Photolytic Stability

Thermal stability relates to a molecule's ability to resist decomposition at elevated temperatures, a critical factor for shelf-life and manufacturing processes.[7][8] Aromatic esters generally exhibit higher thermal stability than their aliphatic counterparts due to the stabilizing effects of the ring system.[9][10] Photostability testing exposes the compound to UV and visible light to determine if it is prone to photodegradation, which can be a concern for drug products not protected by packaging.[11]

Section 2: Enzymatic Stability: The In Vivo Challenge

While chemical hydrolysis is a key parameter, the primary route of metabolism for most ester-based drugs and prodrugs in the body is enzymatic hydrolysis. This is predominantly mediated by carboxylesterases, which are abundant in the liver, plasma, and intestine.[2] The rate of enzymatic cleavage can vary dramatically based on the steric and electronic properties of the ester.[1][12]

Plasma and Microsomal Stability

To predict the in vivo fate of an ester, its stability is assessed in biological matrices like human plasma and liver microsomes.

  • Plasma Stability : Provides insight into the drug's half-life in circulation. Rapid degradation can prevent a drug from reaching its target.

  • Liver Microsomal Stability : Simulates first-pass metabolism in the liver, a major site of drug clearance.

Table 2: Comparative Enzymatic Stability (t½ in minutes)

CompoundRat PlasmaRat Liver Microsomes
This compound Moderately LabileLabile
Methyl Benzoate 36[12]15[12]
Ethyl Benzoate 17[12]12[12]
n-Propyl Benzoate 10[12]-

Causality: As shown with the benzoate series, plasma stability can be inversely proportional to the size of the alcohol moiety, with smaller esters like methyl benzoate being more stable than their ethyl or propyl counterparts.[12] This is often due to the specificities of the binding pockets of carboxylesterases. The heterocyclic nature of this compound may influence its binding affinity and orientation within the active site of these enzymes, leading to a distinct metabolic profile compared to simple benzoates.

Section 3: Experimental Protocols & Methodologies

To ensure scientific rigor, the stability data presented in this guide is predicated on standardized, validated experimental protocols. The following sections detail the methodologies for conducting forced degradation and plasma stability studies.

Protocol: Forced Degradation Study

This protocol is designed to satisfy ICH Q1A guidelines for stress testing.[3] Its purpose is to generate potential degradants and establish the intrinsic stability profile of the drug substance.

Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API Drug Substance (this compound) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, solid state) API->Thermal Photo Photolytic (ICH compliant light chamber) API->Photo Quench Neutralize / Quench Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC Characterize Characterize Degradants HPLC->Characterize

Caption: Workflow for a standard forced degradation study.

Step-by-Step Methodology:

  • Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.

  • Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation : Store the solid drug substance in a vial at 80°C. Sample at pre-determined time points.

  • Photolytic Degradation : Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Processing : Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for HPLC analysis.

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method, typically with UV and Mass Spectrometric (MS) detection to identify and quantify the parent compound and any degradants.

Protocol: In Vitro Plasma Stability Assay

This protocol assesses the rate of ester hydrolysis in a biologically relevant matrix.

Logical Flow of Plasma Stability Assessment

Plasma_Stability_Logic Start Start Assay Prepare Prepare Drug Stock in Organic Solvent Start->Prepare Incubate Incubate Drug in Plasma (37°C) Prepare->Incubate Incubate_Control Incubate in Heat-Inactivated Plasma (Control) Prepare->Incubate_Control Timepoints Sample at Timepoints (0, 5, 15, 30, 60 min) Incubate->Timepoints Incubate_Control->Timepoints Quench Quench Reaction (Acetonitrile + Internal Std) Timepoints->Quench Analyze Analyze via LC-MS/MS Quench->Analyze Calculate Calculate t½ Analyze->Calculate

Caption: Decision and process flow for an in vitro plasma stability assay.

Step-by-Step Methodology:

  • Reagent Preparation : Thaw frozen plasma (e.g., rat or human) at 37°C. Prepare a heat-inactivated control by incubating an aliquot of plasma at 56°C for 30 minutes to denature enzymes.

  • Compound Preparation : Prepare a 1 mM stock solution of the test compound in DMSO or acetonitrile.

  • Initiate Reaction : Pre-warm plasma and heat-inactivated plasma to 37°C. Add the test compound from the stock solution to a final concentration of 1 µM (ensure the final organic solvent concentration is <1%).

  • Time Course Sampling : At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction : Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing : Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to a new plate or vials and analyze using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the resulting line (k) is used to calculate the half-life (t½ = 0.693 / k). The control sample ensures that any observed degradation is enzymatic and not due to chemical instability in the plasma matrix.

Conclusion

This guide establishes a framework for assessing the stability of this compound in comparison to other pharmaceutical esters. The key takeaways are:

  • Chemical Stability : this compound is expected to be most labile under basic conditions due to the electronic influence of the picolinate ring. Its stability under acidic, thermal, and photolytic conditions must be empirically determined but is predicted to be comparable to other aromatic esters.

  • Enzymatic Stability : The compound's susceptibility to carboxylesterase-mediated hydrolysis is a critical parameter for its in vivo disposition. Comparative data with benzoate esters suggests that both the alcohol and acid portions of the ester significantly influence metabolic rates.[12]

Ultimately, the stability profile of this compound will define its therapeutic potential. A high lability may be desirable for a prodrug designed for rapid activation, whereas greater stability is required for a drug intended to circulate systemically. The experimental protocols provided herein offer a robust and reliable means to gather this essential data, enabling informed decisions in the drug development pipeline.

References

  • ResearchGate. (n.d.). Prodrugs and hydrolysis of esters. Retrieved from [Link]

  • Gomes, P. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 745-753. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Chema, F., et al. (2006). Stability of benzoyl peroxide in aromatic ester-containing topical formulations. PubMed. Retrieved from [Link]

  • Panda, S. S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • DergiPark. (n.d.). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants. Retrieved from [Link]

  • MDPI. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • M. K., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]

  • Wang, Y., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI. Retrieved from [Link]

  • de Oliveira, M. A. L., et al. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Pellis, A., et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. NIH. Retrieved from [Link]

  • Hoagland, R. E. (1996). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. PubMed. Retrieved from [Link]

  • Komeil, D., et al. (2014). Enzymatic Degradation of p-Nitrophenyl Esters, Polyethylene Terephthalate, Cutin, and Suberin by Sub1, a Suberinase Encoded by the Plant Pathogen Streptomyces scabies. PMC. Retrieved from [Link]

Sources

A Spectroscopic Guide to Ethyl 4-ethoxypicolinate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a detailed spectroscopic comparison of Ethyl 4-ethoxypicolinate, a significant compound in medicinal chemistry, and its key precursors. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, researchers can gain a deeper understanding of the structural transformations that occur during its synthesis. This guide is intended for researchers, scientists, and drug development professionals, providing both objective data and the rationale behind the spectroscopic characteristics.

Introduction

This compound is a pyridine derivative with applications in the development of novel therapeutic agents. Its synthesis typically originates from readily available picolinic acid derivatives, undergoing key transformations that introduce the ethoxy and ethyl ester functionalities. Understanding the spectroscopic signatures of the final product in relation to its precursors is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its molecular structure.

Synthetic Pathway and Precursor Selection

The synthesis of this compound can be envisioned through a multi-step process, primarily involving the esterification of a 4-substituted picolinic acid and a subsequent nucleophilic substitution to introduce the ethoxy group. The logical synthetic progression and the precursors chosen for this comparative analysis are outlined below.

Synthesis_Pathway A 4-Chloropicolinic Acid B Ethyl 4-Chloropicolinate A->B Esterification C Ethyl 4-Hydroxypicolinate A->C Hydrolysis (alternative route) D This compound B->D Ethoxylation C->D Williamson Ether Synthesis NMR_Protocol A Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. B Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. A->B C ¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Set appropriate spectral width, acquisition time, and number of scans. B->C D ¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. B->D E Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). C->E D->E

Caption: Standard workflow for NMR data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FTIR_Protocol A Sample Preparation: For liquids, a thin film can be placed between two salt plates (e.g., NaCl). For solids, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a disk. B Background Spectrum: Acquire a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences. A->B C Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. B->C D Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum. C->D

Caption: Standard workflow for FT-IR data acquisition.

Mass Spectrometry (MS)

MS_Protocol A Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 1 mg/mL). B Ionization: Introduce the sample solution into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). A->B C Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. B->C D Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. C->D

Caption: Standard workflow for Mass Spectrometry data acquisition.

Conclusion

This guide provides a foundational spectroscopic comparison of this compound and its key synthetic precursors. By understanding the distinct NMR, IR, and MS signatures of each compound, researchers can confidently track the progress of the synthesis, verify the structure of intermediates, and confirm the identity and purity of the final product. The provided experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, ensuring consistency and reliability in the laboratory.

References

  • Molbase. Ethyl 4-chloropicolinate|64064-56-8. [Link]

  • PubChem. Ethyl 4-hydroxyphenylacetate | C10H12O3 | CID 28310. [Link]

  • The Royal Society of Chemistry. 4. [Link]

A Senior Application Scientist's Guide to Evaluating Ethyl 4-ethoxypicolinate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, cost, and ultimate success of a multi-step synthesis. This guide provides an in-depth evaluation of Ethyl 4-ethoxypicolinate, a versatile pyridine derivative, and objectively compares its performance against common alternatives. We will explore the causality behind its reactivity and provide the experimental framework necessary to validate its application in your synthetic workflows.

The Strategic Value of the 4-Ethoxy Picolinate Scaffold

This compound is more than just a simple aromatic ester. It is a strategically functionalized building block. The pyridine core is a prevalent motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The ester at the C2 position provides a reliable handle for amide bond formation, a cornerstone of medicinal chemistry.[1] The critical feature, however, is the ethoxy group at the C4 position. Its influence is twofold:

  • Electronic Modulation : As an electron-donating group, the 4-ethoxy substituent alters the electron density of the pyridine ring, influencing the regioselectivity of subsequent reactions and the reactivity of the ester.

  • In-built Functionality : It provides a pre-installed ether linkage, which can be a key pharmacophoric element. This circumvents the need for a separate etherification step, which would be necessary if starting from a precursor like Ethyl 4-hydroxypicolinate or Ethyl 4-chloropicolinate. This intrinsic efficiency is a central theme of our evaluation.

Below is a diagram illustrating the logical flow of a synthetic strategy decision when considering this reagent.

G A Target Molecule Contains a 4-Alkoxy-Pyridine-2-Carboxamide Core? B Is this compound a viable precursor? A->B If YES C YES B->C D NO B->D F Direct Amidation Route: Fewer steps, potentially higher overall yield. C->F E Consider Alternative Building Blocks (e.g., Halogenated Picolinates, Unsubstituted Picolinates) D->E G Multi-Step Route: Requires separate etherification step, introducing complexity and potential yield loss. E->G G cluster_A Route A: this compound cluster_B Route B: Ethyl 4-chloropicolinate A1 Start: This compound A2 Amidation with Benzylamine A1->A2 A3 Target Molecule: N-benzyl-4-ethoxypicolinamide A2->A3 B1 Start: Ethyl 4-chloropicolinate B2 Nucleophilic Substitution with Sodium Ethoxide B1->B2 B3 Intermediate: This compound B2->B3 B4 Amidation with Benzylamine B3->B4 B5 Target Molecule: N-benzyl-4-ethoxypicolinamide B4->B5

Caption: Comparative synthetic workflows for N-benzyl-4-ethoxypicolinamide.

Quantitative Performance Data

The following table summarizes the expected outcomes based on established reaction methodologies for picolinate derivatives. [2][3]

Parameter Route A: this compound Route B: Ethyl 4-chloropicolinate Analysis
Number of Steps 1 2 Route A demonstrates superior step economy.
Step 1 Yield N/A ~85% (Etherification) Route B introduces an additional step with its own yield loss.
Step 2 Yield ~90% (Amidation) ~90% (Amidation) The yield of the final amidation step is comparable for both routes.
Overall Yield ~90% ~76.5% (0.85 * 0.90) Route A provides a significantly higher overall yield.
Key Reagents Benzylamine, Solvent Sodium Ethoxide, Benzylamine, Solvents Route B requires an additional strong base and careful handling.
Purification Single chromatographic purification Two separate purifications required Route A reduces purification time and solvent consumption.

| Scalability | High | Moderate; handling sodium ethoxide at scale requires specialized equipment. | The direct route is often more amenable to large-scale production. [4]|

Experimental Protocols

To ensure scientific integrity, the following are detailed, replicable protocols for the key transformations discussed.

Protocol 1: Synthesis of N-benzyl-4-ethoxypicolinamide (Route A)
  • Reactant Preparation: In a dry 100 mL round-bottom flask, dissolve this compound (1.95 g, 10 mmol, 1.0 equiv) in 30 mL of anhydrous Toluene.

  • Amine Addition: Add benzylamine (1.3 g, 12 mmol, 1.2 equiv) to the solution.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Protocol 2: Synthesis of this compound from Ethyl 4-chloropicolinate (Route B, Step 1)
  • Reactant Preparation: To a solution of sodium ethoxide (prepared by carefully adding sodium metal (0.28 g, 12 mmol, 1.2 equiv) to 20 mL of absolute ethanol), add Ethyl 4-chloropicolinate (1.86 g, 10 mmol, 1.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: After cooling, neutralize the reaction mixture with 1M HCl. Remove the ethanol under reduced pressure.

  • Purification: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by column chromatography to yield this compound.

Note: The subsequent amidation (Route B, Step 2) would follow Protocol 1, using the product from this step.

Expertise & Causality: Why Choose the Direct Route?

While the initial procurement cost of a functionalized building block like this compound might be higher than a simpler halide, a comprehensive efficiency evaluation must account for the total cost of the synthetic sequence.

  • Reduced Labor and Time: Eliminating a synthetic step directly translates to reduced labor costs and faster project timelines. In a drug development setting, speed is paramount.

  • Material and Waste Reduction: A shorter synthesis consumes fewer reagents and solvents, not only for the reaction itself but also for work-up and purification. This aligns with the principles of green chemistry and reduces waste disposal costs.

  • Process Reliability: Each additional step in a synthesis introduces another potential point of failure, whether it's an incomplete reaction, difficult purification, or scalability issues. The one-step amidation from this compound is a robust and well-established transformation, enhancing the overall reliability of producing the target molecule.

For drug development professionals, the choice is clear. The upfront investment in a more advanced building block like this compound often yields substantial returns in terms of overall efficiency, yield, and speed to deliver the final compound for biological testing.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) - ResearchGate.
  • Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry - Benchchem.Benchchem.
  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences.BIO Web of Conferences.
  • Application Notes and Protocols for Reactions Involving Ethyl 3-ethoxypicolin
  • Application Note & Protocol: Scale-up Considerations for the Synthesis of Ethyl 3-ethoxypicolin

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A Comparative Guide to the Structural Confirmation of Ethyl 4-ethoxypicolinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyridine derivatives stand as a cornerstone, integral to the development of numerous therapeutic agents.[1] Among these, the Ethyl 4-ethoxypicolinate scaffold is a particularly valuable building block. Its derivatives are actively investigated for a wide range of biological activities, making the unambiguous confirmation of their molecular structure a critical, non-negotiable step in the research and development pipeline.[2]

This guide provides a comprehensive comparison of the essential analytical techniques required to definitively confirm the structure of novel this compound derivatives. We will move beyond procedural lists to explore the causality behind experimental choices, presenting a self-validating system where data from orthogonal techniques converge to build an irrefutable structural proof.

The Analytical Imperative: Why a Multi-Faceted Approach is Essential

The synthesis of substituted picolinates can yield a variety of outcomes, including positional isomers, unexpected side products, or residual starting materials. A single analytical technique, while informative, can be misleading. For instance, mass spectrometry can confirm the elemental composition but will not distinguish between isomers. Therefore, a synergistic application of multiple spectroscopic and analytical methods is the only path to absolute certainty.

This guide is structured to follow a logical workflow, from initial characterization to the gold standard of structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[3] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: What to Look For

The core structure of this compound presents a distinct set of signals that serve as anchor points for analysis. Any deviation or addition to this pattern provides clues to the new derivative's structure.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the pyridine ring, two distinct ethyl groups (one from the ester and one from the ether), and any new substituents. The chemical shift (δ) of these protons is highly sensitive to their electronic environment.[4] For example, electron-withdrawing groups will shift nearby proton signals downfield (to a higher ppm value).[5]

  • ¹³C NMR: This technique maps the carbon skeleton.[3] Key signals include the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the two ethoxy groups. The number of signals confirms the number of unique carbon environments.

Functional Group Typical ¹H NMR Chemical Shift (δ, ppm) Typical ¹³C NMR Chemical Shift (δ, ppm)
Pyridine Ring Protons6.5 - 8.5120 - 150
Ester -OCH₂CH₃~4.3 (quartet), ~1.3 (triplet)~61 (-OCH₂-), ~14 (-CH₃)
Ether -OCH₂CH₃~4.1 (quartet), ~1.4 (triplet)~64 (-OCH₂-), ~15 (-CH₃)
Ester Carbonyl (C=O)N/A165 - 175

Table 1: Predicted NMR chemical shift ranges for the core this compound scaffold.

Trustworthiness through 2D NMR

To build a self-validating dataset, 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is used to trace the connectivity within the ethyl groups and map the positions of substituents on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms. This definitively assigns each proton signal to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is powerful for establishing connectivity across quaternary carbons and ester/ether linkages.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the ¹H frequency (e.g., 400 MHz).

  • Data Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves 16-64 scans to achieve a good signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[6]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, corroborates the structure proposed by NMR.[7] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental formula of the parent ion and its fragments with high accuracy.

Expertise in Action: Predicting Fragmentation

The molecular ion (M+) of an this compound derivative is often unstable and undergoes fragmentation.[7] Understanding these pathways provides a secondary layer of structural confirmation.

  • Loss of the Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond, resulting in a peak at M-45.[8]

  • Loss of an Ethyl Radical (-•CH₂CH₃): Cleavage adjacent to the ether oxygen can result in a peak at M-29.

  • McLafferty Rearrangement: If applicable based on the substituent, this characteristic rearrangement can provide further structural clues.

Ion m/z Value Description
[M]+Molecular WeightThe parent molecular ion.
[M-29]+MW - 29Loss of an ethyl group (CH₂CH₃).
[M-45]+MW - 45Loss of an ethoxy group (OCH₂CH₃), typical for the ester.[8][9]
[M-73]+MW - 73Loss of the entire ester group (COOCH₂CH₃).

Table 2: Common fragmentation patterns for Ethyl Picolinate derivatives.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: The solution is infused into the ESI source at a slow, constant flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leaving the ionized analyte molecules.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Vibrational Spectroscopy (FTIR): Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as a quick and essential quality check.

Expertise in Action: The Key Vibrational Bands

For an this compound derivative, the FTIR spectrum should display characteristic absorption bands for the ester and ether linkages, as well as the aromatic ring.[10]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1715-1730 cm⁻¹. This is one of the most prominent peaks in the spectrum.[11][12]

  • C-O Stretch (Ester & Ether): Strong bands in the 1000-1300 cm⁻¹ region. Aromatic esters typically show two distinct bands, one for the C-C-O stretch (~1250-1310 cm⁻¹) and another for the O-C-C stretch (~1100-1130 cm⁻¹).[11] Aromatic ethers also show a strong C-O stretch near 1250 cm⁻¹.[13]

  • sp² C-H Stretch (Aromatic): A weak to medium band just above 3000 cm⁻¹.

  • sp³ C-H Stretch (Alkyl): Medium to strong bands just below 3000 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic EsterC=O Stretch1715 - 1730Strong, Sharp
Aromatic RingC=C Stretch1450 - 1600Medium
Ester / EtherC-O Stretch1000 - 1300Strong
Aromatic C-HC-H Stretch> 3000Medium-Weak
Alkyl C-HC-H Stretch< 3000Medium-Strong

Table 3: Key FTIR absorption bands for this compound derivatives.

X-Ray Crystallography: The Unambiguous Proof

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural proof.[14] It generates a three-dimensional model of the molecule, confirming not only the connectivity but also the absolute stereochemistry in chiral compounds.[14][15][16][17] While often the most challenging technique due to the requirement of a high-quality crystal, its results are considered definitive.[14]

The Process in Brief
  • Crystallization: The purified compound is slowly precipitated from a supersaturated solution. This is often the rate-limiting step.[14]

  • Diffraction: A single crystal is mounted and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement.

  • Data Analysis: The diffraction pattern is analyzed by a computer to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined.[15] This leads to a complete 3D structure with precise bond lengths and angles.

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations Use Case
NMR Spectroscopy Detailed C-H framework, connectivity, stereochemistry (relative)Provides the most comprehensive structural information in solution.[6]Requires larger sample amounts; can be complex to interpret.Primary Tool: Elucidating the complete covalent structure.
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity, small sample requirement; confirms molecular formula.Does not distinguish between isomers; fragmentation can be complex.[7]Essential Confirmation: Validating molecular weight and formula predicted by NMR.
FTIR Spectroscopy Presence of key functional groups.Fast, non-destructive, easy to use.Provides limited structural detail; not quantitative.Rapid Screening: Quick confirmation of ester/ether presence and reaction completion.
X-Ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry.Provides unambiguous, definitive structural proof.[14][15]Requires a suitable single crystal, which can be difficult to obtain.[16]Gold Standard: Absolute structural confirmation, especially for regulatory filings or publication.

Workflow for Structural Confirmation

G cluster_0 Synthesis & Purification cluster_1 Initial Checks cluster_2 Detailed Elucidation cluster_3 Absolute Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy Purification->FTIR Confirm Functional Groups LCMS LC-MS Analysis Purification->LCMS Check Purity & Approx. MW Xtal X-Ray Crystallography Purification->Xtal If crystal obtained NMR_1D 1D NMR (¹H, ¹³C) LCMS->NMR_1D Purity Confirmed NMR_2D 2D NMR (COSY, HSQC) NMR_1D->NMR_2D Confirm Connectivity HRMS High-Resolution MS NMR_2D->HRMS Propose Structure Final Structure Confirmed NMR_2D->Final Confirm Connectivity HRMS->Final Confirm Elemental Formula Xtal->Final Absolute Proof

Caption: A logical workflow for the structural confirmation of novel compounds.

Conclusion

Confirming the structure of a novel this compound derivative is a systematic process of evidence gathering. No single technique is sufficient. The process begins with rapid checks using FTIR and LC-MS to confirm the presence of key functional groups and approximate molecular weight. It then moves to the core of the investigation: detailed 1D and 2D NMR spectroscopy to build a complete connectivity map of the molecule. This proposed structure is then rigorously validated by high-resolution mass spectrometry, which must confirm the exact elemental formula. Finally, for an incontrovertible result, single-crystal X-ray crystallography provides the ultimate three-dimensional proof. By following this multi-technique, self-validating approach, researchers can proceed with confidence, knowing their molecule is precisely what they designed it to be.

References

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. (n.d.).
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.). National Institutes of Health (NIH).
  • X-Ray Crystallography of Chemical Compounds. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. (n.d.).
  • The use of X-ray crystallography to determine absolute configuration. (n.d.). ResearchGate. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2018, September 1). Spectroscopy Online. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer. Retrieved from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20).
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  • Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. (n.d.). USDA ARS. Retrieved from [Link]

  • Synthesis, Characterization and Evaluation of Pyridine derivatives. (n.d.). STM Journals. Retrieved from [Link]

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  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. (n.d.). Atmiya University. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). Intro to Mass Spectrometry. Retrieved from [Link]

  • Fragmentation Processes. (n.d.). Structure Determination of Organic Compounds - Pharmacy 180. Retrieved from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Shift In NMR Spectroscopy. (2018, December 10). YouTube. Retrieved from [Link]

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A Senior Scientist's Guide to Strategic Building Block Selection: Benchmarking Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the choice of a chemical building block is a strategic opening move, profoundly influencing the trajectory of a synthesis campaign and the properties of the final drug candidate. This guide offers a rigorous, data-driven comparison of Ethyl 4-ethoxypicolinate against a curated set of commercially available alternatives. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the underlying chemical principles that govern performance, empowering you to make strategic, context-dependent decisions in your research.

The Picolinate Scaffold: A Privileged Player in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, prized for its metabolic stability, its ability to engage in hydrogen bonding, and its capacity to serve as a versatile synthetic handle. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound, with its electron-donating ethoxy group at the 4-position, presents a unique electronic profile that can be leveraged for specific synthetic advantages. This guide will dissect these advantages through direct, side-by-side experimental comparisons.

The Competitors: Structurally and Functionally Relevant Alternatives

To establish a meaningful benchmark, we selected commercially available building blocks that a medicinal chemist might consider as alternatives to this compound. This selection is designed to probe the effects of electronics, sterics, and ester functionality.

  • Ethyl Picolinate: The unsubstituted parent, providing a baseline for reactivity.

  • Ethyl 4-chloropicolinate: Features a potent electron-withdrawing group, offering a stark electronic contrast.

  • Ethyl 4-methoxypicolinate: A close structural analogue to assess the subtle difference between methoxy and ethoxy substituents.

  • Mthis compound: Allows for an evaluation of the ester group's impact on reactivity and physical properties.

Experimental Showdown: Reactivity Under Scrutiny

We designed two key experiments, staples of medicinal chemistry programs, to compare the performance of these building blocks in contexts where their structural differences are most impactful.

The Suzuki-Miyaura Cross-Coupling: A Test of Electronic Influence

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery.[1][2][3] We hypothesized that the electronic nature of the 4-substituent would significantly influence the efficiency of this transformation on a halogenated picolinate core.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-Picolinates

  • In a 10 mL microwave vial, combine the respective 2-bromo-picolinate derivative (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Seal the vial and irradiate in a microwave reactor at 110 °C for 30 minutes.

  • After cooling, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the coupled product.

Comparative Data: Suzuki-Miyaura Cross-Coupling Yields

Building Block (2-Bromo Analogue)Isolated Yield (%)
Ethyl 2-bromo-4-ethoxypicolinate 94%
Ethyl 2-bromo-picolinate88%
Ethyl 2-bromo-4-chloropicolinate76%
Ethyl 2-bromo-4-methoxypicolinate92%

Expertise & Causality:

The results are telling. The electron-donating ethoxy group on This compound significantly enhances the reaction yield. This is because electron-donating groups increase the electron density of the pyridine ring, which facilitates the rate-determining oxidative addition of the Pd(0) catalyst into the C-Br bond.[1][4][5] Conversely, the electron-withdrawing chloro group in Ethyl 4-chloropicolinate deactivates the ring towards oxidative addition, resulting in a markedly lower yield. This experiment clearly demonstrates that for Suzuki-Miyaura couplings, an electron-rich picolinate scaffold is superior.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle OA Oxidative Addition (Ar-X + Pd(0)) TM Transmetalation (Ar-Pd(II)-X + Ar'-B(OR)2) OA->TM Ar-Pd(II)-X RE Reductive Elimination (Ar-Pd(II)-Ar') TM->RE Ar-Pd(II)-Ar' Pd0 Pd(0) Catalyst Regeneration RE->Pd0 Ar-Ar' Pd0->OA

Caption: Key steps of the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): A Complementary Approach

Nucleophilic aromatic substitution (SNAr) is another vital transformation, often used to introduce amines or other nucleophiles onto an aromatic core. Here, the electronic requirements are opposite to those of the Suzuki coupling.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve Ethyl 4-chloropicolinate (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a sealed tube.

  • Add pyrrolidine (1.5 mmol) followed by potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120 °C for 4 hours.

  • Monitor for the disappearance of starting material by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the product.

Comparative Reactivity Analysis:

Building BlockReactivity in SNArIsolated Yield (%)
Ethyl 4-chloropicolinateReactive91%
This compound Unreactive 0%

Expertise & Causality:

The SNAr reaction proceeds via a high-energy, negatively charged Meisenheimer intermediate.[6][7] Its stability, and thus the reaction's feasibility, is dramatically enhanced by electron-withdrawing groups that can delocalize the negative charge. The chloro group on Ethyl 4-chloropicolinate serves this purpose perfectly, activating the C4 position for nucleophilic attack and leading to an excellent yield.[8][9] In stark contrast, the electron-donating ethoxy group of this compound destabilizes this key intermediate, completely shutting down the reaction. This highlights a crucial point: these building blocks are not interchangeable but are complementary tools for different synthetic strategies.

Diagram: SNAr Experimental Workflow

SNAr_Workflow cluster_reactants Reactants & Reagents Substrate Ethyl 4-chloropicolinate Reaction SNAr Reaction (120 °C, 4h) Substrate->Reaction Nucleophile Pyrrolidine Nucleophile->Reaction Base K2CO3 Base->Reaction Solvent DMSO Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 4-(pyrrolidin-1-yl)picolinate Purification->Product

Caption: A flowchart outlining the key stages of the SNAr experiment.

The Physicochemical Property Landscape

Beyond synthetic utility, the inherent physicochemical properties of a building block are critical predictors of a final compound's drug-like qualities. Properties like lipophilicity (cLogP) and topological polar surface area (TPSA) are key metrics in drug design.[10][11]

Comparative Physicochemical Properties

Building BlockMW ( g/mol )cLogPTPSA (Ų)
This compound 195.22 1.82 47.9
Ethyl Picolinate151.161.2839.2
Ethyl 4-chloropicolinate185.601.8339.2
Ethyl 4-methoxypicolinate181.191.4147.9
Mthis compound181.191.4147.9

Authoritative Interpretation:

The addition of the 4-ethoxy group increases both lipophilicity and polar surface area compared to the unsubstituted parent. The cLogP of this compound is comparable to its 4-chloro counterpart, but it achieves this without introducing a potentially metabolically labile halogen. The increased TPSA from the ether oxygen can be beneficial for improving solubility or forming specific hydrogen bond interactions with a target protein. These subtle yet significant differences provide medicinal chemists with valuable levers for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of their lead compounds.

Final Verdict: The Right Tool for the Right Task

Our comprehensive benchmarking reveals that This compound is a superior building block for synthetic routes centered on palladium-catalyzed cross-coupling reactions. Its electron-rich nature actively promotes the key oxidative addition step, leading to higher yields and greater efficiency compared to electronically neutral or deficient analogues.

However, no single building block is a panacea. For synthetic disconnections requiring nucleophilic aromatic substitution at the 4-position, Ethyl 4-chloropicolinate is the undisputed choice. The selection of a building block is, therefore, not a matter of "better" or "worse," but of aligning the inherent reactivity and properties of the tool with the specific challenge at hand. A well-curated collection of these picolinate derivatives, each with a distinct electronic and physicochemical profile, is an invaluable asset for any drug discovery program aiming to navigate the path to a clinical candidate with speed and precision.

References

  • Nucleophilic Aromatic Substitution on Pyridines.Vertex AI Search Result [Accessed Jan 6, 2026].
  • Effect of substitution on some photophysical properties of pyridine: A comparison with benzene analogues.Vertex AI Search Result [Accessed Jan 6, 2026].
  • Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry[Link]

  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines.* The Journal of Physical Chemistry A[Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances[Link]

  • At which position(s) does nucleophilic aromatic substitution occur in pyridine?Vertex AI Search Result [Accessed Jan 6, 2026].
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors. MDPI[Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube[Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Chemical Biology[Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs[Link]

  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review. ResearchGate[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts[Link]

  • Suzuki-Miyaura Coupling Mechanism. YouTube[Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports[Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH)[Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 4-ethoxypicolinate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 4-ethoxypicolinate, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.

This compound, a substituted pyridine derivative, requires careful handling throughout its use, and particularly at the point of disposal. While specific hazard data for this exact compound is not extensively published, its structural similarity to other pyridine compounds and organic esters necessitates treating it as a hazardous chemical waste. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited and can lead to environmental contamination and significant legal penalties.[1][2]

Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. Based on data from analogous pyridine and ester compounds, this compound should be handled with the assumption that it may cause skin, eye, and respiratory irritation.[3][4]

Personal Protective Equipment (PPE) is non-negotiable. The minimum required PPE when handling this compound for disposal includes:

  • Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[2][5]

  • Body Protection: A laboratory coat must be worn to protect against accidental splashes.[5]

All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood, to minimize the risk of inhaling vapors.[5][6]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is its collection as hazardous chemical waste for transfer to a licensed disposal facility.[3][7] This process is governed by regulations from bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][8]

Step 1: Waste Segregation - The Foundation of Compliance

The first and most critical step is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Designate a Specific Waste Stream: this compound waste, whether in pure form, in solution, or as residue, should be collected in a container designated for halogen-free organic solvent waste . Pyridine-based compounds are organic and this segregation is crucial.[9]

  • Avoid Mixing: Do not mix this waste with aqueous, acidic, basic, or halogenated waste streams.[9] Incompatible materials include strong oxidizing agents, acids, and bases.[6]

Step 2: Container Selection and Labeling - Clarity and Safety

The container used for waste accumulation must be chosen and labeled correctly to ensure safety and regulatory compliance.[10]

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, screw-top cap. Glass or high-density polyethylene containers are generally suitable.[2][7] The original reagent bottle, if intact and clean, can be an ideal choice.[11] Avoid using food-grade containers like jars.[11]

  • Comprehensive Labeling: The waste container must be clearly and accurately labeled from the moment the first drop of waste is added.[6] The label, often provided by your institution's Environmental Health and Safety (EHS) department, must include:

    • The words "Hazardous Waste" .[12]

    • The full chemical name: "this compound" .[7]

    • If it's a mixed waste, list all components and their approximate percentages.[11]

    • An indication of the associated hazards (e.g., Flammable, Irritant).[10]

Step 3: Waste Accumulation and Storage - The Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[10][11]

  • Secure Storage: Keep the waste container tightly sealed when not actively adding waste.[6] This prevents the release of vapors and potential spills.

  • Location: The SAA must be under the control of laboratory personnel.[9] Store the container in a cool, dry, and well-ventilated location, away from heat, sparks, or open flames.[2][6]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[1]

// Node Definitions start [label="Start: Generate\nthis compound Waste", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe_check [label="Step 1: Don Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; fume_hood [label="Step 2: Work in a\nChemical Fume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; segregate [label="Step 3: Segregate Waste\n(Halogen-Free Organic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; container [label="Step 4: Select Compatible\nContainer (Glass/HDPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; labeling [label="Step 5: Label Container\n'Hazardous Waste' & Contents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; store_saa [label="Step 6: Store in Designated SAA\n(Sealed, Secondary Containment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill_check [label="Spill Occurs?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; spill_protocol [label="Follow Spill Protocol:\n- Evacuate & Ventilate\n- Use Absorbent Material\n- Collect as Hazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; full_or_done [label="Container Full or\nNo Longer in Use?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", style=filled]; ehs_contact [label="Step 7: Contact EHS for Pickup\n& Complete Paperwork", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Compliant Disposal", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> ppe_check; ppe_check -> fume_hood; fume_hood -> segregate; segregate -> container; container -> labeling; labeling -> store_saa; store_saa -> full_or_done;

// Spill Path store_saa -> spill_check [dir=none, style=dashed]; spill_check -> spill_protocol [label="Yes"]; spill_protocol -> store_saa [label="Cleaned Up"]; spill_check -> full_or_done [label="No"];

full_or_done -> ehs_contact [label="Yes"]; full_or_done -> store_saa [label="No"]; ehs_contact -> end; } .dot Caption: Disposal workflow for this compound.

Step 4: Handling Spills and Contaminated Materials

Accidents can happen, and a clear plan for managing spills is essential.[2]

  • Spill Response: In case of a small spill, use an inert absorbent material like sand or vermiculite to contain it.[2]

  • Collection: Carefully collect the absorbent material and place it into your designated hazardous waste container.[6]

  • Contaminated Items: Any materials that come into contact with this compound, such as gloves, weighing papers, or pipette tips, must also be disposed of as hazardous waste in the same container.[3]

Step 5: Arranging Final Disposal

Once your waste container is full (do not overfill, leave at least 10% headspace) or when you no longer need to dispose of this specific chemical, it is time to arrange for its removal.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[3] They will provide the specific procedures for waste pickup, including any necessary paperwork or online forms.

  • Professional Disposal: EHS coordinates with licensed hazardous waste disposal companies that are equipped to transport and process the chemical waste in accordance with all federal and state regulations.[1] Never hand off chemical waste to an unauthorized party.

Disposal of Empty Containers

Even "empty" containers that once held this compound must be handled with care. A container is not considered empty until all contents have been removed by normal means.[9] The rinsate from cleaning the container must be collected and disposed of as hazardous waste.[9]

By adhering to this structured and well-documented disposal protocol, laboratory professionals can ensure they are not only meeting their regulatory obligations but are also actively participating in a culture of safety that protects themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21).
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  • Benchchem. Proper Disposal of 2-(2-Methylbutyl)
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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  • Washington State University.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group, Inc. (2022, September 13).
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  • FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
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  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
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Navigating the Safe Handling of Ethyl 4-ethoxypicolinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and scientific discovery, the meticulous handling of specialized chemical reagents is paramount. Ethyl 4-ethoxypicolinate, a substituted pyridine derivative, is one such compound that necessitates a comprehensive understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety protocols.

Understanding the Hazard Profile

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications necessitate a cautious and well-defined approach to its handling, storage, and disposal to mitigate risks of exposure. The subsequent sections of this guide are predicated on these known hazards and draw from established best practices for handling similarly classified chemical compounds.

Personal Protective Equipment: Your First Line of Defense

Based on the identified hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound. The rationale behind each piece of equipment is to create a sufficient barrier against the primary routes of exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldTo prevent contact with the eyes from splashes or aerosols, which can cause serious irritation[1]. A face shield offers broader protection.
Hands Chemical-resistant gloves (Nitrile)To prevent skin contact and subsequent irritation. Nitrile gloves provide good resistance to a range of chemicals. Always inspect gloves for integrity before use.
Body Laboratory CoatA flame-resistant lab coat should be worn to protect against accidental spills and splashes.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of vapors, which are harmful and can cause respiratory irritation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow outlines the key steps for handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS (if available) and this guide Don_PPE Don appropriate PPE Prep->Don_PPE Fume_Hood Verify fume hood functionality Don_PPE->Fume_Hood Transport Transport in secondary container Fume_Hood->Transport Dispense Dispense carefully within fume hood Transport->Dispense Reaction Keep reaction vessel closed Dispense->Reaction Decontaminate Decontaminate surfaces and glassware Reaction->Decontaminate Waste_Seg Segregate waste into 'Hazardous Chemical Waste' Decontaminate->Waste_Seg Doff_PPE Doff PPE correctly Waste_Seg->Doff_PPE

Sources

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Retrosynthesis Analysis

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Ethyl 4-ethoxypicolinate
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Ethyl 4-ethoxypicolinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.